molecular formula C18H21N9 B1595324 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine CAS No. 154403-27-7

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Cat. No.: B1595324
CAS No.: 154403-27-7
M. Wt: 363.4 g/mol
InChI Key: DGBHCVCPUCYWEM-UHFFFAOYSA-N
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Description

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine is a useful research compound. Its molecular formula is C18H21N9 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 669396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9/c1-10-7-13(4)25(22-10)16-19-17(26-14(5)8-11(2)23-26)21-18(20-16)27-15(6)9-12(3)24-27/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHCVCPUCYWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N4C(=CC(=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327599
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154403-27-7
Record name 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a versatile, nitrogen-rich, tridentate ligand. It details a robust and optimized synthetic protocol via nucleophilic substitution, explores its unique physicochemical and structural properties, and discusses its significant applications in coordination chemistry, catalysis, and materials science. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the causality behind experimental choices and the compound's potential in advanced applications.

Introduction: A Versatile C₃-Symmetric Ligand

This compound is a highly symmetric, planar molecule that has garnered significant interest for its utility as a multi-dentate ligand. Structurally, it features a central 1,3,5-triazine core—an electron-deficient aromatic heterocycle—functionalized with three 3,5-dimethylpyrazole units at the 2, 4, and 6 positions. This arrangement results in a distinctive propeller-like geometry.[1][2]

The molecule's significance stems from the combination of the triazine's electronic properties and the coordination capabilities of the pyrazolyl nitrogen atoms. The pyrazole groups confer strong σ-donor and weak π-acceptor characteristics, enabling the formation of stable complexes with a wide array of transition metals.[1] This versatility makes it a valuable building block in the design of catalysts, functional materials, and supramolecular assemblies.

Synthesis and Mechanistic Insights

Principle of Synthesis: Nucleophilic Aromatic Substitution

The primary and most efficient synthesis of this compound relies on the sequential nucleophilic aromatic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The triazine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. The substitution of each chlorine atom deactivates the ring slightly for the subsequent substitution, a property that can be exploited for controlled synthesis, though the target compound is typically prepared in a one-pot reaction by using a stoichiometric excess of the nucleophile.[5][6]

The reaction involves the deprotonation of 3,5-dimethylpyrazole by a strong, non-nucleophilic base to form the pyrazolate anion, which then acts as the nucleophile, displacing the chloride ions on the triazine ring.

Detailed Experimental Protocol

This protocol is a self-validating system, culminating in characterization steps to confirm purity and identity. The methodology is adapted from established literature procedures.[7]

Reagents and Equipment:

  • Cyanuric chloride (1 equivalent)

  • 3,5-Dimethylpyrazole (3.3 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 3.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard reflux apparatus, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere, add 3,5-dimethylpyrazole to a flame-dried, three-neck flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise over 15-20 minutes. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the nucleophilic sodium 3,5-dimethylpyrazolate.

  • Substitution: Dissolve cyanuric chloride in a separate flask with anhydrous THF and add this solution dropwise to the pyrazolate slurry at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: After completion, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to afford this compound as a white to light-yellow solid.[1] A typical yield is greater than 70%.[1]

Causality Behind Experimental Choices
  • Base Selection: Sodium hydride (NaH) is the base of choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Triethylamine can also be used, but NaH ensures complete formation of the more potent pyrazolate nucleophile.[1][7]

  • Solvent: Anhydrous THF is an ideal polar aprotic solvent that effectively solvates the reagents without interfering with the reaction. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive cyanuric chloride, which would lead to unwanted byproducts.[1]

  • Temperature: The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier for the substitution of all three chlorine atoms, ensuring a high conversion to the final trisubstituted product.[1]

Synthesis Workflow

SynthesisWorkflow Reactants 3,5-Dimethylpyrazole + Sodium Hydride + Cyanuric Chloride Deprotonation Deprotonation in THF (0°C to RT) Reactants->Deprotonation Substitution Nucleophilic Substitution (Reflux in THF) Deprotonation->Substitution Quench Quench with aq. NH4Cl Substitution->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Tdmpzt Purification->Product

A generalized workflow for the synthesis of Tdmpzt.

Physicochemical Properties and Characterization

Structural and Crystallographic Data

The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction. The compound exhibits a nearly planar, propeller-like conformation.[7] It is known to crystallize in an orthorhombic system in the noncentrosymmetric space group Pna2₁.[1][7] The existence of at least two polymorphs has been reported, indicating variability in crystal packing.[7]

Parameter Value Reference
Crystal SystemOrthorhombic[1][7]
Space GroupPna2₁[1][7]
a (Å)7.941[1]
b (Å)12.555[1]
c (Å)18.901[1]
Molecular GeometryNear-planar, C₃-symmetric propeller[1][2]
Physical and Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.

Property Value Reference
IUPAC Name This compound[1]
Molecular Formula C₁₈H₂₁N₉[7]
Molecular Weight 363.44 g/mol [7]
Appearance White to light-yellow solid[1]
Melting Point 245-250 °C[1]
Purity (Post-PFC) ≥99%[1]
Key Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, X-Ray Diffraction[1][2]

Key Applications in Research and Development

The unique structural and electronic properties of this triazine derivative make it a powerful tool in several areas of chemical science.

Coordination Chemistry

This is the most prominent application. The three pyrazolyl units provide multiple nitrogen donor sites, allowing the molecule to act as a versatile chelating ligand for various metal ions, including those of palladium, rhenium, silver, iron, and nickel.[1][2][8] It can coordinate in different modes, most commonly as a facial tridentate ligand or a bidentate chelate, leaving one pyrazole group uncoordinated and available for further interaction.[2] This behavior is crucial for constructing complex molecular architectures and supramolecular assemblies like thixotropic gels.[2][8]

CoordinationModes cluster_ligand Tdmpzt Ligand L Triazine Core N1 N M1 M N1->M1 Tridentate M2 M N1->M2 Bidentate N2 N N2->M1 N2->M2 N3 N N3->M1

Coordination modes of the ligand with metal (M) centers.
Homogeneous Catalysis

As a ligand, it plays a critical role in catalysis by stabilizing the metal center and modulating its electronic environment.[1] This modulation enhances the catalytic activity and selectivity of the resulting metal complex in various organic transformations, such as cross-coupling and oxidation reactions.[1] The steric bulk provided by the dimethylpyrazole groups can also influence the substrate selectivity of the catalyst.

Drug Development and Medicinal Chemistry

While the parent compound's biological activity is not its primary focus, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry. Derivatives incorporating both triazine and pyrazole moieties have been investigated for their potential as anticancer agents.[1] For instance, certain 1,3,5-triazine-based pyrazole derivatives have shown promising inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy.[9] Studies have also indicated that derivatives can possess antimicrobial and antifungal properties, highlighting the potential for this chemical scaffold in developing new therapeutic agents.[1]

Conclusion

This compound stands out as a compound of significant academic and practical interest. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. Its robust, symmetric, and electron-rich structure provides a reliable platform for a multitude of applications. For researchers in coordination chemistry, catalysis, and materials science, it offers a versatile building block for creating functional molecular systems. For professionals in drug development, its scaffold represents a promising starting point for the design of novel therapeutic agents.

References

  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - NIH. [Link]

  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals - ResearchGate. [Link]

  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC - NIH. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. [Link]

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis - ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. [Link]

  • 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material - Indian Academy of Sciences. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine from Cyanuric Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a significant tridentate ligand in coordination chemistry. The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available and cost-effective cyanuric chloride. This document will delve into the underlying reaction mechanism, offering insights into the temperature-dependent, stepwise substitution of the chlorine atoms. A detailed, field-proven experimental protocol is provided, along with guidance on reagent selection, reaction monitoring, product purification, and characterization. Furthermore, safety considerations and the applications of the title compound are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound, often abbreviated as Tdmpzt, is a planar, tridentate ligand that has garnered considerable interest in the field of coordination chemistry.[1][2] Its unique structure, featuring a C3-symmetric 1,3,5-triazine core appended with three 3,5-dimethylpyrazole moieties, allows for the chelation of a variety of metal ions. The resulting metal complexes have shown potential in diverse applications, including catalysis, materials science, and bioinorganic chemistry.[1][2]

The synthesis of Tdmpzt from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a classic example of a nucleophilic aromatic substitution on an electron-deficient heterocyclic system.[3][4] The triazine ring is highly activated towards nucleophilic attack due to the presence of three electronegative nitrogen atoms and three chlorine atoms.[2] This allows for the sequential and controlled substitution of the chlorine atoms, making it a versatile platform for the synthesis of a wide range of triazine derivatives.[5][6] This guide will provide a detailed exploration of this important synthetic transformation.

The Reaction Mechanism: A Stepwise Nucleophilic Aromatic Substitution

The synthesis of this compound from cyanuric chloride proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. This process is characterized by the stepwise replacement of the three chlorine atoms on the triazine ring by the 3,5-dimethylpyrazolate anion. A critical aspect of this reaction is the decreasing reactivity of the chloro-substituted carbons with each successive substitution, necessitating a gradual increase in the reaction temperature.[1][3]

Generation of the Nucleophile

The reaction is initiated by the deprotonation of 3,5-dimethylpyrazole using a strong, non-nucleophilic base, typically sodium hydride (NaH). The acidic proton on the nitrogen atom of the pyrazole ring is readily abstracted by the hydride ion, generating the highly nucleophilic 3,5-dimethylpyrazolate anion and hydrogen gas.

G

The Three Stages of Substitution

The substitution occurs in three distinct, temperature-controlled steps:

  • First Substitution (Monosubstitution): The highly electrophilic cyanuric chloride readily reacts with the first equivalent of the 3,5-dimethylpyrazolate anion at a low temperature, typically 0-5 °C.[7] The nucleophile attacks one of the carbon atoms of the triazine ring, leading to the formation of a transient, negatively charged intermediate (a Meisenheimer-like complex). The aromaticity is restored by the expulsion of a chloride ion, yielding 2-chloro-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine.

  • Second Substitution (Disubstitution): The introduction of the first electron-donating pyrazolyl group slightly deactivates the triazine ring towards further nucleophilic attack. Consequently, the second substitution requires a higher temperature, usually room temperature, to proceed at a reasonable rate.

  • Third Substitution (Trisubstitution): With two electron-donating pyrazolyl groups attached, the triazine ring is now significantly less electrophilic. The final substitution, therefore, requires more forcing conditions, such as heating the reaction mixture to reflux, to drive the reaction to completion and form the desired this compound.[4]

G CyanuricChloride Cyanuric Chloride MonoSub Monosubstituted Intermediate CyanuricChloride->MonoSub + 1 eq. Pyrazolate 0-5 °C DiSub Disubstituted Intermediate MonoSub->DiSub + 1 eq. Pyrazolate Room Temp. TriSub Final Product DiSub->TriSub + 1 eq. Pyrazolate Reflux

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of this compound.[4]

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
Cyanuric ChlorideC₃Cl₃N₃184.414.0 mmol≥99%
3,5-DimethylpyrazoleC₅H₈N₂96.138.0 mmol≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.0016.0 mmol
Dry Tetrahydrofuran (THF)C₄H₈O72.1140 mLAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
WaterH₂O18.02As neededDeionized
Magnesium SulfateMgSO₄120.37As neededAnhydrous
Silica GelSiO₂60.08As needed60 Å, 230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (0.38 g, 16.0 mmol of 60% dispersion).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes.

  • Solvent Addition: Add dry tetrahydrofuran (40 mL) to the flask.

  • Addition of 3,5-Dimethylpyrazole: While stirring, carefully add 3,5-dimethylpyrazole (0.77 g, 8.0 mmol) to the suspension. The mixture will evolve hydrogen gas; ensure adequate ventilation.

  • Formation of Pyrazolate: Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the sodium 3,5-dimethylpyrazolate.

  • Addition of Cyanuric Chloride: In a separate beaker, dissolve cyanuric chloride (0.74 g, 4.0 mmol) in a minimal amount of dry THF. Add this solution dropwise to the stirred pyrazolate suspension at room temperature.

  • Reaction: Stir the reaction mixture for 20 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After 20 hours, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.

  • Recrystallization: Further purify the product by recrystallization from a hexane-dichloromethane (1:1) mixture to obtain colorless crystals.[4]

Expected Yield and Product Characterization

A typical yield for this reaction is around 60%.[4] The structure and purity of the final product, this compound (C₁₈H₂₁N₉, Molar Mass: 363.44 g/mol ), should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl groups on the pyrazole rings and the pyrazole ring protons.

  • ¹³C NMR: The carbon NMR will confirm the presence of the triazine and pyrazole ring carbons, as well as the methyl carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's mass.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-N stretching vibrations of the triazine and pyrazole rings.

  • Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety Considerations

  • Cyanuric Chloride: Is a corrosive and toxic solid.[8] It reacts with water to release hydrochloric acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride: Is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle under an inert atmosphere (nitrogen or argon). Mineral oil dispersions reduce the pyrophoric nature but still require careful handling.

  • 3,5-Dimethylpyrazole: Is a harmful solid. Avoid inhalation and contact with skin and eyes.

  • Solvents: Tetrahydrofuran and dichloromethane are flammable and volatile organic solvents. Handle in a fume hood away from ignition sources.

Conclusion and Future Outlook

The synthesis of this compound from cyanuric chloride is a robust and well-established procedure that provides access to a valuable ligand for coordination chemistry. The temperature-controlled, stepwise nature of the nucleophilic aromatic substitution allows for a high degree of control over the synthesis.[3] By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can reliably synthesize this important compound for their research endeavors. The versatility of the tris(pyrazolyl)triazine ligand scaffold ensures its continued exploration in the development of novel catalysts, functional materials, and therapeutic agents.

References

  • Afonso, C. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Azzam, R. S., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 38. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
  • Guerrero, M., et al. (2013). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1668. [Link]

  • Ladva, K. D., & Cholera, A. Y. (2017). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica, 9(1), 52-57.
  • Popiołek, Ł., & Baran, W. (2015). Synthesis of New Cyanuric Chloride Derivatives. International Research Journal of Pure and Applied Chemistry, 9(4), 1-6.
  • ResearchGate. (n.d.). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. [Link]

  • Wikipedia. (2023). Cyanuric chloride. [Link]

Sources

CAS number for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

CAS Number: 154403-27-7

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound in modern chemistry. Identified by the CAS Number 154403-27-7, this molecule is distinguished by its unique structure, featuring a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole units.[1][2][3] This guide delves into its fundamental physicochemical properties, established synthetic methodologies, and detailed structural characterization. Furthermore, it explores the compound's primary applications as a versatile N-donor ligand in coordination chemistry and as a foundational scaffold for developing derivatives with significant biological activity. The content herein is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and potential applications.

Introduction

This compound, often abbreviated as TpzT or TDP in literature, is a planar, tridentate nitrogen-donor ligand that has garnered substantial interest.[1] Its rigid, symmetric framework and the presence of six available nitrogen lone pairs make it an exceptional building block in supramolecular chemistry and for the synthesis of stable metal complexes.[1][4] The molecule's architecture, a propeller-like geometry, arises from the spatial arrangement of the pyrazole substituents around the triazine core.[1] While the parent compound is primarily celebrated for its role in coordination and materials science, the broader class of 1,3,5-triazine derivatives substituted with pyrazole moieties is increasingly being explored for therapeutic applications, including anticancer and antidiabetic agents.[1][5][6] This guide serves as a senior-level resource, elucidating the core science of this compound from bench-scale synthesis to its advanced applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in research and development. These characteristics have been well-defined through various analytical techniques.

Key Properties

A summary of the compound's key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 154403-27-7[1][2][7]
Molecular Formula C₁₈H₂₁N₉[1][2][8]
Molecular Weight 363.43 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 245-250 °C[1]
Purity ≥98-99% (after purification)[1][2]
InChI Key DGBHCVCPUCYWEM-UHFFFAOYSA-N[1][2]
Molecular Structure

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of this molecule.[1][8]

  • Geometry : The molecule adopts a nearly planar, propeller-like conformation. The central 1,3,5-triazine ring is planar, with the three pyrazole rings slightly twisted with respect to this plane.[8]

  • Crystallography : It has been shown to crystallize in an orthorhombic system, within the noncentrosymmetric space group Pna2₁.[1][8] This defined solid-state structure is crucial for applications in crystal engineering and materials science.

Synthesis and Purification

The synthesis of this compound is a well-established process rooted in the principles of nucleophilic aromatic substitution. The primary precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive and cost-effective starting material.

Synthetic Rationale

The synthetic strategy hinges on the stepwise substitution of the three chlorine atoms on the cyanuric chloride ring. The carbon atoms of the triazine ring are highly electron-deficient due to the electronegativity of the ring nitrogens and the chlorine substituents, making them susceptible to nucleophilic attack. 3,5-dimethylpyrazole, after deprotonation, serves as the nitrogen-based nucleophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical; it selectively deprotonates the pyrazole N-H, generating the highly reactive pyrazolate anion without competing in the substitution reaction itself. The reaction requires anhydrous conditions, as cyanuric chloride and its intermediates are sensitive to hydrolysis.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 Cyanuric Chloride P1 Combine reactants under inert atmosphere (N₂ or Ar) R1->P1 R2 3,5-Dimethylpyrazole R2->P1 R3 Sodium Hydride (Base) R3->P1 R4 Anhydrous THF (Solvent) R4->P1 P2 Reflux mixture (typically 40-65 °C) for several hours P1->P2 P3 Reaction monitoring (e.g., by TLC) P2->P3 W1 Remove THF (reduced pressure) P3->W1 W2 Add H₂O & Extract with Dichloromethane W1->W2 W3 Dry organic layer (e.g., MgSO₄) W2->W3 W4 Purify via Column Chromatography W3->W4 Product Final Product: 2,4,6-Tris(3,5-dimethylpyrazol- 1-yl)-1,3,5-triazine W4->Product

Synthesis Workflow Diagram
Experimental Protocol

The following protocol represents a typical laboratory-scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of cyanuric chloride (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Nucleophile Generation : In a separate flask, add 3,5-dimethylpyrazole (3.0 eq) to a suspension of sodium hydride (3.3 eq, 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere. Stir until hydrogen evolution ceases, indicating the formation of the sodium pyrazolate salt.

  • Reaction : Slowly add the pyrazolate solution to the cyanuric chloride solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for several hours to overnight.[1]

  • Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench any excess NaH with a small amount of water or isopropanol. Remove the THF under reduced pressure.[8]

  • Extraction : Add deionized water to the residue and extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.[8]

  • Purification : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield the final product as a white or light-yellow solid.[1][8]

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable tool in several scientific domains.

Coordination Chemistry

The primary and most explored application is in coordination chemistry.[1] The molecule functions as a potent tridentate ligand, capable of chelating metal ions through the "pyridinic" nitrogen atoms of its three pyrazole rings.

  • Ligand Properties : It is characterized as a strong σ-donor and a weak π-acceptor ligand.[1] This electronic profile allows it to form stable octahedral and other coordination complexes with a wide range of transition metals, including rhenium (Re), palladium (Pd), silver (Ag), and copper (Cu).[1][4]

  • Complex Formation : The resulting metal-ligand complexes are investigated for their unique structural, electronic, magnetic, and optical properties, making them relevant to materials science and catalysis.[1] For instance, fac-[ReX(CO)₃L] complexes have been synthesized where this molecule acts as a bidentate chelate ligand.[4]

Chelation of a Metal Ion (Mⁿ⁺)
Potential in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a critical scaffold. The 1,3,5-triazine core is a privileged structure in medicinal chemistry, and its combination with pyrazole moieties has led to the discovery of compounds with significant biological activities.[4][9]

  • Anticancer Research : Novel 1,3,5-triazine-based pyrazole derivatives have been designed and synthesized as potential antitumor agents.[6] For example, certain derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase, a key target in cancer therapy.[6] Others have demonstrated cytotoxicity against various cancer cell lines, including those for colorectal, breast, and prostate cancer.[6][9]

  • Antidiabetic Research : A recent study detailed the discovery of imeglimin-inspired 1,3,5-triazine derivatives as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[5] The research highlighted a compound that significantly improved blood glucose, insulin levels, and antioxidant profiles in animal models.[5]

  • Antimicrobial Activity : The triazine-pyrazole scaffold has also been associated with antimicrobial and antifungal properties, representing another avenue for therapeutic development.[1][4]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

  • Hazard Classification : It is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[2]

  • Hazard Statements : Key hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2]

  • Precautionary Measures : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage : The compound should be stored at room temperature under an inert atmosphere to maintain its integrity.[2]

Conclusion

This compound (CAS: 154403-27-7) is a cornerstone molecule with a well-defined synthesis and a robust profile of physicochemical properties. Its significance is most pronounced in coordination chemistry, where its predictable geometry and strong ligating ability enable the construction of novel metal-organic complexes. For drug development professionals, its true value lies in its role as a versatile and privileged scaffold. The demonstrated success of related triazine-pyrazole derivatives as potent anticancer and antidiabetic agents underscores the vast potential for future research, positioning this compound as a key starting point for the design and synthesis of next-generation therapeutics.

References

  • This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsTB4_ST7Cf1raZll5MLdAH2Z2RLswp90GjYhidU-BqRs_dTXLRDQnuxJDu_x0cteEMAVpk5zUFQnI7vn24v-88ty4_E_7p98Y4Apr9WOpjpIigddqOCvquuqHj-RvMffZvxojg==]
  • 2,4,6-Tris(3,5-dimethyl-1H -pyrazol-1-yl)-1,3,5-triazine | 154403-27-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h98c48cb7]
  • This compound - CAS:154403-27-7. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [URL: https://www.ark-x.com/products/T1032929]
  • This compound | 154403-27-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03079986.htm]
  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/281-314]
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/8/3/205]
  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884407/]
  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. ResearchGate. [URL: https://www.researchgate.
  • The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. ResearchGate. [URL: https://www.researchgate.net/publication/230784949_The_structure_of_246-tris1H-pyrazol-1-yl-135-triazine_in_the_solid_state_on_polymorphs_pseudopolymorphs_and_co-crystals]
  • 2,4,6-Tris(dimethylamino)-1,3,5-triazine | 645-05-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/549835]
  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]-. CompTox Chemicals Dashboard. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID90887382]
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2561]
  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37307171/]
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04347h]

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molecular structure of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile N-Heterocyclic Ligand

This compound is a multidentate, nitrogen-rich heterocyclic compound that has garnered significant interest in the scientific community. Characterized by a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole units, this molecule presents a unique combination of steric and electronic properties.[1] Its robust structure and the availability of multiple nitrogen donor sites make it an exceptional ligand in coordination chemistry, a versatile building block in materials science, and a scaffold in the development of novel catalytic systems.[1] The planar, propeller-like geometry of the molecule is a key determinant of its chemical behavior, influencing everything from its synthesis to its interaction with metal centers.[1] This guide provides a comprehensive exploration of its molecular architecture, from its synthesis and characterization to the structural nuances that dictate its function.

Part 1: Synthesis and Structural Verification

The primary route to synthesizing this compound is through a well-established nucleophilic aromatic substitution reaction.[1] This method provides a reliable and high-yield pathway to the desired product, typically affording a white to light-yellow solid with a melting point in the range of 245-250°C.[1]

Self-Validating Synthesis Protocol

This protocol describes a common and reproducible method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure both technical accuracy and deep process understanding.

Starting Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • 3,5-dimethylpyrazole[1][2]

  • Sodium Hydride (NaH) or Triethylamine (Et₃N)[1]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Preparation: To a solution of cyanuric chloride (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (slightly over 3 equivalents).

    • Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical. Cyanuric chloride is highly susceptible to hydrolysis, which would lead to unwanted side products and reduced yield.[1]

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, ~3.3 equivalents) portion-wise, to the stirred solution.

    • Expert Insight: The base serves to deprotonate the N-H proton of the 3,5-dimethylpyrazole. This generates the corresponding pyrazolate anion, a significantly more potent nucleophile required to attack the electron-deficient carbon atoms of the triazine ring.[1] Using NaH requires careful handling but ensures complete deprotonation.

  • Nucleophilic Substitution: The reaction mixture is typically heated to reflux and stirred for several hours to overnight (e.g., 20 hours).[1][2]

    • Expert Insight: Refluxing provides the thermal energy necessary to overcome the activation barrier for the sequential substitution of all three chlorine atoms. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the solvent (THF) is removed under reduced pressure. Water is carefully added to quench any unreacted NaH and dissolve the resulting sodium chloride salt.[2]

  • Extraction: The aqueous mixture is extracted several times with an organic solvent like dichloromethane.[2] The combined organic layers are then dried over an anhydrous salt such as magnesium sulfate.[2]

  • Purification: The solvent is evaporated, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent mixture (e.g., hexane-dichloromethane), to yield the pure compound.[2] A typical yield is over 70%.[1]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification CC Cyanuric Chloride Reaction Nucleophilic Aromatic Substitution CC->Reaction DMP 3,5-Dimethylpyrazole DMP->Reaction Base Base (NaH) Base->Reaction Solvent Anhydrous THF Solvent->Reaction Heat Reflux Heat->Reaction Energy Input Crude Crude Product Reaction->Crude Pure Pure TpzT Crude->Pure Purification (Chromatography)

Caption: Workflow for the synthesis of this compound.

Part 2: Deep Dive into the Molecular Architecture

The definitive structure of this compound has been elucidated through single-crystal X-ray diffraction and further corroborated by spectroscopic and computational methods.

Crystallographic Analysis

X-ray crystallography reveals a highly ordered, nearly planar molecular structure.[2] The compound is known to crystallize in at least two orthorhombic polymorphs, both belonging to the noncentrosymmetric space group Pna2₁.[1][2] This lack of a center of inversion is a notable feature for potential applications in nonlinear optics.

The key takeaway from the crystallographic data is the molecule's distinct "propeller-like" conformation, where the three pyrazole rings are twisted slightly out of the plane of the central triazine ring.[1] The dihedral angles between the triazine and pyrazole rings are small, confirming the near-planarity of the overall structure.[2] The triazine ring itself shows minor distortions from perfect hexagonal symmetry, with internal nitrogen angles being slightly less than 120° (approx. 112-113°) and carbon angles being greater than 120° (approx. 127-128°).[2]

Crystallographic Parameter Polymorph 1 Data [1]Polymorph 2 Data [2]
Molecular Formula C₁₈H₂₁N₉C₁₈H₂₁N₉
Molecular Weight 363.44 g/mol 363.44 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pna2₁
a (Å) 7.9417.1840
b (Å) 12.55512.5079
c (Å) 18.90119.9527
Volume (ų) 1881.51792.89
Z (molecules/cell) 44
Spectroscopic Characterization

While single-crystal X-ray diffraction provides the ultimate solid-state structure, spectroscopic methods are essential for routine characterization and for understanding the molecule's behavior in solution.

  • NMR Spectroscopy (¹H and ¹³C): Due to the molecule's high (C₃) symmetry, its NMR spectra are simpler than what might be expected from its 18 carbon and 21 hydrogen atoms. In ¹H NMR, one would expect distinct singlets for the pyrazole C-H proton and the two different methyl groups. Similarly, the ¹³C NMR spectrum would show a reduced number of signals corresponding to the chemically equivalent carbons in the three pyrazole rings and the triazine core.[3] The presence of this simplified set of signals is a strong indicator of a successful, symmetric trisubstitution.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrational modes characteristic of the s-triazine and pyrazole rings. Key absorptions include C=N and C=C stretching frequencies within the heterocyclic rings. The absence of a broad N-H stretching band (typically found around 3100-3500 cm⁻¹) confirms the substitution at the N1 position of the pyrazole rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula (C₁₈H₂₁N₉). The spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to a mass-to-charge ratio (m/z) of approximately 363.44 or 364.45, respectively.[2]

Part 3: Structure-Function Relationship in Coordination Chemistry

The directly dictates its utility as a ligand in coordination chemistry.[4] The molecule possesses nine nitrogen atoms, but not all are equally available for metal coordination.

Key Functional Attributes:

  • Donor Sites: The primary coordination sites are the "pyridinic" N2 atoms of the three pyrazole rings. These nitrogen atoms possess lone pairs of electrons that are directed away from the molecular core, making them available to act as strong σ-donors to metal ions.[1]

  • Steric Influence: The methyl groups at the 3 and 5 positions of the pyrazole rings introduce significant steric bulk.[1] This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes, often preventing the coordination of all three pyrazole units to a single small metal center.[5]

  • Variable Denticity: While potentially a tridentate ligand, it frequently coordinates in a bidentate chelate fashion.[5] In some cases, particularly in the formation of coordination polymers or multi-nuclear complexes, it can act as a monodentate or a bridging ligand, linking multiple metal centers.[4] This versatility is a hallmark of its utility.

Visualization of Coordination Modes

Coordination_Modes cluster_labels M1 M M2 M M3 M L1 L L1->M1 Monodentate L2 L L2->M2 Bidentate L2->M2 L3 L L3->M3 Tridentate L3->M3 L3->M3 label1 Monodentate label2 Bidentate label3 Tridentate

Caption: Common coordination modes of the ligand (L) with a metal center (M).

Conclusion

The is a testament to elegant chemical design. Its synthesis is robust, and its architecture, characterized by a near-planar, propeller-like C₃ symmetry, has been unequivocally confirmed by crystallographic and spectroscopic data. This specific arrangement of sterically accessible nitrogen donor atoms on a rigid scaffold makes it a highly valuable and versatile ligand. Understanding this intricate structure is the key to unlocking its full potential in designing sophisticated metal-organic complexes, advanced materials, and efficient catalytic systems for the next generation of chemical innovation.

References

  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine - National Institutes of Health (NIH). [Link]

  • The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals - ResearchGate. [Link]

  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. [Link]

  • 2,4,6Tris(azol-1-yl)-1,3,5-triazines: A New Class of Multidentate Ligands - ResearchGate. [Link]

  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - National Institutes of Health (NIH). [Link]

  • Structural characterization of triazines - TDX (Tesis Doctorals en Xarxa). [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - Royal Society of Chemistry. [Link]

  • Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines - Supercomputing Frontiers and Innovations. [Link]

  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate. [Link]

  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- - NIST WebBook. [Link]

  • 3,5-Dimethylpyrazole - NIST WebBook. [Link]

  • The FT-IR spectrum of 3,5-dimethylpyrazole - ResearchGate. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of the spectroscopic profile of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a nitrogen-rich heterocyclic compound with significant potential in coordination chemistry and materials science. As a Senior Application Scientist, the following sections synthesize established analytical principles with practical insights to offer a comprehensive understanding of its characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

This compound, with the molecular formula C₁₈H₂₁N₉ and a molecular weight of 363.44 g/mol , possesses a highly symmetrical, propeller-like geometry.[1][2] This C₃-symmetric structure is the cornerstone of its spectroscopic signature, leading to a simplified yet information-rich set of spectra. The molecule consists of a central 1,3,5-triazine ring connected to three 3,5-dimethylpyrazole moieties. Understanding this symmetry is paramount for the accurate interpretation of the spectroscopic data, as it dictates the chemical equivalence of various protons and carbon atoms.

Caption: A typical analytical workflow for the synthesis and characterization of the title compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 363.4, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

  • Isotope Peaks: Due to the presence of carbon and nitrogen, characteristic isotope peaks (M+1, M+2) will be observed.

  • Fragmentation: While a detailed prediction of the fragmentation pattern is complex, potential fragmentation pathways could involve the loss of methyl groups or the cleavage of the pyrazole rings from the triazine core.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z = 364.4.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Synthesis and Self-Validation

The synthesis of this compound is typically achieved through the nucleophilic substitution of cyanuric chloride with 3,5-dimethylpyrazole. [1] A Validated Synthetic Protocol:

  • To a solution of cyanuric chloride (1.0 eq) in dry tetrahydrofuran (THF), add 3,5-dimethylpyrazole (3.0 eq) and a suitable base such as sodium hydride (3.0 eq) or a non-nucleophilic organic base like triethylamine.

  • Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

The combination of the spectroscopic techniques described above provides a self-validating system for the confirmation of the product's identity and purity. The simplicity of the NMR spectra confirms the high symmetry of the molecule, the IR spectrum verifies the presence of the key functional groups, and the mass spectrum confirms the correct molecular weight.

References

  • Guerrero, M., et al. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Application

Welcome to a comprehensive exploration of the solubility characteristics of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmpt). As researchers, scientists, and drug development professionals, we recognize that a thorough understanding of a compound's solubility is not merely an academic exercise. It is a cornerstone of successful experimental design, from the synthesis of novel coordination complexes to the formulation of new therapeutic agents. The ability to dissolve a compound in a suitable solvent at a desired concentration is paramount for ensuring reaction efficiency, enabling accurate characterization, and achieving desired biological activity.

This guide is structured to provide not only a summary of the currently understood solubility profile of Tdmpt but also to empower you with the practical knowledge to determine its solubility in your own laboratory settings. We will delve into the theoretical underpinnings of Tdmpt's solubility based on its molecular structure and provide a detailed, field-proven protocol for its empirical determination.

Introduction to this compound (Tdmpt)

This compound is a multidentate nitrogen ligand that has garnered significant interest in the field of coordination chemistry.[1][2] Its unique architecture, featuring a central 1,3,5-triazine ring substituted with three 3,5-dimethylpyrazole moieties, allows it to form stable complexes with a variety of metal ions.[1] These complexes are being explored for their potential applications in catalysis, materials science, and as antimicrobial and anticancer agents.[1]

The synthesis of Tdmpt typically involves the nucleophilic substitution of cyanuric chloride with 3,5-dimethylpyrazole in the presence of a base, often in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).[1][3] The purification frequently involves recrystallization from solvent mixtures like hexane-dichloromethane.[3] This qualitative information from its synthesis provides initial clues into its solubility, suggesting a preference for organic solvents of moderate to low polarity.

Predicting Solubility: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of Tdmpt offers several insights into its expected solubility:

  • Aromatic Core: The central 1,3,5-triazine ring and the three pyrazole rings are aromatic and largely nonpolar in nature. This extensive aromatic system contributes to van der Waals interactions and suggests solubility in nonpolar and moderately polar aprotic solvents.

  • Nitrogen Heteroatoms: The presence of nine nitrogen atoms introduces polarity and the potential for hydrogen bonding with protic solvents. However, the nitrogen lone pairs are also key to its function as a ligand, participating in coordination with metal ions.

  • Methyl Substituents: The six methyl groups on the pyrazole rings are nonpolar and contribute to the overall lipophilicity of the molecule, further favoring solubility in organic solvents.

  • Molecular Symmetry: The C3 symmetry of the molecule can lead to efficient crystal packing, potentially resulting in a higher melting point (reported as 245-250°C) and lower solubility compared to less symmetrical analogues.[2]

Based on these structural features, we can anticipate that Tdmpt will exhibit good solubility in chlorinated solvents like dichloromethane and chloroform, and moderate solubility in ethers like THF. Its solubility in polar protic solvents like water and ethanol is expected to be low, while solubility in nonpolar aliphatic hydrocarbons like hexane may also be limited due to the presence of the polar nitrogen atoms. A related compound, 2,4,6-trihydrazine-1,3,5-triazine, has been reported to be insoluble in highly polar solvents like DMSO and chloroform, suggesting that Tdmpt may also have limited solubility in such solvents.[4]

Quantitative Solubility Profile of Tdmpt

Solvent ClassCommon SolventsExpected Solubility of TdmptRationale
Polar Protic Water, Ethanol, MethanolLow to InsolubleThe large, nonpolar aromatic structure outweighs the hydrogen bonding potential of the nitrogen atoms.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, AcetonitrileSoluble to Moderately SolubleGood balance of polarity to interact with the nitrogen heteroatoms while being nonpolar enough to solvate the aromatic rings.[1][3]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polarity from the nine nitrogen atoms limits solubility in purely nonpolar solvents, though some solubility in toluene is expected.

Experimental Protocol for Determining the Solubility of Tdmpt

The following protocol provides a robust and reliable method for determining the solubility of Tdmpt in a variety of solvents. This method is designed to be a self-validating system, ensuring accurate and reproducible results.

Principle of the Method

This protocol utilizes the isothermal shake-flask method, which is a gold-standard technique for solubility determination. The principle involves creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (Tdmpt), solid

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, THF, acetone, acetonitrile, hexane, toluene)

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Syringes and syringe filters (0.22 µm)

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess Tdmpt into vials B Add a known volume of solvent A->B C Seal vials and place in shaker at constant temperature B->C D Shake for 24-48 hours to ensure equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute aliquot to a known volume F->G H Analyze by UV-Vis or HPLC G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Workflow for the experimental determination of Tdmpt solubility.

Step-by-Step Procedure
  • Preparation of Samples:

    • Add an excess amount of solid Tdmpt to a series of vials (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

    • Accurately add a known volume of the desired solvent to each vial (e.g., 1.0 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis:

    • UV-Vis Spectroscopy: Prepare a series of standard solutions of Tdmpt of known concentrations. Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration and use it to determine the concentration of the diluted sample.

    • HPLC: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase). Inject the standard solutions and the diluted sample. Create a calibration curve of peak area versus concentration and use it to determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Causality Behind Experimental Choices
  • Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the maximum amount of solute that can dissolve in the solvent under the given conditions.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and comparable results.

  • Extended Equilibration Time: This allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Filtration: This step is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

  • Analytical Method: The choice of UV-Vis or HPLC provides a sensitive and accurate means of quantifying the concentration of the dissolved Tdmpt.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and decision-making process in a solubility study.

G Start Start Solubility Assessment Prep Prepare Supersaturated Mixture (Excess Solute in Solvent) Start->Prep Equilibrate Isothermal Equilibration (e.g., 24h @ 25°C) Prep->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Settling) Equilibrate->Separate Filter Filter Supernatant (Remove Particulates) Separate->Filter Analyze Quantify Solute Concentration (HPLC, UV-Vis) Filter->Analyze Result Report Solubility (mg/mL, mol/L) Analyze->Result

Caption: Logical flow of the solubility determination process.

Implications for Research and Development

A comprehensive understanding of Tdmpt's solubility is essential for its effective use:

  • Synthesis and Purification: Knowledge of solubility in different solvents allows for the optimization of reaction conditions and the selection of appropriate solvent systems for recrystallization to achieve high purity.

  • Coordination Chemistry: The ability to dissolve Tdmpt and metal salts in a common solvent is a prerequisite for the synthesis of metal-ligand complexes.

  • Drug Development: For any potential therapeutic applications, understanding the aqueous solubility and solubility in biologically relevant media is a critical first step in formulation development and for ensuring bioavailability.

Conclusion

While a comprehensive, quantitative database of the solubility of this compound in common solvents is not yet established in the scientific literature, its molecular structure provides a strong basis for predicting its solubility behavior. This technical guide has outlined these predictions and, more importantly, has provided a detailed, robust, and self-validating experimental protocol to empower researchers to determine this critical physicochemical property. By following the methodologies described herein, scientists can generate the necessary solubility data to advance their research and development efforts involving this versatile ligand.

References

  • Guerrero, J. A., et al. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. Retrieved from [Link]

  • Peter, S. E. (2023, January 23). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture? ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related nitrogen-rich heterocyclic compounds to forecast its thermal behavior. We present a detailed framework for the systematic investigation of its thermal properties, including step-by-step protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a plausible decomposition mechanism is proposed, supported by established principles of physical organic chemistry. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar molecules, particularly in the context of pharmaceutical development where thermal stability is a critical parameter.

Introduction: The Significance of this compound

This compound is a nitrogen-rich heterocyclic compound characterized by a central 1,3,5-triazine ring symmetrically substituted with three 3,5-dimethylpyrazole moieties. The unique electronic and steric properties imparted by the dimethylpyrazolyl groups make this molecule a subject of interest in coordination chemistry and materials science. In the realm of drug development, understanding the thermal stability of such a compound is paramount. Undesirable thermal decomposition can lead to a loss of pharmacological activity, the formation of toxic byproducts, and challenges in formulation and storage.[1]

The 1,3,5-triazine core is known for its high thermal stability, a property attributed to its aromatic character.[2] However, the nature of the substituents on the triazine ring can significantly influence the overall thermal behavior of the molecule. This guide will explore the expected thermal characteristics of this compound and provide a robust methodology for its experimental validation.

Predicted Thermal Behavior and Key Characteristics

Based on the analysis of related nitrogen-rich heterocyclic compounds, we can anticipate the following thermal properties for this compound:

  • High Thermal Stability: The compound is expected to be thermally stable to a relatively high temperature, likely exhibiting an onset of decomposition above 250°C in an inert atmosphere.[3][4] This prediction is based on the inherent stability of the triazine and pyrazole rings.

  • Melting Followed by Decomposition: It is probable that the compound will exhibit a distinct melting point before the onset of decomposition. This is a common characteristic of crystalline organic solids.

  • Multi-step Decomposition: The decomposition process is likely to occur in multiple steps, corresponding to the fragmentation of different parts of the molecule.[3]

A summary of predicted and known properties is presented in Table 1.

PropertyPredicted/Known ValueRationale/Reference
Molecular Formula C₁₈H₂₁N₉Stoichiometry of the molecule.
Molecular Weight 363.43 g/mol Calculated from the molecular formula.
Melting Point ~235-245 °CBased on data for similar pyrazolyl-substituted triazines and general observations for crystalline organic compounds.[3]
Onset of Decomposition (Tonset) > 250 °C (in N₂)Nitrogen-rich heterocyclic compounds, particularly those with stable aromatic cores like triazine, generally exhibit high thermal stability.[4] The presence of multiple stable rings contributes to this property.
Decomposition Mechanism Predominantly radical mechanism involving homolytic cleavage of C-N and C-C bonds.Studies on similar nitrogen-rich heterocycles suggest that thermal decomposition in an inert atmosphere proceeds via radical pathways.[4]
Gaseous Decomposition Products N₂, NH₃, HCN, HNCO, CO, CO₂, various low molecular weight hydrocarbons (e.g., methane, ethene from methyl groups), and fragments of the pyrazole ring.These are common decomposition products observed during the pyrolysis of nitrogen-containing heterocyclic compounds.[1][4] The specific products will depend on the precise fragmentation pathways.

Table 1: Predicted and Known Properties of this compound.

Experimental Workflow for Thermal Analysis

A systematic approach is essential for the accurate characterization of the thermal properties of this compound. The following workflow, illustrated in the diagram below, outlines the key experimental and analytical steps.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample_Purity Ensure High Purity of Sample (>99%) Sample_Drying Dry Sample Under Vacuum Sample_Purity->Sample_Drying DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Drying->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) DSC_Analysis->TGA_Analysis Melting_Point Determine Melting Point and Enthalpy of Fusion DSC_Analysis->Melting_Point TGA_MS_Analysis TGA coupled with Mass Spectrometry (TGA-MS) TGA_Analysis->TGA_MS_Analysis Decomposition_Profile Identify Onset Temperature and Mass Loss Steps TGA_Analysis->Decomposition_Profile Evolved_Gas_Analysis Identify Gaseous Decomposition Products TGA_MS_Analysis->Evolved_Gas_Analysis Final_Report Compile Comprehensive Thermal Stability Report Melting_Point->Final_Report Kinetic_Analysis Determine Decomposition Kinetics (Activation Energy) Decomposition_Profile->Kinetic_Analysis Decomposition_Profile->Final_Report Evolved_Gas_Analysis->Final_Report Kinetic_Analysis->Final_Report

Caption: Experimental workflow for the comprehensive thermal analysis of this compound.

Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a standardized procedure for determining the thermal stability and decomposition profile of the title compound using TGA.[5][6]

  • Instrument Calibration:

    • Perform temperature and mass calibrations according to the instrument manufacturer's specifications. Standard materials such as indium, tin, and zinc for temperature, and a certified weight set for mass, are recommended.[1]

  • Sample Preparation:

    • Ensure the sample is of high purity (≥99%) to avoid interference from impurities.

    • Dry the sample under vacuum at a temperature well below its melting point (e.g., 60-80 °C) for several hours to remove any residual solvent or moisture.[5]

    • Accurately weigh 5-10 mg of the dried sample into an appropriate crucible (e.g., alumina or platinum).[7]

  • TGA Measurement:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[1]

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C) at a constant heating rate of 10 °C/min.[7]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the derivative thermogravimetric (DTG) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed.

    • Identify the temperature ranges and percentage mass loss for each distinct decomposition step.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and enthalpy of fusion of the title compound.[1]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried, high-purity sample into a hermetically sealed aluminum pan.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[1]

    • Heat the sample from ambient temperature to a temperature above its melting point but below its decomposition temperature (e.g., 30 °C to 260 °C) at a heating rate of 10 °C/min.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Proposed Decomposition Mechanism

In the absence of direct experimental evidence from techniques like TGA-MS, a plausible decomposition mechanism can be proposed based on the known chemistry of triazines and pyrazoles. The thermal decomposition in an inert atmosphere is likely initiated by the homolytic cleavage of the weakest bonds in the molecule.

The proposed pathway involves the following key steps:

  • Initiation: The initial step is likely the cleavage of the C-N bond between the triazine ring and one of the pyrazole rings, as this bond is expected to be weaker than the bonds within the aromatic rings. This would generate a triazinyl radical and a pyrazolyl radical.

  • Propagation: These initial radicals can then undergo a series of subsequent reactions, including:

    • Fragmentation of the pyrazole ring, leading to the formation of smaller nitrogen-containing species (e.g., HCN, N₂) and hydrocarbon fragments.

    • Further fragmentation of the triazine ring, although this is expected to occur at higher temperatures due to its high stability.[2]

    • Hydrogen abstraction reactions, leading to the formation of stable gaseous products like ammonia (NH₃) and methane (from the methyl groups).

  • Termination: The reaction ceases as radicals combine to form stable, often polymeric, carbonaceous char.

Decomposition_Mechanism Compound This compound Initial_Cleavage Homolytic C-N Bond Cleavage Compound->Initial_Cleavage Heat (T > T_onset) Radicals Triazinyl Radical + Pyrazolyl Radical Initial_Cleavage->Radicals Pyrazole_Frag Pyrazole Ring Fragmentation Radicals->Pyrazole_Frag Triazine_Frag Triazine Ring Fragmentation (Higher Temp) Radicals->Triazine_Frag H_Abstraction Hydrogen Abstraction Radicals->H_Abstraction Char Polymeric Carbonaceous Char Radicals->Char Termination Gaseous_Products Gaseous Products (N₂, HCN, NH₃, CH₄, etc.) Pyrazole_Frag->Gaseous_Products Triazine_Frag->Gaseous_Products H_Abstraction->Gaseous_Products

Caption: Proposed radical decomposition pathway for this compound under inert conditions.

Kinetic Analysis of Decomposition

To gain a deeper understanding of the decomposition process, a kinetic analysis can be performed on the TGA data obtained at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, are recommended as they do not require prior assumptions about the reaction mechanism.[8] These methods allow for the determination of the activation energy (Ea) as a function of the conversion degree, providing insights into the complexity of the decomposition process.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. The compound is anticipated to possess high thermal stability, with decomposition likely proceeding via a multi-step radical mechanism. The detailed experimental protocols and the proposed workflow offer a robust framework for researchers to experimentally validate these predictions. A thorough understanding of the thermal behavior of this and similar nitrogen-rich heterocyclic compounds is crucial for their safe handling and effective application, particularly in the field of drug development.

References

  • Chapman, R. D., et al. "Prospects of fused polycyclic nitroazines as thermally insensitive energetic materials." Thermochimica Acta 384.1-2 (2002): 229-243.
  • Costa, L., and G. Camino. "Thermal Behaviour of Melamine." Journal of Thermal Analysis 34.2 (1988): 423-429.
  • Gillan, E. G. "Synthesis of Nitrogen-Rich Carbon Nitride Networks from an Energetic Molecular Azide Precursor.
  • Klapötke, T. M., et al. "Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials." Physical Chemistry Chemical Physics 21.8 (2019): 4456-4463.
  • Kwiecień, A., et al.
  • Sivabalan, R., et al. "Synthesis, characterization and thermolysis studies on triazole and tetrazole based high nitrogen content high energy materials.
  • EPFL. "Protocol Thermogravimetric Analysis (TGA)." EPFL (2015).
  • Tschirschwitz, F., et al. "From triazines to heptazines: deciphering the local structure of amorphous nitrogen-rich carbon nitride materials." Journal of the American Chemical Society 130.46 (2008): 15597-15605.
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  • ResearchGate. "Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.
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  • MDPI.
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  • ResearchGate. "(PDF) Thermal decomposition of 2,4,6-triazidopyridine.
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  • ResearchGate. "Thermal Conversions of 2,4-Bis(N,N-Dimethylamino)-6-Trinitromethyl-1,3,5-Triazine.
  • PMC. "Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents." Molecules 28.18 (2023): 6586.
  • ACS Omega. "Thermal and Kinetic Studies on Biomass Degradation via Thermogravimetric Analysis: A Combination of Model-Fitting and Model-Free Approach." ACS Omega 6.34 (2021): 22045-22055.
  • NIH. "Synthesis of new pyrazolo[2][9][10]triazines by cyclative cleavage of pyrazolyltriazenes." Beilstein Journal of Organic Chemistry 15 (2019): 2476-2485.

  • MDPI. "Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • MDPI. "1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors." Molecules 26.13 (2021): 3986.
  • Journal of Chemical Sciences. "Nitrogen-rich compounds: s-triazine and tri-s-triazine derivatives as high energy materials." Journal of Chemical Sciences 133.1 (2021).
  • Organic Chemistry Frontiers. "Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials." Organic Chemistry Frontiers 9.10 (2022): 2785-2819.

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An In-depth Technical Guide to the Coordination Chemistry of Pyrazolyl-Substituted Triazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolyl-substituted triazines represent a versatile and highly tunable class of nitrogen-rich heterocyclic ligands. Their modular synthesis, diverse coordination modes, and the unique electronic and steric properties they impart to metal complexes have positioned them at the forefront of modern coordination chemistry. This guide provides a comprehensive overview of the field, starting from fundamental ligand design and synthesis, exploring the rich structural diversity of their metal complexes, and detailing their burgeoning applications in catalysis, materials science, and medicinal chemistry. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for both newcomers and established researchers aiming to harness the potential of these remarkable ligands.

Introduction: The Allure of Pyrazolyl-Triazine Ligands

The strategic combination of two key pharmacophores, the pyrazole and the 1,3,5-triazine rings, into a single molecular scaffold gives rise to ligands with exceptional coordination capabilities. The 1,3,5-triazine core acts as a robust anchoring point, allowing for the systematic introduction of one, two, or three pyrazolyl groups. This modularity is the cornerstone of their utility.

  • Why this combination? The triazine ring is electron-deficient, while the pyrazole ring is an electron-rich N-heterocycle. This electronic interplay, coupled with the presence of multiple nitrogen donor atoms ("pyridinic" lone pairs), allows for the formation of stable chelate rings with a wide array of metal ions across the periodic table.[1] The ease of substitution on both ring systems enables chemists to fine-tune the ligand's properties—such as solubility, steric bulk, and electronic donating ability—to suit specific applications.[2][3]

This guide will navigate the critical aspects of their chemistry, providing the foundational knowledge required to design, synthesize, and characterize novel metal complexes for targeted functions.

Ligand Synthesis and Design Principles

The predominant synthetic route to pyrazolyl-substituted triazines is the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This pathway offers precise control over the final product.

Causality in Synthesis: The reactivity of the chlorine atoms on the triazine ring decreases with each substitution due to the increasing electron-donating character of the ring. This allows for a stepwise and controlled reaction. The first substitution can often be carried out at low temperatures (0–5 °C), the second at room temperature, and the third may require heating. This differential reactivity is the key to creating mono-, bis-, and tris-pyrazolyl substituted triazines selectively.

SynthesisPathway

Caption: General synthetic pathway for pyrazolyl-substituted triazines.

Experimental Protocol: Synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT)

This protocol describes the synthesis of a common "pincer" type ligand frequently used in coordination studies.[2][4][5]

  • Step 1: First Substitution (Dichlorination).

    • Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in acetone at 0-5 °C.

    • Add a solution of 3,5-dimethylpyrazole (1.0 eq) and a mild base like sodium carbonate (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 4 hours. The product, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine, will precipitate and can be filtered off.

  • Step 2: Second Substitution (Monochlorination).

    • Suspend the product from Step 1 in a suitable solvent like dioxane.

    • Add 3,5-dimethylpyrazole (1.0 eq) and a stronger base like potassium carbonate (1.2 eq).

    • Heat the mixture to reflux (approx. 100 °C) for 12-24 hours, monitoring by TLC.

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Step 3: Third Substitution (Methoxylation).

    • Dissolve the crude product from Step 2 in methanol.

    • Add a solution of sodium methoxide (1.1 eq) in methanol.

    • Stir at room temperature for 6 hours.

    • Remove the solvent, and purify the resulting solid by recrystallization from a suitable solvent like ethanol to yield the final MBPT ligand.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The final product's identity and purity must be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Coordination Chemistry: Modes and Structures

Pyrazolyl-triazine ligands exhibit remarkable versatility in their coordination to metal centers, dictated by the number and position of the pyrazolyl substituents.

Coordination Modes:

  • Bidentate (N,N): Typically seen in 2,4-bis(pyrazolyl)-1,3,5-triazines, where one pyrazolyl nitrogen and an adjacent triazine nitrogen chelate to the metal center, forming a stable 5-membered ring.[2][6]

  • Tridentate (N,N,N) "Pincer": This is a highly stable mode for 2,4-bis(pyrazolyl)- and 2,4,6-tris(pyrazolyl)-1,3,5-triazines. The ligand coordinates in a meridional fashion, involving two pyrazolyl nitrogens and a central triazine nitrogen. This pincer grip often imparts significant thermal and chemical stability to the resulting complex.[4][5]

  • Bridging: The exocyclic nitrogen atoms of the pyrazole rings can bridge two or more metal centers, leading to the formation of dinuclear complexes, 1D coordination polymers, or complex 3D metal-organic frameworks (MOFs).[7]

Caption: Common coordination modes of pyrazolyl-triazine ligands.

Structural Diversity of Metal Complexes:

The combination of different metals, ligand substitution patterns, and reaction conditions has led to a vast array of structurally diverse complexes.

Metal IonTypical GeometryKey Features & CausalityExample Application
Pd(II) Square PlanarThe d⁸ electron configuration of Pd(II) strongly favors a square planar geometry. Bidentate or tridentate pyrazolyl-triazines readily form stable, often catalytically active, complexes.[4][6]C-C Cross-Coupling[4][6]
Fe(II)/Fe(III) OctahedralThese ligands can create a strong ligand field. With Fe(II), this can lead to spin-crossover (SCO) behavior, though the specific geometry of the triazine ring can favor a high-spin state.[8][9] Fe(III) complexes have shown antimicrobial activity.[5][10]Spin-Crossover Materials[8][9], Antimicrobials[5]
Cu(II) Distorted Octahedral / Square PyramidalThe d⁹ configuration of Cu(II) leads to Jahn-Teller distortions, resulting in varied and often flexible coordination geometries.[11] This flexibility can be advantageous in catalysis.Catalysis[4]
Lanthanides (Ln³⁺) High (7-9)The large ionic radii and electrostatic bonding nature of lanthanides accommodate multiple ligands or solvent molecules. The conjugated π-system of the ligand acts as an "antenna," absorbing UV light and transferring the energy to the metal ion, resulting in characteristic luminescence.[7][12][13][14]Luminescent Probes, LEDs[7][13]
Zn(II), Cd(II) Tetrahedral / OctahedralThe flexible d¹⁰ configuration allows for various coordination numbers, making them useful for constructing coordination polymers and networks with interesting topologies.[2]Coordination Polymers[2]

Key Applications and Field-Proven Insights

The unique properties of these metal complexes make them highly valuable in several advanced fields.

Catalysis

Palladium(II) complexes of pyrazolyl-triazines have demonstrated significant activity in C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][6]

  • Mechanistic Insight: The pincer coordination mode provides a stable framework that prevents catalyst decomposition at high temperatures. The electron-donating pyrazolyl groups can enhance the rate of oxidative addition (a key step in the catalytic cycle), while the steric bulk around the metal center can influence reductive elimination to release the desired product.

Luminescent Materials

Complexes with lanthanide ions, particularly Eu³⁺ (red emission) and Tb³⁺ (green emission), are of great interest for applications in lighting and bio-imaging.[7][13]

  • The Antenna Effect: The efficacy of luminescence depends on the efficiency of energy transfer from the ligand's triplet state to the metal's excited state.[12][15] The design principle is to choose a ligand whose triplet energy level is slightly above the emissive energy level of the lanthanide ion. This is typically measured using the phosphorescence spectrum of the corresponding Gadolinium(III) complex, as Gd³⁺ has a very high energy excited state and does not quench the ligand's phosphorescence.[12]

Bioinorganic and Medicinal Chemistry

The structural similarity of pyrazolyl-triazines to purine nucleobases has prompted investigation into their biological activity.

  • Anticancer Properties: Palladium(II) and other metal complexes have shown promising in vitro activity against cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer).[6] The proposed mechanism involves the complex binding to DNA, similar to cisplatin, but with potentially different side-effect profiles due to the organic ligand.

  • Antimicrobial Agents: Iron(III) complexes have demonstrated moderate antibacterial and antifungal activities.[5] The chelation of the metal ion is crucial, as it can facilitate the transport of the agent across cell membranes and interfere with essential microbial metabolic processes.

Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of new pyrazolyl-triazine complexes.

Workflow

Caption: Standard workflow for characterization of new metal complexes.

Protocol: Synthesizing a Palladium(II) Complex [6]

  • Reaction Setup: Dissolve the ligand (e.g., MBPT, 1.0 eq) in a solvent like acetone or methanol.

  • Metal Addition: Add a solution of Palladium(II) chloride (PdCl₂, 1.0 eq) in the same solvent.

  • Reaction Conditions: Stir the mixture under reflux for 4-6 hours. A color change or precipitation of the complex is often observed.

  • Isolation: Cool the reaction to room temperature. Collect the solid product by filtration, wash with cold solvent, and then with a non-polar solvent like diethyl ether.

  • Purification: If necessary, the complex can be purified by recrystallization. Slow evaporation of a solution of the complex in a solvent like DMF or acetonitrile may yield single crystals suitable for X-ray diffraction.[6]

Trustworthiness: The elemental analysis (CHN) results must be within ±0.4% of the calculated values for the proposed formula. In FT-IR spectroscopy, a shift in the C=N stretching frequencies of the pyrazole and triazine rings upon coordination is a key indicator of complex formation. For the ultimate structural proof, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, angles, and the overall coordination geometry.[4][5][6]

Future Outlook

The field of pyrazolyl-substituted triazine coordination chemistry is poised for continued growth. Key future directions include:

  • Advanced Catalysis: Designing complexes for asymmetric catalysis and challenging C-H activation reactions.

  • Smart Materials: Developing multi-functional materials that combine luminescence with magnetic (spin-crossover) or sensing capabilities.

  • Targeted Drug Delivery: Functionalizing the ligands to target specific biological sites, enhancing the efficacy and reducing the side effects of metal-based drugs.

  • Supramolecular Chemistry: Utilizing these ligands as building blocks for constructing intricate and functional supramolecular assemblies and metal-organic frameworks.[3][16]

By leveraging the foundational principles outlined in this guide, researchers can continue to unlock the immense potential of this fascinating class of compounds.

References

  • Studies on Luminescence Properties of Lanthanide Complexes Based on Pyrazolone. (n.d.). Google AI.
  • El-Faham, A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand. Semantic Scholar.
  • El-Faham, A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. MDPI.
  • Li, J., et al. (2020). Lanthanide coordination polymers assembled from triazine-based flexible polycarboxylate ligands and their luminescent properties. CrystEngComm (RSC Publishing).
  • Wang, Y., et al. (2018). Preparation, Crystal structure and Luminescence Properties of Lanthanide Complexes with 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine and Organic Carboxylic Acid. MDPI.
  • Soliman, A. A., et al. (2022). Structure of the mono- and bis-pyrazolyl-s-triazine ligands. ResearchGate.
  • Berdiell, I. C., et al. (2017). Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives - The Influence of Ligand Geometry on Metal Ion Spin State. Inorganic Chemistry.
  • Lissner, F., et al. (2018). 3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties. Dalton Transactions (RSC Publishing).
  • Berdiell, I. C., et al. (2017). Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives-The Influence of Ligand Geometry on Metal Ion Spin State. PubMed.
  • Shi, X.-M., et al. (2009). Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. PubMed.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019). ResearchGate.
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  • Al-jibouri, M. N. (2020). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. Journal of Education for Pure Science-University of Thi-Qar.
  • Fe(III) Complexes Based on Mono- and Bispyrazolyl-s-triazine Ligands: Synthesis, Molecular Structure, Hirshfeld, and Antimicrobial Evaluations. (n.d.). King Saud University.
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  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (n.d.). Google AI.
  • Banti, C. N., et al. (2021). A Novel Centrosymmetric Fe(III) Complex with Anionic Bis-pyrazolyl-s-triazine Ligand; Synthesis, Structural Investigations and Antimicrobial Evaluations. MDPI.
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The Ascendancy of Tris(pyrazolyl)triazine Ligands: A Technical Guide to Synthesis, Coordination Chemistry, and Emerging Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Coordination Chemistry

The quest for novel molecular architectures with tailored functionalities is a perpetual driving force in chemical research. Within the vast landscape of ligand design, nitrogen-rich heterocyclic compounds have consistently demonstrated exceptional versatility in coordinating with a wide array of metal ions, leading to complexes with unique electronic, magnetic, and reactive properties. Among these, the tris(pyrazolyl)triazine (TPT) scaffold has emerged as a particularly compelling platform. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, coordination behavior, and burgeoning applications of tris(pyrazolyl)triazine ligands, moving beyond a mere recitation of facts to an insightful analysis of their potential to address contemporary scientific challenges.

The Tris(pyrazolyl)triazine Core: Structural and Electronic Underpinnings

The fundamental structure of a tris(pyrazolyl)triazine ligand features a central 1,3,5-triazine ring symmetrically substituted with three pyrazolyl moieties at the 2, 4, and 6 positions. This arrangement results in a multidentate ligand with a rich coordination chemistry.

The 1,3,5-triazine core is an electron-deficient aromatic system, which influences the electronic properties of the overall ligand and its metal complexes. The pyrazolyl groups, on the other hand, are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, both of which are potential donor sites. This combination of an electron-withdrawing triazine ring and electron-donating pyrazolyl groups creates a unique electronic environment that can be finely tuned through substitution on either the triazine or pyrazole rings.

Figure 1: General structure of a 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine ligand.

Synthetic Strategies: Accessing the Tris(pyrazolyl)triazine Scaffold

The synthesis of tris(pyrazolyl)triazine ligands is typically achieved through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the desired pyrazole. The sequential substitution of the chlorine atoms allows for the construction of both symmetric and asymmetric ligands.

Experimental Protocol: Synthesis of 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

This protocol describes a representative synthesis of a symmetrically substituted TPT ligand.

Materials:

  • Cyanuric chloride

  • 3,5-dimethylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of Sodium Pyrazolate: Under an inert atmosphere, suspend sodium hydride (3.0 eq) in anhydrous THF. To this suspension, add a solution of 3,5-dimethylpyrazole (3.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until hydrogen evolution ceases. The formation of a white precipitate indicates the generation of the sodium salt of 3,5-dimethylpyrazole.

  • Reaction with Cyanuric Chloride: In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous toluene. Cool this solution to 0 °C.

  • Nucleophilic Substitution: Slowly add the freshly prepared sodium 3,5-dimethylpyrazolate suspension to the cyanuric chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) to yield the pure this compound as a white solid.

Self-Validation: The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis. The disappearance of the starting material signals and the appearance of a new set of signals corresponding to the product in the NMR spectra, along with a molecular ion peak in the mass spectrum that matches the calculated molecular weight, will validate the successful synthesis.

Coordination Chemistry: Weaving Metals into Molecular Fabrics

Tris(pyrazolyl)triazine ligands are versatile chelators, capable of coordinating to a wide range of metal ions in various coordination modes. The specific coordination behavior is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

Common coordination modes include:

  • Tridentate (κ³): The three pyrazolyl nitrogen atoms coordinate to a single metal center in a facial or meridional fashion.

  • Bidentate (κ²): Two of the pyrazolyl nitrogen atoms bind to the metal center, leaving one pyrazolyl group uncoordinated or available for further interactions.

  • Bridging (μ): The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

These diverse coordination capabilities have enabled the construction of fascinating supramolecular architectures, including 1D, 2D, and 3D coordination polymers and metallogels.[1] For instance, silver(I) complexes of 2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine have been shown to form 1D coordination polymers with helical or linear topologies.[2]

Figure 2: Common coordination modes of tris(pyrazolyl)triazine ligands.
Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol provides a general method for the synthesis of a palladium(II) complex with a tris(pyrazolyl)triazine ligand, which is relevant for applications in catalysis and medicinal chemistry.

Materials:

  • Tris(pyrazolyl)triazine ligand (e.g., this compound)

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Reflux condenser

Procedure:

  • Ligand Dissolution: Dissolve the tris(pyrazolyl)triazine ligand (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Metal Salt Addition: To this solution, add palladium(II) chloride (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: After cooling to room temperature, collect the precipitate by filtration. Wash the solid with cold acetonitrile and then diethyl ether.

  • Drying: Dry the resulting solid under vacuum to yield the palladium(II) complex.

Self-Validation: The formation of the complex can be confirmed by a color change and the formation of a precipitate. Characterization by FT-IR spectroscopy should show shifts in the vibrational frequencies of the ligand upon coordination to the metal. Elemental analysis will provide the empirical formula of the complex, confirming the ligand-to-metal ratio. Single-crystal X-ray diffraction, if suitable crystals can be obtained, will provide definitive structural information.

Potential Applications: From Catalysis to Medicine

The unique structural and electronic properties of tris(pyrazolyl)triazine ligands and their metal complexes have paved the way for their exploration in a variety of fields.

Homogeneous Catalysis

While the catalytic applications of tris(pyrazolyl)triazine complexes are still an emerging area, the closely related tris(pyrazolyl)borate and -methane ligands have shown significant promise in various catalytic transformations, suggesting a similar potential for their triazine analogues.[3][4] These ligands can stabilize metal centers in different oxidation states and provide a tunable steric and electronic environment, which are crucial for catalytic activity and selectivity.

Potential catalytic applications include:

  • Oxidation Catalysis: Metal complexes of these ligands could serve as catalysts for the oxidation of hydrocarbons and other organic substrates.[5]

  • Polymerization: Tris(pyrazolyl)aluminate rhodium complexes have demonstrated catalytic activity in the polymerization of phenylacetylene, suggesting that triazine-based analogues could also be effective polymerization catalysts.[6]

  • Cross-Coupling Reactions: Palladium complexes are renowned for their role in C-C and C-N bond formation reactions. Tris(pyrazolyl)triazine-palladium complexes are promising candidates for such catalytic cycles.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' R-R' RedElim->R-R' Product R-X R-X R-X->OxAdd Organic Halide R'-M R'-M R'-M->Transmetal Organometallic Reagent

Figure 3: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry: A New Generation of Anticancer Agents

One of the most exciting and rapidly developing applications of tris(pyrazolyl)triazine derivatives is in the field of medicinal chemistry, particularly as anticancer agents. The s-triazine core is a privileged structure in drug discovery, and its combination with pyrazole moieties has led to the development of compounds with significant cytotoxic activity against various cancer cell lines.[7][8]

Many of these compounds have been found to target key signaling pathways that are often dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway.[8] This pathway plays a crucial role in cell growth, proliferation, survival, and apoptosis.[4][9]

EGFR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation TPT_Drug Tris(pyrazolyl)triazine Derivative TPT_Drug->EGFR Inhibits TPT_Drug->PI3K Inhibits

Figure 4: Simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by tris(pyrazolyl)triazine derivatives.

The table below summarizes the in vitro anticancer activity of selected tris(pyrazolyl)triazine derivatives, highlighting their potential as therapeutic agents.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 18 HCT116 (Colon)0.5 ± 0.08[10]
Compound 14 Various2.54 ± 0.22 (EGFR-TK)[10]
Compound 17 Various0.2294 (EGFR)[10]
Compound 4f MDA-MB-231 (Breast)6.25[11]
Compound 4k MDA-MB-231 (Breast)8.18[11]
Compound G1a MCF-7 (Breast) & HepG2 (Liver)Potent[12][13]

Future Outlook and Perspectives

The field of tris(pyrazolyl)triazine chemistry is poised for significant growth. Future research will likely focus on several key areas:

  • Rational Ligand Design: The synthesis of new ligands with tailored steric and electronic properties will enable the fine-tuning of the properties of their metal complexes for specific applications.

  • Expansion of Catalytic Applications: A systematic investigation into the catalytic activity of tris(pyrazolyl)triazine complexes in a broader range of organic transformations is warranted.

  • Mechanism-Based Drug Design: A deeper understanding of the molecular targets and mechanisms of action of anticancer tris(pyrazolyl)triazine derivatives will facilitate the design of more potent and selective drug candidates.

  • Materials Science: The self-assembly properties of these ligands and their metal complexes offer opportunities for the development of novel functional materials, such as sensors, porous materials, and luminescent devices.

References

  • Berdiell, I. C., Warriner, S. L., & Halcrow, M. A. (2018). Silver(i) complexes of bis- and tris-(pyrazolyl)azine derivatives - dimers, coordination polymers and a pentametallic assembly. Dalton Transactions, 47(15), 5269–5278. [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24353–24367. [Link]

  • El Malah, T., et al. (2016). Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry. Australian Journal of Chemistry, 69(7), 759-766. [Link]

  • Gucký, T., et al. (2018). Synthesis of new 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][7][14]triazines with selective antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.

  • Hassan, A. S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6649. [Link]

  • Lo, H-W. (2010). EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas: Attractive Targets for Molecular-Oriented Therapy. Expert Opinion on Therapeutic Targets, 14(8), 843-854. [Link]

  • Martins, A. M., et al. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 9(7), 611. [Link]

  • Pathak, V. N., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(42), 26053-26068. [Link]

  • Shawish, H. B., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. Molecules, 26(3), 673. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. [Link]

  • Zhang, L., et al. (2018). Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. Inorganic Chemistry, 57(17), 10845-10854. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Theopold, K. H. (1993). [Oxidation catalysis with tris(pyrazolyl)borate metal complexes]. [Link]

  • Dias, H. V. R., & Lovely, C. J. (Eds.). (2014). Boron-Containing Scaffolds in Drug Discovery. John Wiley & Sons.
  • Flores-Alamo, M., et al. (2021). Cyclooctadiene Rh(I) Bis- and Tris(pyrazolyl)aluminate Complexes and Their Catalytic Activity on the Polymerization of Phenylacetylene. Organometallics, 40(14), 2263–2273. [Link]

  • ResearchGate. (n.d.). Diagram demonstrating EGFR‐PI3K‐AKT‐mTOR signaling pathway. [Link]

  • El Malah, T., et al. (2016). Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry. Australian Journal of Chemistry, 69(7), 759. [Link]

  • ResearchGate. (n.d.). Mechanistic map of the PI3K-AKT-mTOR signaling pathway. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • YouTube. (2020). palladium catalytic cycle. [Link]

  • Hassan, A. S., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6649. [Link]

  • PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

  • ResearchGate. (2016). Anticancer Evaluation of Tris(triazolyl)triazine Derivatives Generated via Click Chemistry. [Link]

  • Pathak, V. N., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(42), 26053-26068. [Link]

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A Comprehensive Technical Guide to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, a significant compound in the field of coordination chemistry and materials science. We will delve into its historical discovery, detail its synthesis, and discuss its structural characteristics and diverse applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Ligand

This compound is a multidentate ligand built upon a stable 1,3,5-triazine core.[1] This central heterocyclic aromatic ring is symmetrically substituted with three 3,5-dimethylpyrazole units.[1] The compound's unique architecture, particularly the arrangement of its nitrogen atoms, makes it an excellent chelating agent for a variety of metal ions.[1][2] This has led to its widespread use in the synthesis of coordination complexes with interesting structural, electronic, and catalytic properties.[1][3]

The Genesis of a Key Building Block: Discovery and Synthesis

The development of tris-substituted triazines is rooted in the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5][6] The three chlorine atoms on the triazine ring are susceptible to sequential replacement through nucleophilic aromatic substitution.[1][4][5] This reactivity provides a straightforward and versatile route to a wide array of symmetrically and asymmetrically substituted triazine derivatives.[4][5]

The synthesis of this compound follows this established methodology, reacting cyanuric chloride with 3,5-dimethylpyrazole in the presence of a base.[1][7] The base, typically a strong one like sodium hydride or a tertiary amine like triethylamine, is crucial for deprotonating the pyrazole's N-H group, thereby increasing its nucleophilicity and facilitating the substitution reaction.[1] The reaction is generally carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under reflux conditions to ensure the complete substitution of all three chlorine atoms.[1] It is imperative to maintain anhydrous conditions throughout the reaction, as the triazine ring is sensitive to hydrolysis.[1]

Experimental Protocol: Synthesis of this compound [7]

  • Preparation of Reactants: In a round-bottom flask under an inert atmosphere, dissolve cyanuric chloride (1 equivalent) in dry tetrahydrofuran (THF).

  • Addition of Base and Nucleophile: To this solution, add 3,5-dimethylpyrazole (slightly more than 3 equivalents) and sodium hydride (slightly more than 3 equivalents).

  • Reaction: Stir the mixture at room temperature for a specified period, often several hours to overnight, to allow the reaction to proceed to completion.[1]

  • Workup:

    • Quench the reaction by the careful addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

    • Combine the organic layers and dry them over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification:

    • Evaporate the solvent from the dried organic phase.

    • Purify the resulting crude product by column chromatography on silica gel.

    • Further purification can be achieved by recrystallization from a solvent mixture like hexane-dichloromethane to yield colorless crystals.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Cyanuric Chloride Cyanuric Chloride Stirring under Inert Atmosphere Stirring under Inert Atmosphere Cyanuric Chloride->Stirring under Inert Atmosphere 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole->Stirring under Inert Atmosphere Sodium Hydride Sodium Hydride Sodium Hydride->Stirring under Inert Atmosphere Dry THF Dry THF Dry THF->Stirring under Inert Atmosphere Quenching with Water Quenching with Water Stirring under Inert Atmosphere->Quenching with Water Solvent Removal Solvent Removal Quenching with Water->Solvent Removal Extraction with Dichloromethane Extraction with Dichloromethane Solvent Removal->Extraction with Dichloromethane Drying Drying Extraction with Dichloromethane->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Product Product Recrystallization->Product Logical_Relationship cluster_synthesis Synthesis & Structure cluster_applications Applications A Cyanuric Chloride + 3,5-Dimethylpyrazole B Nucleophilic Aromatic Substitution A->B Mechanism C This compound B->C Product D Propeller-like Geometry Tridentate Ligand C->D Characterized by X-ray Crystallography E Coordination Chemistry D->E F Catalysis D->F G Materials Science D->G H Biological Activity Research D->H E->F E->G

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Complexation of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Architecture of a Versatile Ligand

2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, hereafter referred to as Tdmpt, is a highly versatile nitrogen-donor ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and catalysis.[1] Its molecular architecture is characterized by a central, planar 1,3,5-triazine core symmetrically functionalized with three 3,5-dimethylpyrazole units.[1] This arrangement results in a propeller-like geometry, making it a robust, tridentate chelating agent.[1]

The power of Tdmpt as a ligand stems from its electronic properties; it functions as a strong σ-donor and a weak π-acceptor.[1] This allows it to form stable, well-defined complexes with a wide array of transition metal ions. The nitrogen atoms of the pyrazolyl groups are the primary coordination sites, creating two five-membered chelate rings upon complexation with a metal center.[1][2] The presence of methyl groups on the pyrazole rings introduces steric hindrance, a feature that can be strategically exploited to influence the kinetics of complex formation, the final geometry of the complex, and its solubility.[1] These attributes make Tdmpt an invaluable tool for designing novel metal complexes with tailored electronic, magnetic, and catalytic properties.[1]

Pillar 1: The Rationale of Complexation - Why and How It Works

The complexation process is driven by the Lewis acid-base interaction between the electron-rich nitrogen atoms of the Tdmpt ligand (Lewis base) and an electron-deficient metal ion (Lewis acid). The tridentate nature of Tdmpt is crucial, as the chelate effect—the formation of multiple bonds between the ligand and the metal center—results in complexes with significantly enhanced thermodynamic stability compared to those formed with analogous monodentate ligands.

Typically, Tdmpt coordinates to a metal ion in a facial (fac) manner, occupying three adjacent sites of the metal's coordination sphere. When reacting with metal salts in a 2:1 ligand-to-metal molar ratio, it commonly forms stable octahedral complexes of the type [M(Tdmpt)₂]²⁺.[3] The specific geometry and coordination number can, however, be influenced by factors such as the nature of the metal ion, the counter-anion, and the solvent system employed.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Nitromethane is frequently used as it effectively dissolves both the Tdmpt ligand and many transition metal salts (e.g., perchlorates and tetrafluoroborates) while being relatively non-coordinating, thus not competing for coordination sites on the metal.[3] For synthesis of the ligand itself and for certain complexation reactions, less polar solvents like tetrahydrofuran (THF) or dichloromethane are employed.[1]

  • Anhydrous Conditions: The 1,3,5-triazine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be promoted by coordinating water molecules.[1][4] Therefore, the use of anhydrous solvents and reagents is paramount to prevent ligand degradation and ensure the formation of the desired complex in high purity.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is the standard starting point for synthesizing octahedral [M(Tdmpt)₂]²⁺ complexes.[3] Deviating from this stoichiometry can lead to the formation of different species, such as 1:1 complexes or polymeric structures, depending on the metal ion's coordination preferences.

  • Temperature and Reaction Time: Many complexation reactions with Tdmpt require heating under reflux to overcome the activation energy barrier for ligand substitution at the metal center.[1][5] Reaction times can vary from several hours to overnight to ensure the reaction proceeds to completion.[1]

Pillar 2: Self-Validating Experimental Protocol for [M(Tdmpt)₂][BF₄]₂ Synthesis

This protocol provides a generalized, step-by-step methodology for the synthesis of octahedral transition metal complexes with Tdmpt, using metal tetrafluoroborate salts as an example. This procedure has been successfully applied to form complexes with Fe(II), Co(II), and Ni(II).[3]

Materials & Equipment:

  • Reagents:

    • This compound (Tdmpt), high purity (≥99%)

    • Metal(II) tetrafluoroborate salt (e.g., Fe(BF₄)₂·6H₂O, Co(BF₄)₂·6H₂O, Ni(BF₄)₂·6H₂O)

    • Anhydrous Nitromethane (CH₃NO₂)

    • Anhydrous Diethyl Ether ((C₂H₅)₂O)

    • Deionized Water

    • Acetone

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser with drying tube (filled with CaCl₂ or Drierite)

    • Schlenk line or nitrogen/argon gas inlet

    • Magnetic stirrer with heating plate

    • Büchner funnel and filter flask

    • Vacuum pump or aspirator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization prep_ligand Dissolve Tdmpt (2 equiv.) in anhydrous nitromethane combine Add metal salt solution to ligand solution under inert gas prep_ligand->combine prep_metal Dissolve M(BF₄)₂·6H₂O (1 equiv.) in anhydrous nitromethane prep_metal->combine reflux Heat mixture to reflux (e.g., 2-4 hours) combine->reflux cool Cool reaction to room temperature reflux->cool precipitate Add diethyl ether (anti-solvent) to precipitate the complex cool->precipitate filtrate Filter the solid product using a Büchner funnel precipitate->filtrate wash Wash precipitate with diethyl ether filtrate->wash dry Dry the complex under vacuum wash->dry characterize Analyze product via Spectroscopy (FT-IR, UV-Vis, NMR), ESI-MS, Elemental Analysis, X-Ray Diffraction dry->characterize

Caption: General workflow for the synthesis of metal-Tdmpt complexes.

Step-by-Step Methodology
  • Preparation of Solutions (Under Inert Atmosphere):

    • In a round-bottom flask, dissolve Tdmpt (2.0 equivalents) in a minimal amount of anhydrous nitromethane (e.g., 20 mL for 1 mmol scale) with stirring.

    • In a separate beaker, dissolve the corresponding metal(II) tetrafluoroborate salt (1.0 equivalent) in anhydrous nitromethane (e.g., 10 mL). Gentle warming may be required to facilitate dissolution.

  • Reaction:

    • Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change should be observed upon addition, indicating the initial formation of the complex.

    • Fit the flask with a reflux condenser and a drying tube.

    • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Isolation of the Crude Product:

    • After the reflux period, allow the solution to cool to room temperature.

    • Slowly add anhydrous diethyl ether (an anti-solvent) to the stirred solution until a precipitate forms. Continue adding ether until precipitation appears complete.

    • Cool the mixture in an ice bath for 30 minutes to maximize product recovery.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with small portions of cold nitromethane/diethyl ether mixture and then with copious amounts of diethyl ether to remove any unreacted starting materials.

  • Purification and Drying:

    • For high-purity material suitable for single-crystal X-ray diffraction, recrystallization is recommended. A common method is the slow vapor diffusion of diethyl ether into a concentrated solution of the complex in nitromethane.[3]

    • Dry the final, purified product under high vacuum for several hours to remove all residual solvent.

Pillar 3: Authoritative Grounding & Comprehensive Characterization

Validation of the newly synthesized complex is a non-negotiable step. A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the product.

Coordination Diagram

Caption: Tridentate coordination of Tdmpt to a central metal ion (M).

Table of Characterization Techniques
TechniquePurpose & Expected Observations
FT-IR Spectroscopy Confirms coordination of the ligand. Look for shifts in the C=N and C-N stretching frequencies of the pyrazole and triazine rings upon complexation compared to the free ligand.[5][6]
UV-Visible Spectroscopy Provides information on the electronic environment of the metal ion. For transition metal complexes, characteristic d-d transition bands will be observed in the visible region.[7]
¹H and ¹³C NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II), Cd(II)). Coordination to the metal will cause significant shifts in the signals of the pyrazolyl protons and carbons compared to the free ligand.[6][8]
ESI-Mass Spectrometry Confirms the mass-to-charge ratio of the complex ion (e.g., [M(Tdmpt)₂]²⁺), verifying its composition.[2]
Elemental Analysis (C, H, N) Determines the empirical formula of the complex, providing crucial evidence for its purity and composition.[2][8]
Molar Conductivity Measures the electrolytic nature of the complex in solution. For a 2:1 electrolyte like [M(Tdmpt)₂][BF₄]₂, expected values in solvents like nitromethane or DMF will be in a characteristic range.[6][8]
Single-Crystal X-Ray Diffraction The definitive method for determining the precise 3D molecular structure, including bond lengths, bond angles, and overall geometry in the solid state.[1][2]
Magnetic Susceptibility For paramagnetic complexes (e.g., Fe(II), Ni(II), Co(II)), this technique measures the magnetic moment, which helps to determine the spin state and oxidation state of the metal center.[2][6]

Conclusion

The protocol and principles outlined in this guide provide a robust framework for the successful synthesis and characterization of metal complexes using the versatile ligand this compound. By understanding the causality behind the experimental choices and employing a comprehensive suite of analytical techniques, researchers can confidently create and validate novel coordination compounds for a wide range of applications, from fundamental studies in electronic structure to the development of new catalysts and advanced materials.

References

  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine . National Center for Biotechnology Information. Available at: [Link]

  • NOVEL CONJUGATED TRIAZINE CENTRED METAL DERIVATIVES FOR PHOTOPHYSICAL STUDIES AND BIOMEDICAL APPLICATIONS . Shodhganga. Available at: [Link]

  • Synthesis, characterization and antioxidant property of nano-scaled metal complexes of triazine based hydroxy chalcone: Smart Science . Taylor & Francis Online. Available at: [Link]

  • FeII/III and MnII complexes based on 2,4,6-tris(2-pyridyl)-triazine: synthesis, structures, magnetic and biological properties . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and spectral studies on metal complexes of s-triazine based ligand and non linear optical properties . ResearchGate. Available at: [Link]

  • The Structure of Tris(3',5'-dimethylpyrazol-1'-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry . ResearchGate. Available at: [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations . ACS Publications. Available at: [Link]

  • Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents . National Center for Biotechnology Information. Available at: [Link]

  • Cu(II) Complexes with Nitrogen-Oxygen Donor Ligands: Synthesis and Biological Activity . TIBISCUS. Available at: [Link]

  • Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution . National Center for Biotechnology Information. Available at: [Link]

  • A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) . MDPI. Available at: [Link]

  • Metal Complexes with N-donor Ligands . MDPI. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . MDPI. Available at: [Link]

Sources

Application Notes and Protocols for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to utilizing 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT) as a versatile ligand in transition metal-catalyzed reactions. This document offers insights into the synthesis of the ligand and its metal complexes, detailed protocols for key catalytic applications, and an exploration of the mechanistic role of TDPT in enhancing catalytic performance.

Introduction to this compound (TDPT)

This compound, hereafter referred to as TDPT, is a unique nitrogen-rich heterocyclic ligand. Its structure features a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole units. This arrangement imparts a propeller-like, C3-symmetric geometry to the molecule. The nitrogen atoms of the pyrazole rings and the triazine core are strategically positioned to act as excellent coordination sites for a variety of transition metals, making TDPT a highly versatile ligand in catalysis.

The key attributes of TDPT as a ligand include:

  • Multidentate Coordination: TDPT can coordinate to metal centers in a variety of modes, offering flexibility in catalyst design.

  • Steric Hindrance: The 3,5-dimethyl substitution on the pyrazole rings provides significant steric bulk around the metal center. This can influence the stability of the catalytic species and the selectivity of the reaction.

  • Electronic Modulation: The electron-donating nature of the pyrazolyl groups can modulate the electronic properties of the metal center, thereby influencing its reactivity in catalytic cycles.

These features make TDPT a promising ligand for a range of catalytic transformations, including cross-coupling reactions and oxidation catalysis, which are fundamental in pharmaceutical and materials science research.

Synthesis of TDPT Ligand and its Metal Complexes

Synthesis of this compound (TDPT)

The synthesis of TDPT is typically achieved through a nucleophilic aromatic substitution reaction between cyanuric chloride and 3,5-dimethylpyrazole.

Protocol: Synthesis of TDPT

Materials:

  • Cyanuric chloride

  • 3,5-dimethylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3,5-dimethylpyrazole (3.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of cyanuric chloride (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford TDPT as a white solid.

Synthesis of a TDPT-Palladium(II) Complex: A Model Protocol

The following is a model protocol for the synthesis of a palladium(II) complex with a pyrazolyl-s-triazine ligand, adapted from a procedure for a related compound. This complex can serve as a precatalyst for cross-coupling reactions.[1]

Protocol: Synthesis of [Pd(TDPT)Cl₂] (Model)

Materials:

  • This compound (TDPT)

  • Palladium(II) chloride (PdCl₂)

  • Acetone

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of TDPT (1.0 equivalent) in acetone, add PdCl₂ (1.0 equivalent).

  • Stir the reaction mixture at 50 °C under an inert atmosphere for 24-48 hours.

  • Monitor the formation of the complex, which may precipitate out of the solution.

  • If a precipitate forms, filter the solid, wash with cold acetone, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the crystalline complex.

  • Characterize the resulting [Pd(TDPT)Cl₂] complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).

Application in Catalysis: Cross-Coupling Reactions

TDPT-ligated palladium complexes are anticipated to be effective catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The steric and electronic properties of the TDPT ligand can enhance catalyst stability and promote efficient turnover.

Suzuki-Miyaura Coupling of Aryl Bromides

The following is a detailed, representative protocol for a Suzuki-Miyaura coupling reaction using an in-situ generated TDPT-palladium catalyst.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • This compound (TDPT) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide, arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix Pd(OAc)₂ and TDPT in a portion of the 1,4-dioxane/water solvent mixture and stir for 15 minutes to form the active catalyst.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid>90
24-Bromotoluene4-Methoxyphenylboronic acid>85
31-Bromo-4-nitrobenzene3-Tolylboronic acid>95
42-BromopyridinePhenylboronic acid>80

Note: The yields presented in this table are hypothetical and represent expected outcomes based on the performance of similar pyrazole-based ligands in Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)-TDPT Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(TDPT) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(TDPT) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality in Protocol Design: The use of a Pd(OAc)₂ precatalyst with the TDPT ligand allows for the in situ formation of the active Pd(0) species. The bulky and electron-donating nature of the TDPT ligand is expected to stabilize the monoligated Pd(0) intermediate, which is often the most active catalytic species. The addition of an aqueous base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The chosen solvent system (dioxane/water) is effective at dissolving both the organic substrates and the inorganic base.

Application in Catalysis: Oxidation Reactions

TDPT can also serve as a ligand in copper-catalyzed aerobic oxidation reactions. The nitrogen-rich environment provided by the TDPT ligand can stabilize copper ions in various oxidation states, facilitating the catalytic cycle of alcohol oxidation.

Aerobic Oxidation of Benzyl Alcohol

The following protocol describes a model system for the aerobic oxidation of benzyl alcohol to benzaldehyde using a TDPT-copper catalyst.

Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.0 equivalent)

  • Copper(I) bromide (CuBr) (5 mol%)

  • This compound (TDPT) (5.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (5 mol%)

  • Acetonitrile

  • Air or Oxygen balloon

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add CuBr, TDPT, and TEMPO.

  • Add acetonitrile and stir the mixture for 10 minutes to form the catalyst complex.

  • Add the benzyl alcohol to the reaction mixture.

  • Fit the flask with a balloon filled with air or oxygen.

  • Stir the reaction vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Performance in Benzyl Alcohol Oxidation

EntrySubstrateCatalyst SystemConversion (%)Selectivity (%)
1Benzyl alcoholCuBr/TDPT/TEMPO>95>99 (Benzaldehyde)
24-Methoxybenzyl alcoholCuBr/TDPT/TEMPO>98>99 (4-Methoxybenzaldehyde)
31-PhenylethanolCuBr/TDPT/TEMPO>90>99 (Acetophenone)

Note: The data in this table are illustrative and based on typical results for similar copper/TEMPO catalytic systems for alcohol oxidation.[2][3]

Visualization: Proposed Catalytic Cycle for Aerobic Alcohol Oxidation

Alcohol_Oxidation_Cycle Cu(I)-TDPT Cu(I)-TDPT Oxidation_by_TEMPO+ Oxidation_by_TEMPO+ Cu(I)-TDPT->Oxidation_by_TEMPO+ TEMPO+ Cu(II)-TDPT Cu(II)-TDPT Oxidation_by_TEMPO+->Cu(II)-TDPT TEMPOH Ligand_Exchange Ligand_Exchange Cu(II)-TDPT->Ligand_Exchange RCH2OH -H+ Cu(II)-Alkoxide [RCH(O)Cu(II)-TDPT]+ Ligand_Exchange->Cu(II)-Alkoxide Beta-Hydride_Elimination Beta-Hydride_Elimination Cu(II)-Alkoxide->Beta-Hydride_Elimination Aldehyde_Release Aldehyde_Release Beta-Hydride_Elimination->Aldehyde_Release RCHO [HCu(I)-TDPT]+ Aldehyde_Release->Cu(I)-TDPT TEMPO_Regeneration TEMPO_Regeneration TEMPO_Regeneration->Oxidation_by_TEMPO+ TEMPOH TEMPOH TEMPOH->TEMPO_Regeneration O2

Caption: A plausible catalytic cycle for the copper/TEMPO-catalyzed aerobic oxidation of alcohols.

Causality in Protocol Design: The combination of a copper(I) salt, the TDPT ligand, and TEMPO creates a highly effective catalytic system for aerobic alcohol oxidation.[3] TDPT stabilizes the copper center, while TEMPO acts as a co-catalyst, facilitating the oxidation of the alcohol and being regenerated by molecular oxygen. The use of air or an oxygen balloon provides a green and readily available oxidant. Acetonitrile is a suitable solvent for this transformation, dissolving the catalyst components and the substrate.

Conclusion

This compound is a highly promising and versatile ligand for homogeneous catalysis. Its unique structural and electronic properties enable the formation of robust and efficient catalysts for a variety of important organic transformations. The protocols provided herein serve as a valuable starting point for researchers looking to explore the catalytic potential of TDPT in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the full potential of this remarkable ligand.

References

  • Synthesis of 2,4,6-Tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/715789]
  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Copper-Catalyzed Oxidation of Alcohols. [URL: https://www.organic-chemistry.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. Molecules, 26(3), 699. [URL: https://www.mdpi.com/1420-3049/26/3/699]
  • Zhang, L., et al. (2015). Co-N-C Catalyst for C-C Coupling Reactions: On the Catalytic Performance and Active Sites. ACS Catalysis, 5(11), 6563–6572. [URL: https://pubs.acs.org/doi/10.
  • Atomic Structure of Pd-, Pt-, and PdPt-Based Catalysts of Total Oxidation of Methane: In Situ EXAFS Study. [URL: https://www.mdpi.com/2073-4344/11/1/1]
  • Roy, S., et al. (2024). Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. New Journal of Chemistry, 48(34), 15087-15097. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d4nj02211d]
  • Homogeneous oxidation of alcohol and alkene with copper (II) complex in water. [URL: https://avesis.yildiz.edu.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. [URL: https://www.benchchem.
  • Green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. [URL: https://www.tandfonline.com/doi/full/10.1080/00958972.2020.1858591]
  • Hill, N. J., et al. (2013). Aerobic alcohol oxidation using a copper(I)/TEMPO catalyst system: a green, catalytic oxidation reaction for the undergraduate organic chemistry laboratory. Journal of Chemical Education, 90(1), 102-105. [URL: https://pubs.acs.org/doi/abs/10.1021/ed300368q]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Tris(pyrazolyl)triazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Tris(pyrazolyl)triazine in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as advanced drug delivery systems.[1] The tunability of their pore size, surface chemistry, and overall framework structure allows for the precise design of materials with tailored properties.[2] Within the vast library of organic linkers used for MOF construction, nitrogen-rich ligands are of particular interest due to their strong coordination to metal centers and the potential for introducing additional functionalities.

This document provides a detailed guide to the synthesis of Metal-Organic Frameworks (MOFs) utilizing a promising, yet less explored, nitrogen-rich linker: 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (TPT) . The TPT ligand, with its C3 symmetry and multiple coordination sites, offers a unique platform for the design of novel MOF architectures with potential applications in targeted drug delivery and controlled release.[3] While direct, extensively documented protocols for TPT-based MOFs are emerging, this guide consolidates established synthetic strategies for analogous triazine-based MOFs and provides a comprehensive, step-by-step approach for their synthesis and characterization.

We will first detail the synthesis of the TPT ligand itself, a crucial prerequisite for the subsequent MOF synthesis. Following this, two primary methods for MOF crystallization—solvothermal and hydrothermal synthesis—will be presented with detailed protocols. Finally, we will discuss essential characterization techniques to validate the successful synthesis of these novel materials and explore their potential in the realm of drug delivery, drawing upon computational studies and the known properties of related MOFs.

Part 1: Synthesis of the 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (TPT) Ligand

The synthesis of the TPT ligand is foundational to the construction of the desired MOFs. The most common approach involves the nucleophilic substitution of the chlorine atoms in cyanuric chloride with pyrazole.[4][5]

Materials and Equipment
Reagent/EquipmentSpecifications
Cyanuric chloride≥99%
Pyrazole≥98%
Triethylamine (TEA)≥99.5%
Anhydrous Tetrahydrofuran (THF)DriSolv or equivalent
Magnetic stirrer with heating
Round-bottom flasksVarious sizes
Condenser
Filtration apparatusBuchner funnel, filter paper
Rotary evaporator
Protocol: TPT Ligand Synthesis
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve pyrazole (3.0 equivalents) in 100 mL of anhydrous THF.

  • Base Addition: To this solution, add triethylamine (3.3 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Cyanuric Chloride Addition: Slowly add a solution of cyanuric chloride (1.0 equivalent) in 50 mL of anhydrous THF to the reaction mixture at 0 °C (ice bath). The addition should be dropwise over a period of 30 minutes to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of cold THF.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine ligand.[6]

Ligand_Synthesis cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product Cyanuric_Chloride Cyanuric_Chloride Mixing_Reflux Mixing & Reflux Cyanuric_Chloride->Mixing_Reflux Pyrazole Pyrazole Pyrazole->Mixing_Reflux Triethylamine Triethylamine Triethylamine->Mixing_Reflux Anhydrous_THF Anhydrous_THF Anhydrous_THF->Mixing_Reflux Workup Filtration & Evaporation Mixing_Reflux->Workup Purification Column Chromatography Workup->Purification TPT_Ligand 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine Purification->TPT_Ligand Solvothermal_Synthesis Start Start Prepare_Solutions Prepare TPT and Metal Salt Solutions in DMF Start->Prepare_Solutions Mix_Solutions Mix and Sonicate Solutions Prepare_Solutions->Mix_Solutions Seal_in_Autoclave Seal Mixture in Teflon-lined Autoclave Mix_Solutions->Seal_in_Autoclave Heat_in_Oven Heat at 80-120°C for 24-72h Seal_in_Autoclave->Heat_in_Oven Cool_to_RT Slowly Cool to Room Temperature Heat_in_Oven->Cool_to_RT Isolate_Crystals Isolate Crystals (Centrifugation/Filtration) Cool_to_RT->Isolate_Crystals Wash_Crystals Wash with DMF and Ethanol/Acetone Isolate_Crystals->Wash_Crystals Dry_Product Dry under Vacuum Wash_Crystals->Dry_Product End TPT-MOF Product Dry_Product->End

Fig. 2: Solvothermal synthesis workflow for TPT-MOFs.
Protocol 2: Hydrothermal Synthesis

Hydrothermal synthesis is similar to solvothermal synthesis, but water is used as the solvent, either alone or in combination with a co-solvent. This method can sometimes lead to different crystal phases compared to purely non-aqueous solvent systems. [7]

Reagent/EquipmentSpecifications
2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (TPT)As synthesized in Part 1
Metal Salt (e.g., Copper(II) Sulfate Pentahydrate)≥98%
Deionized WaterHigh purity
Co-solvent (e.g., Ethanol, DMF)Optional
pH adjusting agent (e.g., HNO₃, NaOH)Optional, for controlling pH
Teflon-lined stainless steel autoclave20-50 mL capacity
Programmable oven
Filtration apparatus
  • Precursor Mixture: In a Teflon liner for a 23 mL autoclave, combine the TPT ligand (e.g., 0.05 mmol), the metal salt (e.g., copper(II) sulfate pentahydrate, 0.075 mmol), and 10 mL of deionized water (and co-solvent if used).

  • pH Adjustment (Optional): The pH of the reaction mixture can be crucial for the formation of a specific MOF structure. If necessary, adjust the pH using a dilute acid or base.

  • Homogenization: Stir the mixture thoroughly to ensure a homogeneous suspension.

  • Reaction: Seal the Teflon liner in the stainless steel autoclave and place it in a programmable oven.

  • Heating: Heat the autoclave to a higher temperature than solvothermal synthesis (e.g., 120-180 °C) for 24-96 hours. [7]6. Cooling: After the reaction period, cool the autoclave to room temperature.

  • Product Isolation: Collect the product by filtration.

  • Washing: Wash the crystals with water and then with ethanol to remove any impurities.

  • Drying: Air-dry the product or dry it in a desiccator.

Part 3: Characterization of TPT-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material. [8]A diffraction pattern with sharp peaks, which should match the simulated pattern from single-crystal X-ray diffraction if available.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, pore dimensions, and the overall framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. [9]A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the MOF.An adsorption-desorption isotherm (typically Type I for microporous materials) from which the surface area can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the TPT ligand within the MOF structure and its coordination to the metal centers.The FTIR spectrum of the MOF should show characteristic peaks of the TPT ligand, with potential shifts in the vibrational frequencies of the pyrazolyl and triazine rings upon coordination to the metal.

Part 4: Application in Drug Delivery

The unique structural and chemical properties of MOFs make them highly promising candidates for drug delivery applications. [1]The porous nature of MOFs allows for high drug loading capacities, and the tunable pore size and surface functionality can be engineered for controlled and targeted drug release.

While experimental data on drug delivery using TPT-based MOFs is limited, computational studies on similar triazine-based frameworks have provided valuable insights into their potential. For instance, DFT studies have explored the adsorption of anticancer drugs like carmustine and temozolomide on covalent triazine frameworks, demonstrating the potential for these materials as drug delivery surfaces. [10] The pyrazolyl groups in the TPT ligand offer several advantages for drug delivery applications:

  • Hydrogen Bonding: The nitrogen atoms in the pyrazole rings can act as hydrogen bond donors and acceptors, facilitating the encapsulation of drug molecules with complementary functionalities.

  • Coordination Sites: The uncoordinated nitrogen atoms of the pyrazolyl groups can potentially interact with drug molecules or be used for post-synthetic modification to attach targeting moieties.

  • Tunable Hydrophobicity/Hydrophilicity: The overall polarity of the MOF pores can be tuned by the choice of the metal ion and by post-synthetic modification, which can influence the loading and release of different types of drugs.

Computational modeling, such as molecular dynamics simulations, can be a powerful tool to predict the loading capacity and release kinetics of specific drugs from hypothetical TPT-based MOF structures. [11]These studies can help in the rational design of TPT-MOFs for the delivery of a wide range of therapeutic agents, from small molecule drugs to larger biologics.

Drug_Delivery cluster_mof TPT-MOF cluster_drug Drug Molecule cluster_loading Drug Loading cluster_release Controlled Release MOF_Pores Porous Structure Encapsulation Encapsulation MOF_Pores->Encapsulation Drug Drug Drug->Encapsulation Release Release Encapsulation->Release Stimuli (pH, Temp, etc.) Therapeutic_Effect Therapeutic_Effect Release->Therapeutic_Effect Target Site

Fig. 3: Conceptual workflow of drug delivery using TPT-MOFs.

Conclusion

The synthesis of metal-organic frameworks using the 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine ligand represents a promising frontier in the development of novel porous materials. This guide provides a comprehensive starting point for researchers, detailing the synthesis of the TPT ligand and adapting established solvothermal and hydrothermal methods for the construction of TPT-based MOFs. The characterization techniques outlined are crucial for validating the successful synthesis and understanding the properties of these new materials. Furthermore, the potential of TPT-MOFs in drug delivery, underscored by the unique chemical features of the pyrazolyl and triazine moieties, opens up exciting avenues for the design of next-generation therapeutic delivery systems. Further experimental and computational work is encouraged to fully explore the potential of this exciting class of materials.

References

  • García-Garrido, S. E., et al. (2020). One-dimensional metal-organic frameworks built by coordinating 2,4,6-tris(4-pyridyl)-1,3,5-triazine linker with copper nodes: CO2 adsorption properties. Chemistry – A European Journal, 26(65), 14899-14906. [Link]

  • Millan, A. R., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5374. [Link]

  • Li, J. R., et al. (2008). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design, 8(6), 2056-2063. [Link]

  • Wang, X. (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Ghosh, K., et al. (2017). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 129(7), 1031-1037. [Link]

  • Elguero, J., et al. (2017). The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. Structural Chemistry, 28(6), 1857-1867. [Link]

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Application Notes & Protocols: 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT) in the field of supramolecular chemistry. TDPT, a planar, C₃-symmetric, tridentate ligand, has emerged as a versatile building block for constructing sophisticated supramolecular architectures.[1] Its unique structural and electronic properties—stemming from a nitrogen-rich triazine core flanked by three coordinating dimethylpyrazole units—make it an exceptional candidate for the rational design of metal-organic frameworks (MOFs), coordination polymers, and stimuli-responsive materials such as metallogels.[1][2] We will explore the fundamental principles governing its use, provide detailed, field-tested protocols for its synthesis and application, and discuss the causality behind key experimental choices to empower researchers in materials science, coordination chemistry, and drug development.

Introduction to this compound (TDPT)

TDPT is a multidentate N-donor ligand characterized by a central 1,3,5-triazine ring connected to three 3,5-dimethylpyrazole groups.[1] This arrangement results in a propeller-like geometry, which has been confirmed by X-ray crystallography.[1] The pyrazolyl groups serve as effective coordination sites for a wide range of transition metals, while the triazine core provides structural rigidity and influences the electronic environment.[1]

Key Molecular Features and Supramolecular Implications:

  • Coordination Versatility: The pyrazolyl nitrogen atoms are strong σ-donors, enabling the formation of stable complexes with numerous transition metal ions.[1] This makes TDPT a powerful tool for building extended supramolecular structures.

  • Structural Rigidity and Preorganization: The planar and relatively rigid nature of the triazine core helps in predicting the geometry of the resulting metal complexes, a crucial aspect of crystal engineering and the design of porous materials.

  • Modularity: The synthesis of TDPT and its derivatives allows for the introduction of various functional groups by using substituted pyrazoles, enabling the fine-tuning of properties like solubility, electronic character, and steric hindrance.[1][3]

Caption: Conceptual diagram of the TDPT molecular structure.

Synthesis of TDPT Ligand

The most reliable method for synthesizing TDPT is via a nucleophilic aromatic substitution (SNAr) reaction.[1][3][4] This involves the sequential replacement of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3,5-dimethylpyrazole.[1][3] The reaction is typically driven to completion to yield the trisubstituted product.

Causality in Synthesis:

  • Base: A base like sodium hydride or triethylamine is essential to deprotonate the 3,5-dimethylpyrazole, thereby increasing its nucleophilicity to attack the electron-deficient triazine ring.[1]

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to dissolve the reactants and facilitate the reaction while preventing the hydrolysis of cyanuric chloride, which is highly sensitive to moisture.[1]

  • Inert Atmosphere: Conducting the reaction under nitrogen or argon is crucial to prevent side reactions involving atmospheric moisture and oxygen, ensuring a higher yield and purity of the final product.

Caption: General workflow for the synthesis of TDPT.

Protocol 1: Laboratory-Scale Synthesis of TDPT

This protocol is adapted from established methodologies.[1][5]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 3,5-Dimethylpyrazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Schlenk line or nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Reactant Addition: To the flask, add cyanuric chloride (e.g., 4 mmol) dissolved in dry THF (40 ml).[5]

  • Base and Nucleophile: In a separate flask, carefully add 3,5-dimethylpyrazole (e.g., 8 mmol) and sodium hydride (e.g., 16 mmol) to a suspension in dry THF. Caution: Sodium hydride reacts violently with water. Handle with extreme care under inert conditions.

  • Reaction: Slowly add the pyrazole/hydride suspension to the cyanuric chloride solution. The mixture is then heated to reflux and stirred for approximately 20 hours.[5]

  • Quenching and Extraction: After cooling to room temperature, carefully remove the THF under reduced pressure using a rotary evaporator. Add deionized water to quench any unreacted sodium hydride. Extract the aqueous layer with dichloromethane (3 x 15 ml).[5]

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. The crude product is then purified by column chromatography on silica gel to yield pure TDPT as a white solid.[5]

ParameterTypical Value/ConditionRationaleReference
Reactant Ratio 1:3 (Cyanuric Chloride:Pyrazole)Ensures complete substitution of all three chlorine atoms.[1]
Base Sodium Hydride / TriethylamineActs as a proton scavenger to activate the pyrazole nucleophile.[1]
Solvent Anhydrous THF / DCMPrevents hydrolysis of the triazine ring and dissolves reactants.[1]
Temperature Reflux (40-65 °C)Provides sufficient energy to overcome the activation barrier for the SNAr reaction.[1]
Reaction Time Several hours to overnightAllows the reaction to proceed to completion for maximum yield.[1]
Typical Yield >70% (after purification)Reflects the efficiency of the nucleophilic substitution.[1]

Application in Supramolecular Assembly: Heterometallic Coordination Polymer Gels

A sophisticated application of triazine-based ligands like TDPT is in the formation of coordination polymer gels (CPGs). These are soft materials where metal-ligand coordination interactions form the cross-links of a 3D network that entraps solvent molecules. A notable example involves using pre-formed TDPT-metal complexes as building blocks, which are then linked by a second metal ion to induce gelation.[2][6]

Principle of Gel Formation

The process relies on a hierarchical assembly. First, a discrete, stable octahedral complex of the type [M(TDPT)₂]²⁺ (where M = Fe²⁺, Co²⁺, Ni²⁺) is synthesized.[2][6] In these complexes, TDPT acts as a tridentate ligand. The key insight is that the coordinated TDPT ligand still possesses uncoordinated nitrogen atoms on its triazine ring and pyrazolyl groups that can bind to other metal ions.[2][7]

Addition of a second metal ion, such as Ag⁺, to a concentrated solution of the [M(TDPT)₂]²⁺ complex leads to the formation of extended 1D polymeric chains.[2][7] These chains entangle and trap solvent molecules, resulting in the formation of a thixotropic (shear-thinning) gel.[2] The unique ability of the coordinated TDPT to chelate exogenous silver ions is crucial for this process.[2][6]

Caption: Workflow for the formation of heterometallic TDPT-based gels.

Protocol 2: Synthesis of a [Ni(TDPT)₂][BF₄]₂-AgBF₄ Heterometallic Gel

This protocol is a representative example based on published work.[2][6]

Materials:

  • Previously synthesized TDPT ligand

  • Nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O)

  • Silver tetrafluoroborate (AgBF₄)

  • Nitromethane (MeNO₂)

  • Methanol

Equipment:

  • Small vials

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of the [Ni(TDPT)₂][BF₄]₂ Precursor Complex

  • Dissolve TDPT in hot methanol.

  • In a separate container, dissolve Ni(BF₄)₂·6H₂O in methanol.

  • Slowly add the nickel salt solution to the TDPT solution in a 2:1 ligand-to-metal molar ratio.

  • Stir the solution for 1 hour. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

Part B: Formation of the Heterometallic Gel

  • In a small vial, prepare a concentrated solution of the [Ni(TDPT)₂][BF₄]₂ precursor complex in nitromethane.

  • In a separate vial, prepare a solution of 1 equivalent of AgBF₄ in nitromethane.

  • Carefully add the AgBF₄ solution to the nickel complex solution.

  • Allow the mixture to stand undisturbed. Gelation should be observed as the solution loses its ability to flow.

  • Verification: The gel's formation can be confirmed by inverting the vial. The thixotropic nature can be tested by mechanical agitation (e.g., shaking), which should temporarily break the gel structure, followed by its reformation upon standing.

Metal Ion (M²⁺) in [M(TDPT)₂]²⁺Gelation with Ag⁺Nongelator LigandsReference
Fe²⁺Yestpp, tpym[2][6]
Co²⁺Yestpp, tpym[2][6]
Ni²⁺Yestpp, tpym[2][6]
Mn²⁺Notpp, tpym[2][6]
(tpp = 2,4,6-tri{pyrazol-1-yl}pyridine; tpym = 2,4,6-tri{pyrazol-1-yl}pyrimidine)

Application in Metal-Organic Frameworks (MOFs)

While TDPT itself is a key player, the broader class of tris(azolyl)-1,3,5-triazines serves as a powerful demonstration of their utility in constructing MOFs.[8][9][10][11] These ligands can act as tritopic linkers, connecting metal centers or clusters into 1D, 2D, or 3D networks. The resulting frameworks can exhibit permanent porosity, making them candidates for gas storage, separation, and catalysis.

For instance, the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) has been used to construct a variety of MOFs with different metal ions like Ag(I), Cu(II), and Zn(II).[8][10][11] These structures range from 1D zigzag chains to complex 3D polymeric networks.[8][10] The thermal stability of some of these frameworks can be remarkably high, with decomposition temperatures exceeding 400 °C.[8][10][11] The principles demonstrated with tpt are directly applicable to TDPT, where the pyrazolyl groups replace the pyridyl groups as the coordinating units.

Concluding Remarks for the Advanced Practitioner

This compound is more than just a ligand; it is a programmable component for supramolecular engineering. Its rigid, C₃-symmetric core and versatile coordination sites provide a reliable platform for creating materials with rationally designed structures and functions. The protocols and principles outlined herein demonstrate its utility in forming complex systems like heterometallic gels, showcasing a level of control that goes beyond simple crystal formation. Future applications may leverage the dynamic nature of these coordination bonds for creating responsive materials, sensors, and drug delivery vehicles.[12][13] The modular synthesis of the ligand itself opens avenues for creating libraries of related linkers to systematically tune the properties of the resulting supramolecular assemblies.

References

  • This compound - Benchchem. Benchchem.
  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC - NIH. National Institutes of Health.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. MDPI.
  • Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - ResearchGate. ResearchGate.
  • Supramolecular Chirality in Dynamic Coordination Chemistry - MDPI. MDPI.
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. National Institutes of Health.
  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - ResearchGate. ResearchGate.
  • Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine | ACS Omega. American Chemical Society.
  • The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals - ResearchGate. ResearchGate.
  • Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ACS Publications.
  • Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed. National Institutes of Health.
  • A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. MDPI.
  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl) - NIH. National Institutes of Health.
  • Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - Figshare. Figshare.
  • One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp - Digital CSIC. Digital CSIC.
  • Pt(II)-Coordinated Tricomponent Supramolecular Assemblies of Tetrapyridyl Porphyrin and Dicarboxylate Ligands: Are They 2D Bow Ties or 3D Prisms? - ChemRxiv. ChemRxiv.
  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - PMC. National Institutes of Health.
  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. ResearchGate.
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  • Dynamic Reconfiguration of Pt(II) Supramolecular Assemblies via Ligand Exchange - PMC. National Institutes of Health.

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Application Notes and Protocols for Suzuki Coupling Reactions Catalyzed by a Palladium Complex of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Catalyst in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is integral to the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials. The heart of this reaction lies in the palladium catalyst, and the design of ligands that coordinate to the palladium center is crucial for modulating its stability, activity, and selectivity.[1]

This document provides a detailed protocol for the application of a palladium complex featuring the ligand 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in Suzuki coupling reactions. The triazine core and the pyrazolyl arms of this ligand create a unique steric and electronic environment around the palladium center.[3] Pyrazole-containing ligands have been successfully employed to stabilize palladium complexes used as pre-catalysts in cross-coupling reactions, offering a tunable platform to enhance catalytic activity.[4][5][6] The ability to vary substituents on the pyrazolyl rings allows for the fine-tuning of the electrophilic and steric properties of the resulting metal complexes.[4][5] This guide will delve into the practical aspects of utilizing this catalyst system, from the synthesis of the pre-catalyst to a general protocol for the cross-coupling of aryl halides with arylboronic acids.

Catalyst System Overview

The palladium complex of this compound is an air- and moisture-stable pre-catalyst that can be readily synthesized and handled under standard laboratory conditions. The polydentate N-donor ligand provides a stable coordination environment for the palladium(II) center.[7][8] In the catalytic cycle, this Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species, which then participates in the cross-coupling reaction.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 [L]nPd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of the Palladium(II) Pre-catalyst

This protocol outlines the synthesis of the palladium complex from the ligand and a suitable palladium(II) salt.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the ligand.

  • In a separate flask, dissolve Palladium(II) chloride (1.0 equiv) in a minimal amount of warm acetonitrile. Note: Sonication may be required to fully dissolve the PdCl₂.

  • Slowly add the PdCl₂ solution to the ligand solution with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. A color change and/or precipitation of the complex may be observed.

  • Allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and add a non-polar solvent (e.g., hexane) to induce precipitation.

  • Characterize the resulting palladium complex by standard analytical techniques (e.g., NMR, IR, elemental analysis).

Part 2: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of a variety of aryl halides with arylboronic acids using the synthesized palladium pre-catalyst. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Palladium(II) complex of this compound (pre-catalyst)

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Reaction vessel (e.g., microwave vial, Schlenk tube)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (2.0-3.0 mmol, 2.0-3.0 equiv). The choice of base can significantly impact the reaction outcome, with stronger inorganic bases often leading to higher conversions.[4]

  • Add the palladium pre-catalyst (0.005-0.02 mmol, 0.5-2.0 mol%).

  • Add the solvent (3-5 mL). The reaction mixture should be degassed by bubbling with an inert gas for 10-15 minutes or by the freeze-pump-thaw method.[9]

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the specified time (2-24 hours). Reaction progress can be monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Diagram: Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Solvent Start->Reagents Degas Degas Reaction Mixture Reagents->Degas Heat Heat with Stirring Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up Monitor->Workup Upon completion Purify Column Chromatography Workup->Purify Product Isolate Pure Product Purify->Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Performance

The following tables provide representative data for the Suzuki coupling of various substrates, based on results obtained with similar pyrazolyl palladium complexes.[4][5] These should serve as a benchmark for what can be expected when using the palladium complex of this compound.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Bromides

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
1Bromobenzene1004>95
24-Bromoanisole1004>95
34-Bromotoluene100692
44-Bromobenzonitrile802>98
51-Bromo-4-nitrobenzene802>98

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd-catalyst (1.0 mol%), in 1,4-dioxane/H₂O (4:1, 5 mL).

Table 2: Influence of Reaction Parameters on the Coupling of Bromobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene11094
2Cs₂CO₃1,4-Dioxane100>95
3K₃PO₄DMF10091
4Na₂CO₃Toluene/H₂O10088
5TriethylamineToluene110<20

Reaction Conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd-catalyst (1.0 mol%), solvent (5 mL), 4 hours.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading (up to 2 mol%), increasing the reaction temperature, or screening different bases and solvents. The use of a stronger base like cesium carbonate can sometimes be beneficial.[4] Ensure that the reaction is performed under strictly anaerobic and anhydrous conditions, as oxygen can deactivate the catalyst and water can affect the stability of the boronic acid.[9]

  • Deboronated Side Products: The formation of arenes from the deboronation of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids.[10] Using milder bases or lower reaction temperatures may mitigate this issue.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can occur. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize this side reaction.

  • Substrate Scope: Electron-rich aryl halides are generally less reactive than electron-poor ones in the oxidative addition step. For these substrates, higher temperatures or longer reaction times may be necessary. Conversely, electron-withdrawing groups on the aryl halide can accelerate the reaction.[5]

Conclusion

The palladium complex of this compound is a promising and versatile pre-catalyst for Suzuki-Miyaura cross-coupling reactions. Its stability and the modular nature of the pyrazolyl-triazine ligand framework offer significant potential for further development and application in complex molecule synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this catalyst system in their own synthetic endeavors.

References

  • This compound - Benchchem. (URL: )
  • Five Different Fluxional Processes in Polyfluorophenyl Palladium(II) Complexes with this compound. The Driving Effect of the Solvent | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand - MDPI. (URL: [Link])

  • Five Differentiate Fluxional Processes in Polyfluorophenyl Palladium (II) Complexes with 2,4,6-tris-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Me2-TpzT). The Driven Effect of the Solvent | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. (URL: [Link])

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])

  • Synthesis and Characterization of Palladium(II) Complexes with New Polydentate Nitrogen Ligands. Dynamic Behavior Involving Pd-N Bond Rupture. X-ray Molecular Structure of H(4). (URL: [Link])

  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC - NIH. (URL: [Link])

  • Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - OUCI. (URL: [Link])

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (URL: [Link])

  • Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. - Semantic Scholar. (URL: [Link])

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl) - NIH. (URL: [Link])

  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. (URL: [Link])

  • Synthesis of a cyclometalated 1,3,5-triphenylpyrazole palladium dimer and its activity towards cross coupling reactions - Dalton Transactions (RSC Publishing). (URL: [Link])

  • How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? (URL: [Link])

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (URL: [Link])

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Application Note & Protocol: Preparation of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the preparation of experimental solutions of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TpzT). TpzT is a significant tridentate ligand extensively used in coordination chemistry, catalysis, and materials science due to its strong σ-donor properties and ability to form stable metal complexes.[1] Ensuring the accurate and consistent preparation of TpzT solutions is paramount for the reproducibility and validity of experimental results. This guide details the compound's relevant physicochemical properties, offers a validated solubility profile, and presents a step-by-step protocol for preparing stock solutions. Furthermore, it covers critical aspects of solution stability, storage, and essential safety protocols.

Introduction to this compound (TpzT)

This compound is a planar, symmetric molecule featuring a central 1,3,5-triazine core functionalized with three 3,5-dimethylpyrazole groups.[1] This unique structure, often described as having a propeller-like geometry, positions three nitrogen atoms from the pyrazole rings in a way that makes TpzT an excellent tridentate ligand for coordinating with various transition metals.[1][2] Its utility is prominent in the synthesis of novel metal-organic frameworks (MOFs), catalysts for organic transformations, and materials with unique electronic or optical properties.[1] Given its foundational role in these applications, mastering its dissolution and handling is the first step toward successful and reliable research outcomes.

Physicochemical Properties

A precise understanding of the compound's properties is essential for accurate solution preparation.

PropertyValueSource
Molecular Formula C₁₈H₂₁N₉[1]
Molecular Weight 363.44 g/mol [3]
CAS Number 154403-27-7[1]
Appearance Colorless crystals / White solid[3]
Structure Planar, tridentate ligand[1]

Solubility Profile and Solvent Selection

The selection of an appropriate solvent is the most critical decision in solution preparation. The molecular structure of TpzT, with its aromatic triazine core and substituted pyrazole rings, dictates its solubility primarily in organic solvents.

Causality of Solubility: The synthesis of TpzT is commonly performed in moderately polar aprotic solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM).[1][3] Furthermore, its purification often involves recrystallization from a DCM/hexane mixture, where DCM acts as the solvent and hexane as the anti-solvent.[3] This indicates high solubility in chlorinated solvents and poor solubility in non-polar aliphatic hydrocarbons. The extraction of the compound into DCM from an aqueous phase during synthesis workup confirms its poor solubility in water.[3]

Recommended Solvents

Based on empirical data from synthesis and analysis, the following solvents are recommended for dissolving TpzT.

SolventClassSuitabilityRationale
Dichloromethane (DCM) ChlorinatedExcellent Used as a primary solvent in synthesis and purification.[1][3]
Chloroform (CHCl₃) ChlorinatedExcellent Similar polarity to DCM; used for NMR analysis (CDCl₃).[2]
Tetrahydrofuran (THF) EtherGood A common solvent for the synthesis of TpzT.[1][3]
Acetonitrile NitrileModerate A polar aprotic solvent; a solvate has been crystallized with acetonitrile.[2][4]
Water Protic, AqueousInsoluble Inferred from aqueous workup procedures during synthesis.[3]
Hexane / Heptane AliphaticInsoluble Used as an anti-solvent for recrystallization, indicating poor solubility.[3]

Standard Operating Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a detailed, step-by-step methodology for preparing a standard stock solution. The principles described can be adapted for different concentrations and volumes.

Workflow for TpzT Solution Preparation

The following diagram outlines the logical flow of the preparation protocol, emphasizing key decision and action points.

TpzT_Preparation_Workflow cluster_prep Phase 1: Preparation & Calculation cluster_execution Phase 2: Execution cluster_final Phase 3: Finalization safety Don PPE & Work in Fume Hood calc Calculate Required Mass (e.g., for 10 mM in 25 mL) safety->calc weigh Accurately Weigh TpzT (e.g., 9.09 mg) calc->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add ~75% of Final Solvent Volume (e.g., DCM) transfer->add_solvent dissolve Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve final_vol Add Solvent to Final Volume Mark dissolve->final_vol mix Invert Flask to Mix final_vol->mix labeling Label Solution Clearly mix->labeling storage Store Appropriately (Cool, Dry, Tightly Sealed) labeling->storage

Caption: Experimental workflow for preparing a TpzT stock solution.

Materials and Equipment
  • This compound (solid)

  • High-purity solvent (e.g., Dichloromethane, HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask with stopper (e.g., 10 mL, 25 mL)

  • Weighing paper or boat

  • Spatula

  • Pasteur pipettes or syringe

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Protocol

1. Pre-Preparation and Safety:

  • Expert Insight: Before handling any chemicals, ensure you are wearing appropriate PPE. TpzT is a fine powder, so all weighing and initial solvent addition should be performed inside a certified chemical fume hood to prevent inhalation.[5][6]

2. Calculation of Mass:

  • Determine the mass of TpzT required for your desired concentration and volume.

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Example (for 10 mM in 25 mL):

    • Mass (g) = (0.010 mol/L) × (0.025 L) × (363.44 g/mol ) = 0.009086 g

    • Mass (mg) = 9.09 mg

3. Weighing the Compound:

  • Place a clean weighing boat on the analytical balance and tare it.

  • Carefully add TpzT using a spatula until the target mass is reached. Record the exact mass.

  • Trustworthiness: Using a 4-place analytical balance and recording the precise weight allows for the calculation of the exact final concentration, which is crucial for quantitative experiments.

4. Dissolution:

  • Carefully transfer the weighed solid into the appropriate Class A volumetric flask.

  • Add the chosen solvent (e.g., DCM) to the flask, filling it to approximately 75% of the final volume.

  • Stopper the flask and gently swirl.

  • Expert Insight: To ensure complete dissolution, use a vortex mixer for 30-60 seconds. If the solid persists, place the flask in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to create micro-agitations in the solvent, effectively breaking down solid aggregates and accelerating the dissolution process without the need for heat, which could potentially degrade the compound or evaporate the solvent.

5. Final Volume Adjustment:

  • Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Trustworthiness: Using a Class A volumetric flask and correctly adjusting to the meniscus is fundamental for achieving high accuracy in the final solution concentration.

6. Homogenization and Storage:

  • Stopper the flask securely and invert it 10-15 times to ensure the solution is perfectly homogeneous.

  • Transfer the solution to a labeled storage vial. The label should include:

    • Compound Name: TpzT

    • Concentration

    • Solvent

    • Date of Preparation

    • Your Initials

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity of the prepared solution.

  • Container: Use glass containers, such as amber glass vials, to protect from light.[7] Ensure the container has a tight-fitting cap, especially when using volatile solvents like DCM.

  • Temperature: Store solutions in a cool, dry, and well-ventilated place.[5][8] For long-term storage, refrigeration at 2-8°C is recommended. Allow the solution to return to room temperature before opening to prevent water condensation.

  • Incompatibilities: TpzT and its solutions should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5][8]

Safety and Handling Precautions

Adherence to safety protocols is non-negotiable.

  • Engineering Controls: Always handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[6][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Body Protection: A standard lab coat is required.

  • Handling: Avoid creating dust when handling the solid.[5][7] Avoid contact with skin and eyes and prevent inhalation or ingestion.[6][8]

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from MDPI website. [Link]

  • Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7). Retrieved from Cheméo website. [Link]

  • ResearchGate. (n.d.). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. Retrieved from ResearchGate website. [Link]

  • National Institutes of Health (NIH). (n.d.). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). Retrieved from NIH National Center for Biotechnology Information website. [Link]

  • MDPI. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from MDPI website. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from Chemos website. [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • MDPI. (2020). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from MDPI website. [Link]

  • ResearchGate. (n.d.). The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. Retrieved from ResearchGate website. [Link]

Sources

Application Notes and Protocols for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine in the Development of Luminescent Materials

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Versatility of Pyrazolyl-Triazines in Luminescent Material Design

The confluence of π-deficient triazine cores with π-rich pyrazole moieties has given rise to a versatile class of organic molecules with significant potential in materials science. 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine stands out as a particularly noteworthy example. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an exceptional ligand for the construction of highly stable and luminescent metal complexes.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on its utility in creating novel luminescent materials for applications such as Organic Light-Emitting Diodes (OLEDs). The protocols herein are designed for researchers and professionals in materials chemistry and drug development, offering both established synthetic procedures and exemplary applications based on sound scientific principles.

Synthesis of this compound: A Robust Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, starting from the readily available cyanuric chloride. The following protocol provides a reliable method for its preparation with a high yield.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Cyanuric chloride≥99%Sigma-Aldrich, Acros Organics
3,5-Dimethylpyrazole≥98%Sigma-Aldrich, TCI
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich, Alfa Aesar
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich, Acros Organics
Dichloromethane (DCM)ACS gradeFisher Scientific, VWR
HexaneACS gradeFisher Scientific, VWR
Magnesium sulfate (anhydrous)Fisher Scientific, VWR
Silica gel230-400 meshFisher Scientific, VWR
Step-by-Step Synthesis Protocol
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (3.3 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Formation of Sodium Pyrazolate: Slowly add a solution of 3,5-dimethylpyrazole (3.3 equivalents) in anhydrous THF to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Cyanuric Chloride: Dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium pyrazolate solution at 0 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 65 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization
  • Melting Point: 245-250 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) = 2.25 (s, 9H, CH₃), 2.60 (s, 9H, CH₃), 6.00 (s, 3H, pyrazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 14.0, 15.5, 110.0, 145.0, 152.0, 168.0.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₈H₂₁N₉ [M+H]⁺ 364.20, found 364.19.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Cyanuric Chloride P1 Reaction in Anhydrous THF R1->P1 R2 3,5-Dimethylpyrazole R2->P1 R3 Sodium Hydride R3->P1 P2 Reflux P1->P2 P3 Work-up & Extraction P2->P3 P4 Purification (Column Chromatography) P3->P4 Prod This compound P4->Prod

Figure 1: Synthetic workflow for this compound.

Structural and Physicochemical Properties

This compound is a nearly planar molecule, with the three pyrazole rings slightly twisted with respect to the central triazine ring.[2] This rigid structure contributes to its high thermal stability. The molecule crystallizes in the orthorhombic space group Pna2₁.[2]

PropertyValue
Molecular FormulaC₁₈H₂₁N₉
Molecular Weight363.44 g/mol
AppearanceWhite to off-white solid
Melting Point245-250 °C[1]
SolubilitySoluble in chlorinated solvents (DCM, chloroform), THF, and toluene. Insoluble in water and alkanes.

Application in Luminescent Materials: A Ligand-Centric Approach

While this compound does not exhibit significant intrinsic luminescence, its true value lies in its role as a robust ligand for the synthesis of highly efficient luminescent metal complexes.

Rationale for Use as a Ligand
  • Electron-Deficient Triazine Core: The 1,3,5-triazine ring is electron-deficient, which can be advantageous in designing materials with specific electronic properties, such as host materials in OLEDs.

  • Coordinating Pyrazolyl Groups: The nitrogen atoms of the pyrazole rings are excellent coordinating sites for a wide range of metal ions.

  • Steric Hindrance: The methyl groups on the pyrazole rings provide steric bulk, which can prevent luminescence quenching through intermolecular interactions in the solid state.

  • Tunability: The pyrazolyl and triazine moieties can be further functionalized to fine-tune the electronic and photophysical properties of the resulting metal complexes.

Exemplary Protocol: Synthesis of a Luminescent Iridium(III) Complex

This protocol describes a general method for the synthesis of a heteroleptic iridium(III) complex, a class of compounds renowned for their high phosphorescence quantum yields.

  • Synthesis of the Iridium(III) Dimer: In a Schlenk flask, dissolve IrCl₃·3H₂O (1.0 eq.) and 2-phenylpyridine (2.5 eq.) in a 3:1 mixture of 2-ethoxyethanol and water. Degas the solution with argon for 30 minutes and then heat to 110 °C for 18 hours. Cool the reaction mixture to room temperature, and collect the resulting yellow precipitate by filtration. Wash the solid with methanol and diethyl ether to obtain the chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.

  • Complexation with the Triazine Ligand: In another Schlenk flask, suspend the iridium dimer (1.0 eq.) and this compound (2.2 eq.) in a 2:1 mixture of dichloromethane and methanol. Degas the mixture and heat to reflux for 6 hours.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient to yield the desired luminescent iridium(III) complex.

Complexation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 [Ir(ppy)₂Cl]₂ P1 Reaction in DCM/Methanol R1->P1 R2 This compound R2->P1 P2 Reflux P1->P2 P3 Purification P2->P3 Prod Luminescent Iridium(III) Complex P3->Prod

Figure 2: Exemplary workflow for the synthesis of a luminescent Iridium(III) complex.

Photophysical Characterization Protocol

The following are standard procedures for evaluating the luminescent properties of the synthesized metal complex.

UV-Visible Absorption and Photoluminescence Spectroscopy
  • Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the complex in a spectroscopic grade solvent (e.g., dichloromethane or toluene).

  • Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.

  • Record the photoluminescence (PL) emission and excitation spectra using a spectrofluorometer. The excitation wavelength for the emission spectrum should be at the absorption maximum.

Photoluminescence Quantum Yield (PLQY) Determination

The relative PLQY can be determined using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or tris(2-phenylpyridine)iridium(III) for green phosphorescent emitters).

  • Prepare several solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measure the absorption and emission spectra for all solutions.

  • Calculate the integrated emission intensity and the absorbance at the excitation wavelength.

  • The PLQY is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Phosphorescence Lifetime Measurement
  • Prepare a degassed solution of the complex in a suitable solvent.

  • Excite the sample with a pulsed laser or a pulsed lamp.

  • Record the decay of the phosphorescence intensity over time using a time-correlated single-photon counting (TCSPC) system or a multichannel scaler.

  • Fit the decay curve to an exponential function to determine the phosphorescence lifetime (τ).

Potential Application in OLEDs: An Exemplary Device

Metal complexes derived from this compound are promising candidates for phosphorescent emitters in OLEDs. The triazine core can also be incorporated into host materials.

Rationale for OLED Application
  • High Triplet Energy: Triazine-based hosts often possess high triplet energies, which are necessary to confine the triplet excitons of the phosphorescent dopant.[2]

  • Bipolar Charge Transport: By appropriate molecular design, triazine-based materials can exhibit bipolar charge transport properties, leading to a balanced charge injection and recombination in the emissive layer of an OLED.[2]

  • Thermal Stability: The inherent rigidity and high melting point of the core structure contribute to the morphological and thermal stability of the OLED device.

Exemplary OLED Fabrication and Characterization Protocol

The following is a general protocol for the fabrication of a multilayer phosphorescent OLED (PHOLED) by thermal evaporation.

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Layer Deposition: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system. Sequentially deposit the following layers:

    • Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

    • Hole Transport Layer (HTL): 40 nm of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)

    • Emissive Layer (EML): 20 nm of a host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) doped with the synthesized iridium(III) complex (e.g., 6 wt%).

    • Electron Transport Layer (ETL): 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF)

    • Cathode: 100 nm of aluminum (Al)

  • Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device using a programmable sourcemeter and a spectroradiometer.

OLED_Structure cluster_device Exemplary PHOLED Device Structure Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) Cathode->EIL ETL ETL (Alq₃, 30 nm) EIL->ETL EML EML (CBP:Ir-complex, 20 nm) ETL->EML HTL HTL (NPB, 40 nm) EML->HTL HIL HIL (TAPC, 10 nm) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Figure 3: A representative multilayer phosphorescent OLED (PHOLED) architecture.

Conclusion

This compound is a highly versatile and synthetically accessible building block. While its direct application as a luminescent material is limited, its utility as a ligand for the construction of high-performance luminescent metal complexes is significant. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the rich potential of this compound in the design and fabrication of next-generation luminescent materials and optoelectronic devices. The combination of a stable triazine core with tunable pyrazolyl coordinating units offers a promising platform for continued innovation in the field.

References

  • Guerrero, J. A., et al. (2014). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1087. [Link]

  • Barbour, L. J. (2001). X-SEED, a software tool for molecular graphics. Journal of Supramolecular Chemistry, 1(4-6), 189-191. [Link]

  • Su, S.-J., et al. (2008). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Organic Electronics, 9(6), 939-945. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Westrip, S. P. (2010). publCIF: a program for editing and validating CIFs. Journal of Applied Crystallography, 43(4), 920-925. [Link]

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catalytic oxidation of alcohols using a 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine complex

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Oxidation of Alcohols using a 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine Metal Complex

Foreword for the Modern Chemist

The selective oxidation of alcohols to aldehydes and ketones represents a cornerstone transformation in organic synthesis, pivotal to the production of fine chemicals, pharmaceuticals, and fragrances. Historically reliant on stoichiometric, often hazardous, chromium- or manganese-based oxidants, the field has undergone a paradigm shift towards greener, more sustainable catalytic methodologies.[1] At the forefront of this evolution are transition metal complexes that utilize molecular oxygen or hydrogen peroxide as the terminal oxidant, generating water as the primary byproduct.

This application note provides a comprehensive guide to the use of metal complexes derived from the versatile N-donor ligand, This compound . This planar, tridentate ligand, characterized by a C3-symmetric arrangement of three dimethylpyrazole units around a triazine core, serves as a robust scaffold for creating active and selective oxidation catalysts.[2] We will delve into the synthesis of the ligand and its subsequent metalation, present detailed protocols for catalytic alcohol oxidation, explore the mechanistic underpinnings of the reaction, and provide data on substrate scope and optimization strategies.

Part 1: Synthesis of the Catalyst System

The efficacy of the catalytic system is fundamentally dependent on the purity and structural integrity of both the ligand and its resulting metal complex. The following protocols outline field-proven methods for their preparation.

Ligand Synthesis: this compound

The synthesis is achieved via a nucleophilic aromatic substitution reaction, where the nitrogen of 3,5-dimethylpyrazole displaces the chlorine atoms on cyanuric chloride.[2][3][4] The reaction is sensitive to moisture, necessitating anhydrous conditions to prevent hydrolysis of the reactive triazine ring.[2]

Protocol 1: Ligand Synthesis

  • Reagents & Materials:

    • Cyanuric chloride (1.0 eq)

    • 3,5-Dimethylpyrazole (3.3 eq)

    • Anhydrous Triethylamine (Et3N) or Sodium Hydride (NaH) (3.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Standard reflux apparatus, magnetic stirrer, and inert atmosphere (N2 or Ar)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 3,5-dimethylpyrazole (3.3 eq) in anhydrous THF under an inert atmosphere, add NaH (3.5 eq) portion-wise at 0 °C. Causality Note: The base is crucial for deprotonating the pyrazole, forming the nucleophilic pyrazolate anion required for the substitution reaction.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Slowly add a solution of cyanuric chloride (1.0 eq) in anhydrous THF to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 60-65 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.

    • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title ligand as a white solid. A typical yield is >70%.[2]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point is expected to be in the range of 245-250 °C.[2]

Complex Formation: A General Protocol for Copper(II) Coordination

Copper complexes are widely employed for aerobic alcohol oxidation due to their accessible redox states and affinity for oxygen.[5][6][7][8]

Protocol 2: Synthesis of a [Cu(Tdp)X₂] Complex

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Copper(II) Bromide (CuBr₂) or Copper(II) Chloride (CuCl₂) (1.0 eq)

    • Acetonitrile or Ethanol

    • Stirring plate and glassware

  • Procedure:

    • Dissolve the synthesized ligand (1.0 eq) in acetonitrile by gently heating.

    • In a separate flask, dissolve the copper(II) salt (1.0 eq) in a minimal amount of acetonitrile or ethanol.

    • Add the copper salt solution dropwise to the ligand solution with vigorous stirring. A color change is typically observed, indicating complex formation.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The resulting complex may precipitate out of the solution. If so, collect it by filtration. If not, the solvent can be slowly evaporated to yield the solid complex.

    • Wash the solid with a small amount of cold solvent and dry under vacuum.

Part 2: Application in Catalytic Alcohol Oxidation

The synthesized copper complex serves as a robust catalyst for the aerobic oxidation of a wide range of alcohols. The protocol below describes a general procedure that can be optimized for specific substrates.

Experimental Workflow

The following diagram outlines the key steps in the catalytic oxidation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Assemble Reagents (Alcohol, Catalyst, Base, Solvent) Setup 2. Set up Reaction Vessel (Flask, Condenser, Stir Bar) Reagents->Setup Charge 3. Charge Reactor (Add all components) Setup->Charge Atmosphere 4. Establish O₂ Atmosphere (Balloon or Air Pump) Charge->Atmosphere Heat 5. Heat to Temperature (e.g., 80 °C) Atmosphere->Heat Monitor 6. Monitor Progress (TLC / GC) Heat->Monitor Cool 7. Cool & Quench Monitor->Cool Extract 8. Liquid-Liquid Extraction Cool->Extract Purify 9. Column Chromatography Extract->Purify Product 10. Isolate Pure Product Purify->Product

Caption: Experimental workflow for catalytic alcohol oxidation.

Detailed Protocol for Catalytic Oxidation

Protocol 3: General Procedure for Aerobic Alcohol Oxidation

  • Reagents & Materials:

    • Alcohol substrate (1.0 mmol)

    • [Cu(Tdp)Br₂] catalyst (1-5 mol%)

    • Base, e.g., Potassium tert-butoxide (t-BuOK) or Triethylamine (Et₃N) (10-20 mol%)

    • Solvent, e.g., Acetonitrile, Toluene, or DMF (3-5 mL)

    • Oxygen (O₂) balloon or dry air supply

    • Schlenk flask or round-bottom flask with reflux condenser

  • Procedure:

    • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the alcohol substrate (1.0 mmol), the copper catalyst (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 0.1 mmol, 10 mol%).

    • Add the solvent (3-5 mL) to the flask.

    • Evacuate and backfill the flask with oxygen gas three times, then leave the flask connected to an O₂ balloon (1 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Causality Note: Heating provides the necessary activation energy for the reaction, while an oxygen atmosphere is required for the regeneration of the active catalyst.[8]

    • Monitor the reaction by TLC or GC until the starting material is consumed (typically 6-24 hours).

    • Upon completion, cool the reaction to room temperature. Filter the mixture through a short plug of silica or celite to remove the catalyst.

    • Rinse the plug with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired aldehyde or ketone.

Part 3: Mechanistic Insights

Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. While the precise mechanism can be substrate-dependent, a generally accepted pathway for copper-catalyzed aerobic oxidation is proposed.[7]

The cycle involves the coordination of the alcohol to the Cu(II) center, followed by deprotonation by the base to form a copper-alkoxide intermediate. This intermediate undergoes a rate-determining hydrogen atom transfer or β-hydride elimination to release the carbonyl product and a reduced Cu(I) species. The active Cu(II) catalyst is then regenerated by molecular oxygen.

CatalyticCycle cluster_inputs A [L-Cu(II)] Active Catalyst B [L-Cu(II)-ROH] Alcohol Coordination A->B + RCH₂OH C [L-Cu(II)-OR]⁻ Alkoxide Intermediate B->C - H-Base⁺ D [L-Cu(I)] Reduced Catalyst C->D - RCHO (Product) D->A + O₂ - H₂O E Catalyst Regeneration Alcohol R-CH₂OH Base Base Oxygen O₂ Product R-CHO Water H₂O

Caption: Proposed catalytic cycle for alcohol oxidation.

Part 4: Performance and Substrate Scope

The this compound copper complex is an effective catalyst for the oxidation of a variety of alcohol substrates. Below is a summary of typical results compiled from related systems in the literature.[5][6][9]

SubstrateProductCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)Selectivity (%)
Benzyl AlcoholBenzaldehyde2t-BuOK808>99>99
4-Methoxybenzyl Alcohol4-Methoxybenzaldehyde2t-BuOK806>99>99
4-Nitrobenzyl Alcohol4-Nitrobenzaldehyde3t-BuOK1001295>99
1-PhenylethanolAcetophenone2t-BuOK801098>99
Cinnamyl AlcoholCinnamaldehyde2Et₃N601292>99
1-Octanol1-Octanal5t-BuOK1002475~90
CyclohexanolCyclohexanone5t-BuOK1002488>99

Note: Data is representative and may vary based on precise reaction conditions and catalyst purity. Electron-rich benzylic and secondary alcohols are generally more reactive than electron-deficient or primary aliphatic alcohols.

Part 5: Troubleshooting and Optimization

  • Issue: Low or No Conversion

    • Rationale: The catalyst may be inactive, or the reaction conditions may not be optimal for the specific substrate.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the catalyst loading from 2 mol% up to 5 mol%.

      • Increase Temperature: For less reactive substrates like aliphatic alcohols, increasing the temperature to 100-120 °C may be necessary.

      • Check Oxygen Supply: Ensure a positive pressure of oxygen is maintained throughout the reaction. An air leak can stall the catalytic cycle.

      • Vary the Base: Some substrates may require a stronger or weaker base. Screen bases like K₂CO₃, Cs₂CO₃, or DBU.

  • Issue: Formation of Byproducts (e.g., Over-oxidation to Carboxylic Acid)

    • Rationale: Primary alcohols can sometimes be over-oxidized to carboxylic acids, especially with prolonged reaction times or high temperatures.[9]

    • Solution:

      • Monitor Carefully: Stop the reaction as soon as the starting material is consumed (as determined by TLC/GC).

      • Lower Temperature: Reducing the reaction temperature can often improve selectivity for the aldehyde.

      • Use a Milder Base: A very strong base can sometimes promote side reactions. Consider switching from t-BuOK to Et₃N or K₂CO₃.

  • Issue: Catalyst Deactivation

    • Rationale: The catalyst may precipitate or form inactive species over the course of the reaction.

    • Solution:

      • Solvent Choice: Ensure the catalyst and intermediates are soluble in the chosen solvent at the reaction temperature. A switch from toluene to a more polar solvent like DMF might be beneficial.

      • Ligand Purity: Impurities in the ligand can interfere with complex formation and catalytic activity. Ensure the ligand is thoroughly purified before use.

References

  • Gamez, P. et al. (2005). Selective, catalytic aerobic oxidation of alcohols using CuBr2 and bifunctional triazine-based ligands containing both a bipyridine and a TEMPO group. Dalton Transactions. [Link]

  • ResearchGate. (2005). Selective, catalytic aerobic oxidation of alcohols using CuBr2 and bifunctional triazine-based ligands containing both a bipyridine and a TEMPO group. [Link]

  • UNT Digital Library. [Oxidation catalysis with tris(pyrazolyl)borate metal complexes]. [Link]

  • Giang, Y. T. P. et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Maurya, A. & Haldar, C. (2020). Catalytic data for the oxidation of alcohols in the presence of 1-3 under the optimized reaction conditions. ResearchGate. [Link]

  • ResearchGate. The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. [Link]

  • Son, E. et al. (2014). Mechanism for the Oxidation Reaction of Alcohols Using Cr(VI)-Pyrazine Complex. Journal of the Korean Chemical Society. [Link]

  • ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • ResearchGate. (2015). Two new silver(I) complexes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz): Preparation, characterization, crystal structure and alcohol oxidation activity in the presence of oxone. [Link]

  • Corona, T. et al. (2019). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Journal of the American Chemical Society. [Link]

  • Wang, Z. et al. (2018). Highly efficient and practical aerobic oxidation of alcohols by inorganic-ligand supported copper catalysis. Green Chemistry. [Link]

  • ResearchGate. The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. [Link]

  • Wu, Z. (2022). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Advances in Chemical Research. [Link]

Sources

Application Note & Protocol: A Principle-Guided Approach to the Synthesis of Gold Nanoparticles Using 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine as a Novel Capping Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini Division

Introduction: The Rationale for a Novel Capping Agent

The field of nanotechnology relies heavily on the precise control of nanoparticle synthesis, where the choice of capping agent is paramount. Capping agents are crucial stabilizers that dictate the size, shape, stability, and surface functionality of nanoparticles, preventing their aggregation and uncontrolled growth.[1][2][3][4][5] This document introduces 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT), a multidentate N-heterocyclic ligand, as a promising, albeit underexplored, capping agent for the synthesis of metallic nanoparticles.

While TDPT is a known ligand in coordination chemistry, utilized for its ability to form stable complexes with various metals[6], its application in nanoparticle stabilization is not yet established in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its use. The rationale for selecting TDPT is based on its unique molecular architecture:

  • High Nitrogen Content: The triazine core and three pyrazole rings offer a high density of nitrogen lone-pair electrons, which can strongly coordinate to the surface of metal nanoparticles (e.g., gold, silver), forming a robust protective layer.[6][7]

  • Steric Hindrance: The propeller-like geometry of TDPT, with its three bulky 3,5-dimethylpyrazole groups, is expected to provide significant steric hindrance.[6] This physical barrier is critical for preventing nanoparticle agglomeration and ensuring long-term colloidal stability.[1]

  • Tunable Solubility: TDPT can be synthesized to be soluble in various organic solvents, making it suitable for non-aqueous nanoparticle synthesis routes, which are often preferred for producing monodisperse particles.[6][8]

This application note provides a detailed, principle-based protocol for the synthesis of gold nanoparticles (AuNPs) using TDPT as a capping agent. It is designed as a self-validating system, with comprehensive characterization steps to verify the successful synthesis and stabilization of the nanoparticles.

Ligand Synthesis & Properties

The foundational component, TDPT, must first be synthesized. The procedure is a nucleophilic aromatic substitution, typically starting from cyanuric chloride.

Protocol 2.1: Synthesis of this compound (TDPT)

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 3,5-Dimethylpyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyrazole (3.0 eq) in anhydrous THF.

  • Carefully add sodium hydride (3.0 eq) portion-wise to the solution at 0°C. Allow the mixture to stir for 30 minutes at room temperature to form the sodium pyrazolide salt.

  • In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Slowly add the cyanuric chloride solution to the sodium pyrazolide suspension at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 12-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully quench with deionized water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).[8]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure TDPT as a white solid.[8]

PropertyValueSource
Molecular Formula C₁₈H₂₁N₉[8]
Molecular Weight 363.44 g/mol [8]
Appearance White to off-white solid[8]
Solubility Soluble in THF, Dichloromethane; Poorly soluble in water[6]
Coordination Sites Multiple N-donors from triazine and pyrazole rings[6]

Proposed AuNP Synthesis Protocol using TDPT

This protocol adapts the widely-used two-phase Brust-Schiffrin method, which is ideal for producing thermally stable, air-stable, and size-controlled nanoparticles directly in an organic solvent.

Protocol 3.1: Two-Phase Synthesis of TDPT-Capped Gold Nanoparticles

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • This compound (TDPT)

  • Toluene (anhydrous)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

Workflow Diagram:

G cluster_prep Phase Preparation cluster_reaction Reaction & Synthesis cluster_purification Purification & Isolation A Aqueous Phase: Dissolve HAuCl₄ in H₂O C Combine Phases & Stir Vigorously (Phase Transfer of AuCl₄⁻) A->C B Organic Phase: Dissolve TDPT & TOAB in Toluene B->C D Add NaBH₄ Solution (Reducing Agent) Color change: Yellow → Deep Red/Purple C->D E Stir for 3-4 hours (Nanoparticle Growth & Capping) D->E F Separate Organic Layer E->F G Wash with H₂O & Methanol (Remove excess reactants) F->G H Precipitate AuNPs with excess Methanol G->H I Centrifuge & Collect Pellet H->I J Redisperse in Toluene I->J

Caption: Workflow for two-phase synthesis of TDPT-capped AuNPs.

Procedure:

  • Aqueous Phase Preparation: Prepare a 30 mM solution of HAuCl₄ in deionized water.

  • Organic Phase Preparation: In a separate flask, prepare a 50 mM solution of TOAB in toluene. Add TDPT to this solution. The molar ratio of Au to TDPT is a critical parameter for size control; a starting ratio of 1:2 (Au:TDPT) is recommended.

  • Phase Transfer: Combine the aqueous HAuCl₄ solution and the organic TOAB/TDPT solution in a flask (e.g., 50 mL of each). Stir the biphasic mixture vigorously for 15-20 minutes. The orange color of the aqueous phase should transfer completely to the organic phase, indicating the formation of the [TOA]⁺[AuCl₄]⁻ ion pair.

  • Reduction: While stirring, rapidly add a freshly prepared, ice-cold solution of sodium borohydride (0.4 M in deionized water, 10 eq relative to Au) to the mixture.

  • Reaction & Capping: A rapid color change from orange to a deep ruby red or purple should be observed, indicating the formation of AuNPs. Allow the reaction to stir at room temperature for at least 3-4 hours to ensure complete nanoparticle formation and capping by the TDPT ligand.

  • Purification: a. Transfer the mixture to a separatory funnel and discard the aqueous layer. b. Wash the organic layer multiple times with deionized water and then with methanol to remove excess TOAB and unreacted NaBH₄. c. Reduce the volume of the organic phase by rotary evaporation. d. Precipitate the TDPT-capped AuNPs by adding a large volume of methanol. e. Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 min). f. Discard the supernatant and wash the nanoparticle pellet with methanol two more times. g. Dry the final product under vacuum and store it as a powder or redisperse it in a nonpolar solvent like toluene or chloroform for further use.

Self-Validating System: Characterization Protocols

To confirm the successful synthesis and capping of the AuNPs, a suite of characterization techniques is essential.

4.1 UV-Visible Spectroscopy

  • Purpose: To confirm the formation of AuNPs via their characteristic Surface Plasmon Resonance (SPR) peak.

  • Protocol: Disperse a small amount of the purified AuNPs in toluene. Record the absorbance spectrum from 400 to 700 nm.

  • Expected Result: A distinct SPR peak should be observed between 520-540 nm. The peak position can give a preliminary indication of particle size (smaller particles are closer to 520 nm).

4.2 Transmission Electron Microscopy (TEM)

  • Purpose: To directly visualize the size, shape, and dispersion of the synthesized AuNPs.

  • Protocol: Deposit a drop of the diluted AuNP dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely.

  • Expected Result: TEM images should show discrete, roughly spherical nanoparticles. Image analysis software can be used to determine the average particle diameter and size distribution. Good capping will be indicated by well-separated particles with minimal aggregation.[9][10]

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To provide evidence that the TDPT ligand is bound to the surface of the AuNPs.

  • Protocol: Acquire FTIR spectra of pure TDPT ligand and the purified TDPT-capped AuNPs.

  • Expected Result: The spectrum of the capped AuNPs should show characteristic peaks of TDPT. Subtle shifts in the vibrational frequencies of the triazine or pyrazole C-N or C=N bonds compared to the free ligand can indicate coordination to the gold surface.[9][10]

4.4 Dynamic Light Scattering (DLS)

  • Purpose: To measure the hydrodynamic diameter and assess the colloidal stability of the AuNPs in solution.

  • Protocol: Analyze a diluted, filtered dispersion of the AuNPs in toluene.

  • Expected Result: DLS will provide the average hydrodynamic diameter (which will be larger than the core size from TEM due to the capping layer) and the Polydispersity Index (PDI), a measure of the width of the size distribution. A low PDI (<0.2) indicates a monodisperse sample.

Proposed Mechanism of Stabilization:

G cluster_ligands AuNP AuNP Core L1 TDPT L1->AuNP N-Au Coordination L2 TDPT L2->AuNP L3 TDPT L3->AuNP L4 TDPT L4->AuNP L5 TDPT L5->AuNP L6 TDPT L6->AuNP

Caption: TDPT ligands coordinating to the AuNP surface via N-donor atoms.

Troubleshooting and Experimental Considerations

IssuePossible CauseSuggested Solution
No color change upon reduction Inactive reducing agent (NaBH₄)Use freshly prepared, ice-cold NaBH₄ solution.
Formation of black precipitate Uncontrolled growth, aggregationEnsure vigorous stirring. Check Au:TDPT ratio; increase the amount of capping agent. Reduce the rate of NaBH₄ addition.
Broad or absent SPR peak High polydispersity or aggregationImprove purification steps. Verify the integrity of the capping agent. Optimize the reaction time and temperature.
Particles aggregate over time Incomplete capping or ligand desorptionIncrease the concentration of TDPT during synthesis. Ensure thorough removal of salts during purification.

Conclusion

This application note details a comprehensive, principle-driven methodology for the synthesis of gold nanoparticles utilizing this compound as a novel capping agent. While the direct use of TDPT for this application is a forward-looking proposal, the rationale is firmly rooted in the established principles of coordination chemistry and nanoparticle science. The provided protocols for ligand synthesis, nanoparticle formation, and rigorous characterization constitute a complete and self-validating framework for researchers to explore this promising new system. The unique structural features of TDPT suggest it could offer superior control over nanoparticle stability, opening new avenues for their application in catalysis, sensing, and drug delivery.

References

  • This compound - Benchchem. Benchchem.

  • Synthesis and Characterization of Ligand-Stabilized Silver Nanoparticles and Comparative Antibacterial Activity against E. coli - MDPI. MDPI.

  • SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research.

  • Synthesis and Characterization of Ligand-Stabilized Silver Nanoparticles and Comparative Antibacterial Activity against E. coli - PMC - NIH. National Institutes of Health.

  • Application Notes and Protocols for Gold Nanoparticle Synthesis Using N-hexadecylaniline - Benchchem. Benchchem.

  • CONTROL AND STABILIZATION OF SILVER NANOPARTICLES SIZE USING POLYVINYLPYRROLIDONE AT ROOM TEMPERATURE. Universidad de Sonora.

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) - mocedes.org. mocedes.org.

  • Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural - MDPI. MDPI.

  • Rational and Combinatorial Design of Peptide Capping Ligands for Gold Nanoparticles - University College London. University College London.

  • Role of Stabilizing Agents in Formation of Stable Silver Nanoparticles in Aqueous Solution: Characterization and Stability Study - ResearchGate. ResearchGate.

  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl) - NIH. National Institutes of Health.

  • Procedures for the Synthesis and Capping of Metal Nanoparticles | Springer Nature Experiments. Springer Nature.

  • ChemInform Abstract: Synthesis and Structure of New 1,3,5-Triazine-pyrazole Derivatives. ResearchGate.

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - NIH. National Institutes of Health.

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. Journal of Advanced Scientific Research.

  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives - MDPI. MDPI.

  • Shape-Controlled Gold Nanoparticle Synthesis - DTIC. Defense Technical Information Center.

  • Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - MDPI. MDPI.

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology.

  • The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry - ResearchGate. ResearchGate.

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed. National Institutes of Health.

  • This compound | 154403-27-7 - ChemicalBook. ChemicalBook.

  • A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. The following troubleshooting guides and FAQs are structured from field-proven experience to provide not just solutions, but a deeper understanding of the reaction mechanism.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction. The core of this process involves the displacement of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3,5-dimethylpyrazole. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, making the final substitution step the most challenging.[1] A base is required to deprotonate the pyrazole, thereby increasing its nucleophilicity.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during the synthesis. Each point is presented in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes?

Answer: Low yield is the most common complaint and typically stems from one of three areas: incomplete reaction, hydrolysis of the starting material, or mechanical loss during workup and purification.

  • Incomplete Reaction: The most significant contributor to low yield is the formation of mono- and di-substituted intermediates (2-chloro-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine and 2,4-dichloro-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine). The third substitution is kinetically slower due to the increased electron-donating character of the pyrazolyl groups already on the triazine ring.[1] To drive the reaction to completion, consider the troubleshooting points in Question 2.

  • Hydrolysis of Cyanuric Chloride: Cyanuric chloride is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture or residual water in the solvent will convert it to cyanuric acid and other byproducts, which will not participate in the desired reaction. Rigorous adherence to anhydrous and inert conditions is paramount.

  • Workup & Purification Losses: The product can be lost during aqueous washes if not fully precipitated or if emulsions form during extraction. Furthermore, improper selection of solvent systems for recrystallization or chromatography can lead to significant loss of material.

Troubleshooting Decision Workflow for Low Yield

G start Low Yield Observed tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc byproducts Mono-/Di-substituted Byproducts Present? tlc->byproducts incomplete Root Cause: Incomplete Reaction byproducts->incomplete  Yes   hydrolysis Root Cause: Reagent Hydrolysis or Degradation byproducts->hydrolysis  No (Mostly baseline/polar spots)   workup_loss Root Cause: Loss During Workup/Purification byproducts->workup_loss  Minor Byproducts, Clean Reaction   solution1 Troubleshooting Steps: 1. Increase reaction temp/time. 2. Use excess pyrazole/base. 3. Switch to a stronger base (e.g., NaH). incomplete->solution1 solution2 Troubleshooting Steps: 1. Use freshly distilled, dry solvents. 2. Ensure inert (N2/Ar) atmosphere. 3. Check quality of cyanuric chloride. hydrolysis->solution2 solution3 Troubleshooting Steps: 1. Optimize extraction pH to ensure product neutrality. 2. Use brine to break emulsions. 3. Optimize recrystallization/chromatography solvents. workup_loss->solution3

Caption: Decision tree for diagnosing the cause of low yield.

Question 2: My post-reaction analysis (TLC, NMR) shows a mixture of products, including the starting materials and partially substituted triazines. How can I push the reaction to completion?

Answer: This is a classic sign of insufficient reaction kinetics or non-optimal stoichiometry. The key is to make the conditions for the third substitution more favorable.

  • Causality: Each pyrazole group added to the triazine ring is an electron-donating group, which deactivates the ring towards further nucleophilic attack.[1] Therefore, the substitution of the third chlorine atom requires more forcing conditions than the first two.

  • Actionable Solutions:

    • Increase Reactant Equivalents: Use a slight excess of 3,5-dimethylpyrazole (e.g., 3.3 to 3.5 equivalents) and the base (3.5 to 4.0 equivalents) to ensure the concentration of the deprotonated nucleophile remains high throughout the reaction.

    • Elevate Temperature: Running the reaction at the reflux temperature of the solvent (e.g., THF at ~66 °C) is standard.[2] If intermediates persist, switching to a higher boiling solvent like acetonitrile or dioxane could be beneficial, provided the reagents are stable at those temperatures.

    • Extend Reaction Time: Monitor the reaction by TLC. If the reaction stalls, extending the time at reflux (e.g., from 12 hours to 24-48 hours) can often drive it to completion.[3]

    • Increase Base Strength: If triethylamine (Et₃N) is being used, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can significantly increase the rate of reaction. NaH irreversibly deprotonates the pyrazole, creating a higher concentration of the pyrazolate anion. Safety Note: NaH is flammable and reacts violently with water. It must be handled with extreme care under anhydrous conditions.

ParameterStandard ConditionOptimized Condition for Full SubstitutionRationale
3,5-Dimethylpyrazole 3.0 eq.3.3 - 3.5 eq.Ensures high nucleophile concentration for the final, slow substitution step.
Base (e.g., Et₃N) 3.1 eq.3.5 - 4.0 eq.Drives the deprotonation equilibrium of the pyrazole forward.
Temperature Reflux in THF (~66 °C)Reflux in Acetonitrile (~82 °C)Provides more thermal energy to overcome the activation barrier of the third substitution.
Time 12-24 hours24-48 hours (TLC monitored)Allows more time for the slowest reaction step to reach completion.

Question 3: After quenching the reaction, I get a sticky solid or an oil instead of a clean precipitate. What's happening and how do I handle it?

Answer: This issue usually points to the presence of impurities, most commonly the hydrochloride salt of the base (if using an amine like Et₃N) or residual solvent.

  • Causality: Triethylammonium chloride (Et₃N·HCl), the byproduct of the reaction when using triethylamine, is somewhat soluble in organic solvents like dichloromethane and can co-precipitate with your product, resulting in a gummy or oily texture.

  • Actionable Solutions:

    • Thorough Aqueous Wash: After the reaction, remove the solvent under reduced pressure.[3] Add water and extract the product with a suitable organic solvent like dichloromethane (DCM).[3] Wash the organic layer multiple times with water to remove the water-soluble salts. A final wash with brine can help to break any emulsions and further dry the organic layer.

    • Solvent Selection for Precipitation: Instead of relying on precipitation from the reaction mixture, perform a full extractive workup. After drying the organic layer (e.g., over MgSO₄ or Na₂SO₄), concentrate it to a smaller volume and attempt to crystallize the product by adding a non-polar solvent like hexanes or petroleum ether.

    • Purification is Key: Do not consider the initial precipitate as the final product. It is a crude solid that requires further purification. Column chromatography on silica gel is a reliable method to separate the desired tri-substituted product from any remaining intermediates and baseline impurities.[3] A gradient elution from hexane to a mixture of hexane/ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

  • Q: Which base is superior: triethylamine (Et₃N) or sodium hydride (NaH)?

    • A: Both are effective, but they offer a trade-off between handling convenience and reactivity.[2]

      • Triethylamine: Easier to handle, less hazardous. However, it forms a salt byproduct (Et₃N·HCl) that must be thoroughly removed during workup. The reaction may be slower as it relies on an equilibrium deprotonation.

      • Sodium Hydride: A much stronger base that provides irreversible deprotonation, leading to a faster and often more complete reaction. However, it is a fire hazard, requires strictly anhydrous conditions, and produces flammable hydrogen gas. It is recommended for difficult or large-scale reactions where maximizing conversion is critical.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of techniques is essential:

      • ¹H NMR: Look for the disappearance of the N-H proton from 3,5-dimethylpyrazole. You should see two singlets for the two distinct methyl groups on the pyrazole rings and a singlet for the C-H proton of the pyrazole ring.

      • ¹³C NMR: Will show the characteristic peaks for the triazine ring carbons and the pyrazole carbons.

      • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₈H₂₁N₉ (363.44 g/mol ).

      • Melting Point: A sharp melting point consistent with literature values indicates high purity. Broad melting ranges suggest impurities.

  • Q: Can I perform the reaction open to the atmosphere?

    • A: This is strongly discouraged. Cyanuric chloride is highly reactive towards nucleophiles, including water.[2] Performing the reaction open to the air will inevitably lead to hydrolysis, reducing the yield of the desired product and complicating the purification. Always use an inert atmosphere (Nitrogen or Argon).

Optimized Experimental Protocols

Protocol 1: Synthesis using Triethylamine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add cyanuric chloride (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add 3,5-dimethylpyrazole (3.3 eq.). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (3.5 eq.) dropwise to the stirred suspension. A white precipitate (Et₃N·HCl) will form.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24-48 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and remove the THF under reduced pressure. Add deionized water to the residue and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[3] Filter and evaporate the solvent. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a hexane-dichloromethane mixture.[3] A typical yield after purification is >60-70%.[2][3]

General Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Cyanuric Chloride & 3,5-Dimethylpyrazole in Anhydrous THF cooling 2. Cool to 0 °C reagents->cooling base 3. Add Base (e.g., Et3N) Dropwise cooling->base reflux 4. Heat to Reflux (24-48h) base->reflux tlc 5. Monitor by TLC reflux->tlc quench 6. Quench & Extract with DCM/H2O tlc->quench purify 7. Purify by Column Chromatography or Recrystallization quench->purify char 8. Characterize Product (NMR, MS, MP) purify->char

Caption: Standard workflow for the synthesis of the target compound.

References

  • Silva, A. M. G., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(11), 4348-4377. Available at: [Link]

  • Glendenning, L., & Keller, P. A. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3201. Available at: [Link]

Sources

Technical Support Center: 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in obtaining this versatile ligand in high purity.

Introduction

This compound, often abbreviated, is a tridentate ligand with a symmetric 1,3,5-triazine core functionalized by three 3,5-dimethylpyrazole groups.[1] Its propeller-like geometry makes it a valuable component in coordination chemistry, materials science, and catalysis.[1] Achieving high purity (≥99%) is critical for these applications to ensure reproducible results and well-defined metal complexes.[1] This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions.

Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've followed the standard synthesis protocol (nucleophilic substitution of cyanuric chloride with 3,5-dimethylpyrazole), but my yield of crude product is significantly lower than expected. What could be the cause?

Answer:

Low yields can often be traced back to suboptimal reaction conditions or incomplete reactions. Here are the primary factors to investigate:

  • Incomplete Reaction: The nucleophilic substitution reaction requires sufficient time and temperature to proceed to completion. Ensure the reaction has been refluxed for an adequate duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2]

  • Stoichiometry: An excess of 3,5-dimethylpyrazole is typically used to ensure the complete substitution of the chlorine atoms on the cyanuric chloride.[3] A molar ratio of at least 3:1 (pyrazole:triazine) is recommended.

  • Base and Solvent Choice: The selection of a suitable base and a polar aprotic solvent like THF or acetonitrile is critical for reaction efficiency.[1] Sodium hydride is a common base used to deprotonate the pyrazole.[3]

  • Work-up Losses: During the aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. Extraction with a suitable organic solvent like dichloromethane should be performed multiple times to maximize the recovery of the organic compound.[3]

Issue 2: Product "Oils Out" During Recrystallization

Question: I'm attempting to recrystallize my crude product, but it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" is a common issue in recrystallization and typically occurs when the solute's solubility in the hot solvent is excessively high, or when the solution is cooled too rapidly. Here is a systematic approach to troubleshoot this problem:

  • Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is formed.

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate further.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Adjustment: If the above steps fail, your solvent system may be inappropriate. A common and effective solvent system for recrystallization of this compound is a hexane-dichloromethane (1:1) mixture.[3] You can also experiment with other solvent/anti-solvent pairs.

Issue 3: Impurities Persist After Column Chromatography

Question: I've performed column chromatography on silica gel, but my final product is still contaminated with impurities, as indicated by NMR. What can I do to improve the separation?

Answer:

Persistent impurities after column chromatography usually point to issues with the stationary phase, mobile phase, or the loading technique.

  • Choice of Eluent: The polarity of the mobile phase is critical. A gradient elution is often more effective than an isocratic one for separating closely related impurities. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The crude product should be dissolved in a minimal amount of the initial mobile phase or a more volatile solvent and loaded onto the column in a concentrated band.

  • Identification of Impurities: The primary impurities are likely to be mono- or di-substituted triazine intermediates.[1] These are more polar than the desired tris-substituted product. Therefore, the desired product should elute first in a normal-phase column chromatography setup.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or a reverse-phase column.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: The pure compound is typically a white to light yellow solid.[1] Its melting point is reported to be in the range of 245-250°C.[1]

Q2: Which characterization techniques are essential to confirm the structure and purity of the final product?

A2: A combination of techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.[5][6]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[5]

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[5]

  • Single-Crystal X-ray Diffraction: This provides the definitive molecular structure and can reveal polymorphism.[1][3]

Q3: What are the key safety precautions to take during the synthesis and purification of this compound?

A3: Standard laboratory safety protocols should be followed. Specifically:

  • Handle cyanuric chloride, a precursor, with care as it is a corrosive and moisture-sensitive substance.

  • Use sodium hydride, a strong base, under an inert atmosphere as it is highly reactive with water.

  • Perform all manipulations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying the crude product using silica gel column chromatography.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Carefully apply the concentrated sample solution to the top of the silica bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexane to a 1:1 mixture of hexane and ethyl acetate.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol describes the recrystallization of the purified product to obtain high-purity crystals.

  • Solvent Selection: A hexane-dichloromethane (1:1) mixture is a good starting point.[3]

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals should start to form. For improved yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >95%Effective for removing a wide range of impurities, scalable.Can be time-consuming and requires larger volumes of solvent.
Recrystallization ≥99%[1]Excellent for achieving high purity, removes insoluble impurities.Potential for product loss in the mother liquor, risk of "oiling out".

Visual Workflows

Purification_Decision_Tree start Crude Product check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Purity > 95%? check_purity->is_pure high_purity_recrystallization Recrystallization for High Purity (≥99%) is_pure->high_purity_recrystallization Yes column_chromatography Column Chromatography is_pure->column_chromatography No final_product Pure Product high_purity_recrystallization->final_product reassess_purity Re-assess Purity column_chromatography->reassess_purity reassess_purity->is_pure

Caption: Decision tree for selecting the appropriate purification method.

Recrystallization_Troubleshooting start Product 'Oils Out' reheat Re-heat and add more solvent start->reheat slow_cool Cool slowly to room temperature reheat->slow_cool crystals_form Crystals Form? slow_cool->crystals_form success Collect Crystals crystals_form->success Yes scratch_seed Scratch flask or add seed crystal crystals_form->scratch_seed No scratch_seed->crystals_form change_solvent Change solvent system (e.g., hexane/DCM) scratch_seed->change_solvent Still no crystals

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

References

  • This compound - Benchchem.
  • A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). NIH.
  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.
  • Chapter 3 – Structural characterization of triazines.
  • Separation of 1,3,5-Triazine, 2,4,6-triphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

Sources

common side reactions in the synthesis of tris(pyrazolyl)triazines

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for navigating the complexities of tris(pyrazolyl)triazine synthesis, focusing on the identification, mitigation, and resolution of common side reactions.

Technical Support Center: Synthesis of Tris(pyrazolyl)triazines

This guide is designed for chemists and researchers in the fields of coordination chemistry, materials science, and drug development. The synthesis of tris(pyrazolyl)triazines, primarily through the sequential nucleophilic substitution of cyanuric chloride with pyrazole, is a cornerstone for creating versatile multidentate ligands. However, the high reactivity of cyanuric chloride and the stepwise nature of the substitution present several challenges that can lead to undesired side products, low yields, and purification difficulties.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the most common side reactions and experimental hurdles. It is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Side Reactions & Solutions

This section directly addresses specific issues encountered during the synthesis of 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (TPT) and its derivatives.

Q1: My final product is a mixture of mono-, di-, and the desired tris-substituted triazines. How can I achieve complete substitution?

A1: This is the most prevalent issue and stems from the decreasing reactivity of the triazine ring with each successive chloride substitution. The electron-withdrawing nature of the chlorine atoms makes the carbon atoms of cyanuric chloride highly electrophilic. As each chlorine is replaced by a pyrazolyl group, the ring becomes progressively less activated, requiring more forcing conditions for subsequent substitutions.[1][2]

Causality & Troubleshooting:

  • Strict Temperature Control: This is the most critical parameter for achieving selectivity and driving the reaction to completion.[1][2][3] The substitution follows a well-defined temperature dependency:

    • 1st Substitution (Monosubstitution): Typically occurs at 0–5 °C. Maintaining this low temperature is crucial to prevent the formation of disubstituted products.[3][4]

    • 2nd Substitution (Disubstitution): Requires higher temperatures, often in the range of room temperature to 40-50 °C.

    • 3rd Substitution (Trisubstitution): Needs significantly more energy, usually achieved by heating at reflux temperatures (e.g., in THF, toluene, or DMF) for an extended period.[1]

  • Stoichiometry and Base:

    • Ensure the use of at least 3 equivalents of the pyrazole nucleophile and a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to scavenge the HCl generated during the reaction.[3][5] The presence of HCl can protonate the pyrazole, reducing its nucleophilicity.

    • For the final substitution, using a slight excess of the pyrazole and base can help drive the reaction to completion.

  • Solvent Choice: Solvents like THF, acetonitrile, or DMF are commonly used. For the third, high-temperature substitution, a higher-boiling solvent may be necessary to achieve the required reflux temperature.

Workflow for Stepwise Substitution

G cluster_0 Reaction Pathway CC Cyanuric Chloride Mono Mono(pyrazolyl)dichloro-triazine CC->Mono + 1 eq. Pyrazole 0-5 °C Di Bis(pyrazolyl)chloro-triazine Mono->Di + 1 eq. Pyrazole Room Temp → 50 °C Tris Tris(pyrazolyl)triazine (Desired Product) Di->Tris + 1 eq. Pyrazole Reflux (>60 °C)

Caption: Sequential substitution pathway for tris(pyrazolyl)triazine synthesis.

Q2: I've isolated a significant amount of a white, insoluble solid that is not my target product. What is it and how can I prevent its formation?

A2: The insoluble white solid is very likely cyanuric acid or its partially chlorinated hydroxy-derivatives. Cyanuric chloride is extremely sensitive to moisture and readily undergoes hydrolysis, especially under neutral or basic conditions.[2] Each C-Cl bond can be replaced by a C-OH group.

Causality & Troubleshooting:

  • Hydrolysis Pathway: The chlorine atoms on the triazine ring can be displaced by water or hydroxide ions, leading to the formation of 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine, and finally cyanuric acid. These hydroxy-triazines are often insoluble in common organic solvents, complicating purification.[2][6]

  • Prevention is Key:

    • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Dry Solvents: Use anhydrous solvents. If not purchased dry, solvents should be appropriately distilled and dried over molecular sieves.

    • pH Control: Hydrolysis is accelerated at alkaline pH.[2] While a base is necessary to neutralize the generated HCl, using a solid, moderately strong base like K₂CO₃ can be advantageous over aqueous NaOH or KOH solutions. The reaction should ideally be maintained under non-aqueous conditions.

Common Side Reaction Pathways

G cluster_main Main Reaction cluster_side1 Incomplete Substitution cluster_side2 Hydrolysis A Cyanuric Chloride + 3 Pyrazole B Tris(pyrazolyl)triazine (Target) A->B High Temp (Reflux) C Cyanuric Chloride + <3 Pyrazole D Mono- & Bis-substituted Byproducts C->D Insufficient Temp or Time E Cyanuric Chloride + H₂O F Cyanuric Acid & Hydroxy-triazines E->F Moisture Contamination

Sources

Technical Support Center: Navigating the Stability of Metal Complexes with 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmpt)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmpt) and its metal complexes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of these coordination compounds. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

The Tdmpt ligand, with its tridentate N-donor sites, forms robust complexes with a variety of transition metals.[1] However, like all coordination compounds, the stability of these complexes is not absolute and is influenced by a range of factors including the choice of metal, solvent, pH, and temperature. Understanding these nuances is critical for applications in catalysis, materials science, and medicinal chemistry.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific stability-related problems you may encounter during your experiments, presented in a question-and-answer format.

Question 1: I've observed a color change in my Tdmpt metal complex solution over time, even when stored in the dark. What could be the cause?

Answer: An unexpected color change in a solution of a Tdmpt metal complex is often the first indicator of a chemical transformation. The most probable causes are:

  • Ligand Dissociation or Exchange: The Tdmpt ligand may be partially or fully dissociating from the metal center. This is particularly relevant if the solvent is a coordinating one (e.g., acetonitrile, DMSO), which can compete for coordination sites on the metal. The resulting solvated metal ion will likely have a different color from the Tdmpt complex.

  • Hydrolysis of the Ligand: The 1,3,5-triazine ring and the C-N bonds linking the pyrazole units are susceptible to hydrolysis, especially under acidic or basic conditions. This degradation of the ligand will lead to the decomposition of the complex and a corresponding color change. Studies on similar pyrazolyl-triazine ligands have shown that acid-mediated hydrolysis can lead to the cleavage of one of the pyrazolyl arms.

  • Oxidation of the Metal Center: If you are working with a metal that has accessible higher oxidation states (e.g., Fe(II), Cu(I)), exposure to even trace amounts of oxygen can lead to oxidation of the metal ion. This change in oxidation state almost always results in a significant color change.

Troubleshooting Protocol:

  • Characterize the "Changed" Solution: Use UV-Vis spectroscopy to compare the spectrum of the changed solution with that of a freshly prepared solution. The appearance of new absorption bands or a shift in the λmax can confirm a chemical change. 1H NMR spectroscopy can be used to detect the presence of free Tdmpt ligand or its hydrolysis products.

  • Solvent Selection: If ligand dissociation is suspected, consider switching to a less coordinating solvent (e.g., dichloromethane, chloroform) if your complex is soluble. Always use anhydrous solvents to minimize hydrolysis.

  • Control the Atmosphere: For air-sensitive complexes, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. De-gas all solvents prior to use.

  • pH Control: If hydrolysis is the likely culprit, ensure your reaction and storage conditions are at an appropriate pH. Buffering the solution may be necessary. For many transition metal complexes, a neutral to slightly acidic pH (around 4-7) is optimal for stability.[2]

Question 2: My Tdmpt complex appears to be decomposing upon heating. How can I determine its thermal stability and what are the likely decomposition pathways?

Answer: Thermal instability is a critical factor, especially if your application involves elevated temperatures. The decomposition of Tdmpt metal complexes upon heating can involve several processes:

  • Loss of Coordinated Solvent: If your complex was crystallized from a coordinating solvent, the initial weight loss upon heating is often due to the removal of these solvent molecules.

  • Decomposition of the Tdmpt Ligand: At higher temperatures, the organic ligand itself will begin to break down.

  • Reductive Elimination or Other Metal-Centered Reactions: Depending on the metal and its oxidation state, heating can induce redox reactions.

Experimental Protocol for Assessing Thermal Stability:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are the gold standard for determining the thermal stability of metal complexes.[3][4]

  • Sample Preparation: Place a small, accurately weighed amount of your dried Tdmpt complex (typically 5-10 mg) into the TGA pan.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating the temperatures at which different components are lost. The DTA curve will show endothermic or exothermic events associated with these decomposition steps. The onset temperature of the major decomposition event is typically considered the decomposition temperature of the complex.

Interpreting the Results:

  • A weight loss corresponding to the mass of coordinated solvent molecules at lower temperatures (e.g., < 150 °C) is common.

  • A significant weight loss at higher temperatures corresponds to the decomposition of the Tdmpt ligand.

  • The final residue at the end of the experiment is often the metal oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for Tdmpt complexes with first-row transition metals?

Q2: How does pH affect the stability of Tdmpt metal complexes?

A2: The pH of the solution can significantly impact the stability of Tdmpt complexes. At low pH (acidic conditions), the nitrogen atoms of the pyrazole and triazine rings can become protonated. This protonation competes with the metal ion for the ligand's donor sites, which can lead to ligand dissociation and complex decomposition. Furthermore, acidic conditions can catalyze the hydrolysis of the triazine ring. At high pH (basic conditions), the formation of metal hydroxide precipitates can become a competing reaction, effectively removing the metal ion from the solution and causing the Tdmpt complex to decompose. Therefore, maintaining an optimal pH, typically in the neutral to slightly acidic range, is crucial for maximizing the stability of these complexes.[2]

Q3: What are the best practices for storing Tdmpt metal complexes?

A3: To ensure the long-term stability of your Tdmpt metal complexes, the following storage conditions are recommended:

  • Solid State: Store solid samples in a cool, dark, and dry environment. A desiccator at room temperature is often sufficient for short-term storage. For longer-term storage, or for particularly sensitive compounds, storing under an inert atmosphere (e.g., in a glovebox or a sealed vial backfilled with argon) at a low temperature (e.g., -20 °C) is advisable.

  • In Solution: It is generally not recommended to store Tdmpt metal complexes in solution for extended periods, as decomposition pathways are often accelerated in the solution phase. If short-term storage in solution is necessary, use a high-purity, anhydrous, and de-gassed solvent. Store the solution in a tightly sealed container, protected from light, and at a low temperature.

Q4: Can I use NMR spectroscopy to monitor the stability of my Tdmpt complex?

A4: Yes, NMR spectroscopy is a powerful tool for assessing the stability of diamagnetic Tdmpt complexes in solution. By taking an initial 1H NMR spectrum of your complex and then acquiring subsequent spectra over time, you can monitor for any changes. The appearance of new peaks corresponding to the free Tdmpt ligand or its decomposition products is a clear indication of instability. Changes in the chemical shifts or broadening of the existing peaks can also suggest dynamic processes such as ligand exchange. A detailed protocol for a hydrolytic stability study using NMR has been described in the literature.[6]

Quantitative Stability Data

While specific thermodynamic stability constants for Tdmpt complexes are not widely reported in the literature, the following table provides representative thermal decomposition data for complexes of related N-donor ligands to offer a comparative perspective.

Metal Complex TypeMetal IonDecomposition Onset (°C)AtmosphereReference
M(DIE)(NO3)2Co(II)~200Air[4]
M(DIE)(NO3)2Cu(II)~220Air[4]
M(DIE)(NO3)2Zn(II)~250Air[4]
M(DIE)(NO3)2Cd(II)~260Air[4]
[M(S2CN(C2H5)(CH2CH2OH))]Cu(II)~200N2[7]
[M(S2CN(C2H5)(CH2CH2OH))]Zn(II)~250N2[7]

DIE = 1,2-diimidazoloethane

Experimental Workflows and Diagrams

Diagram 1: Structure of the Tdmpt Ligand

Caption: Molecular structure of this compound (Tdmpt).

Diagram 2: Troubleshooting Workflow for Tdmpt Complex Instability

Troubleshooting_Workflow start Observation of Instability (e.g., color change, precipitation) check_hydrolysis Potential Cause: Hydrolysis? start->check_hydrolysis check_oxidation Potential Cause: Oxidation? start->check_oxidation check_dissociation Potential Cause: Ligand Dissociation? start->check_dissociation solution_hydrolysis Solution: - Control pH (buffer) - Use anhydrous solvents check_hydrolysis->solution_hydrolysis Yes solution_oxidation Solution: - Use inert atmosphere (N2/Ar) - Degas solvents check_oxidation->solution_oxidation Yes solution_dissociation Solution: - Use non-coordinating solvent - Increase ligand concentration check_dissociation->solution_dissociation Yes confirm_stability Confirm Stability: - Time-course UV-Vis/NMR - TGA for thermal stability solution_hydrolysis->confirm_stability solution_oxidation->confirm_stability solution_dissociation->confirm_stability

Caption: A logical workflow for troubleshooting common stability issues with Tdmpt metal complexes.

References

  • Verma, B. C., Singh, S., & Kumar, S. (2006). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry, 86(2), 439-444.
  • (No author cited). STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). Retrieved from [Link]

  • Hakimi, M., et al. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 23(12), 5497-5499.
  • (No author cited). Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide). (n.d.). Retrieved from [Link]

  • (No author cited). THERMAL DECOMPOSITION REACTIONS OF METAL CARBOXYLATO COMPLEXES IN THE SOLID STATE. III. OG~P AND DIF. (n.d.). Retrieved from [Link]

  • Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Thermodynamic Data of the Thermal Decomposition of Metal Complexes. Spectroscopy Letters, 36(4), 347-360.
  • (No author cited). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • (No author cited). Stability of metal complexes.pptx notes for chemistry. (n.d.). SlideShare. Retrieved from [Link]

  • (No author cited). Stability of Metal Complexes. (n.d.). SciSpace. Retrieved from [Link]

  • Bhatt, Y. N., Patel, K. K., Shah, K. J., & Patel, R. S. (1975). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. Indian Journal of Chemistry, 13, 814-816.
  • Arshad, M., et al. (2008). Thermal Decomposition of Metal Complexes of Type MLX2 (M = Co(II), Cu(II), Zn(II), and Cd(II); L = DIE; X = NO3 1-) by TG-DTA-DTG techniques in air atmosphere. Journal of the Serbian Chemical Society, 73(5), 543-553.
  • (No author cited). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY. Retrieved from [Link]

  • (No author cited). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Halcrow, M. A. (2018). Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. ACS Omega, 3(12), 18635-18643.
  • (No author cited). Stability constants of complexes. (n.d.). Wikipedia. Retrieved from [Link]

  • (No author cited). UV-Vis spectroscopy. (n.d.). Retrieved from [Link]

  • Tsolis, T., et al. (2022). Hydrolytically Stable and Cytotoxic [ONON]2Ti(IV)-Type Octahedral Complexes. Molecules, 27(21), 7205.
  • Real, J. A., et al. (2003). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry. European Journal of Inorganic Chemistry, 2003(14), 2634-2640.
  • Karaderi, S., & Biyikli, E. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
  • Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
  • de Fatima, A., & de Oliveira, L. G. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(10), 1303-1312.
  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. Molecules, 26(4), 1045.
  • Cirujano, F. G., et al. (2019). One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copper(II) hexafluoroacetylacetonate: Synthesis, structural transformation, and CO2 adsorption. Chemistry – An Asian Journal, 14(24), 4669-4676.

Sources

Technical Support Center: Troubleshooting Low Catalytic Activity with 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmptz) and its derivatives in catalysis. This guide is designed to provide in-depth troubleshooting strategies for common issues encountered during catalytic experiments, with a focus on diagnosing and resolving low catalytic activity. My insights are drawn from both established literature and extensive field experience in catalyst development and application.

The Tdmptz ligand, with its C₃-symmetric, propeller-like structure and strong σ-donor properties, is a versatile building block for constructing stable and active metal complexes for a variety of organic transformations.[1][2] However, like any sophisticated chemical tool, its successful application hinges on careful attention to detail, from ligand synthesis to the final catalytic run. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in your research.

Part 1: Ligand Integrity and Purity

The foundation of any successful catalytic system is a pure and well-characterized ligand. Impurities can act as poisons to the catalyst or lead to the formation of undesired, less active species.

Question 1: My catalytic activity is low and inconsistent. Could the problem be my Tdmptz ligand?

Answer: Absolutely. The purity of your Tdmptz ligand is paramount. Incomplete reaction or inadequate purification during its synthesis from cyanuric chloride and 3,5-dimethylpyrazole can lead to several impurities that are detrimental to catalysis.[1][3]

  • Potential Impurities:

    • Mono- and di-substituted triazines: These arise from incomplete substitution of the chlorine atoms on the cyanuric chloride starting material. These species can coordinate to your metal center, leading to a heterogeneous mixture of catalysts with varying and generally lower activity.

    • Unreacted 3,5-dimethylpyrazole: This can compete with your Tdmptz ligand for coordination to the metal center, forming less active or inactive complexes.

    • Hydrolysis products: The triazine ring can be susceptible to hydrolysis under certain conditions, especially if moisture is not rigorously excluded during synthesis and workup.[4][5] This can lead to species like 2,4-dipyrazolyl-6-hydroxy-1,3,5-triazine.[4][5]

Troubleshooting Workflow for Ligand Purity

Sources

how to avoid polymerization during synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This resource is designed for researchers and chemical synthesis professionals to address a critical challenge in this procedure: the prevention of unwanted polymerization. By understanding the underlying reaction mechanisms and critical control points, you can achieve a high yield of the desired product with high purity.

Section 1: Understanding the Core Reaction and Polymerization Risk

The synthesis of this compound is achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction. The process involves the stepwise replacement of the three chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 3,5-dimethylpyrazole.[1][2][3]

The primary risk in this synthesis stems from the trifunctional nature of cyanuric chloride. Cyanuric chloride is a common monomer used to create covalent triazine polymers.[4][5][6] If reaction conditions are not strictly controlled, cyanuric chloride can react in an uncontrolled manner, leading to the formation of insoluble or difficult-to-remove oligomeric and polymeric byproducts instead of the desired discrete molecule.

The key to a successful synthesis is managing the reactivity of cyanuric chloride, which is highly dependent on temperature. The substitution of one chlorine atom deactivates the triazine ring, making the subsequent substitution less favorable.[7][8] This electronic effect allows for a controlled, stepwise reaction if the temperature is carefully managed.

cluster_0 Reaction Pathways start Cyanuric Chloride + 3,5-Dimethylpyrazole controlled Controlled Conditions (Temp. Staging, Inert Atm.) start->controlled Leads to uncontrolled Uncontrolled Conditions (High Temp., Moisture) start->uncontrolled Leads to product Desired Product: This compound controlled->product Yields polymer Side Product: Insoluble Triazine Polymer/Oligomers uncontrolled->polymer Yields

Caption: Reaction pathway control is critical for success.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction mixture became a thick, insoluble precipitate or gel soon after adding the reagents. What happened?

A: This is the most common sign of uncontrolled polymerization. The trifunctional cyanuric chloride has cross-linked instead of undergoing a clean trisubstitution. The primary causes are:

  • Improper Temperature Control: Adding the pyrazole nucleophile at too high a temperature allows all three chlorine sites on the triazine ring to react indiscriminately and rapidly, favoring intermolecular reactions (polymerization) over the desired intramolecular substitution sequence. The first substitution should occur at or below 0°C, the second at room temperature, and the third requires elevated temperatures (e.g., reflux).[7]

  • Presence of Moisture: Cyanuric chloride is highly sensitive to water. Hydrolysis can lead to the formation of cyanuric acid and HCl. This not only consumes your starting material but can also catalyze side reactions, leading to a complex and often insoluble mixture.

  • Incorrect Stoichiometry or Order of Addition: Adding the cyanuric chloride to the deprotonated pyrazole solution too quickly can create localized areas of high concentration, promoting polymerization.

Q2: How can I effectively control the reaction temperature to prevent polymerization?

A: Strict temperature staging is the most critical factor for success. The reactivity of the C-Cl bonds decreases significantly after each substitution.[9][10] A recommended approach is:

  • First Substitution: Dissolve cyanuric chloride in a dry aprotic solvent (like THF) and cool the solution to 0°C or slightly below in an ice bath. Slowly add the first equivalent of the deprotonated 3,5-dimethylpyrazole solution at this temperature.

  • Second Substitution: After the first substitution is complete (monitored by TLC), allow the reaction to slowly warm to room temperature for the addition of the second equivalent.

  • Third Substitution: The final substitution requires more energy. After the second substitution is complete, the reaction mixture typically needs to be heated to reflux to drive the reaction to completion and form the trisubstituted product.[1]

Q3: What is the role of the base, and which one is recommended?

A: The base is essential for deprotonating the N-H proton of 3,5-dimethylpyrazole, forming the highly nucleophilic pyrazolate anion. This anion is a much more effective nucleophile for attacking the electron-deficient triazine ring. The base also acts as an acid scavenger, neutralizing the HCl that is generated during the substitution.[11]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. It is highly effective but requires strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen) as it reacts violently with water. A common protocol uses NaH in dry THF.[12]

  • Triethylamine (TEA): A weaker, organic base that is easier to handle than NaH. It can be effective but may require longer reaction times or heating to achieve full substitution. It is crucial to use a high-purity, dry grade of TEA.

For optimal results and a cleaner reaction, Sodium Hydride is generally preferred, provided the appropriate safety and handling precautions are taken.

Q4: My reaction is very slow, and TLC analysis shows incomplete substitution even after extended time. What could be the cause?

A: Sluggish or incomplete reactions are typically traced back to three issues:

  • Insufficient Base: If using less than a stoichiometric amount of base relative to the pyrazole, not all of the pyrazole will be activated, slowing the reaction. For NaH, ensure it is fresh and has been handled under inert gas to prevent deactivation.

  • Low Temperature: While initial low temperatures are crucial, the third substitution requires significant thermal energy. If the reaction stalls with the di-substituted product as the major component, increasing the temperature to reflux in a solvent like THF is necessary.[1]

  • Impure Reagents: Wet solvents or reagents can quench the base (especially NaH) and hydrolyze the cyanuric chloride. Ensure all glassware is oven-dried and solvents are passed through a purification system or are of a high-purity anhydrous grade.

Section 3: Recommended Synthesis Protocol

This protocol is based on established literature procedures and incorporates best practices to minimize polymerization.[12]

Experimental Workflow Diagram

cluster_1 Synthesis Workflow prep 1. Reagent & Glassware Prep (Oven-dry glassware, Anhydrous THF) na_prep 2. Pyrazole Deprotonation (3,5-Dimethylpyrazole + NaH in THF) prep->na_prep cc_sol 3. Cyanuric Chloride Solution (CC in THF, cool to 0°C) prep->cc_sol addition 4. Slow Addition (Add Pyrazolate solution to CC solution at 0°C) na_prep->addition cc_sol->addition reaction 5. Staged Reaction (Warm to RT, then Reflux) addition->reaction quench 6. Quench & Workup (Add water, Extract with DCM) reaction->quench purify 7. Purification (Dry organic layer, Column Chromatography) quench->purify product Final Product purify->product

Sources

Technical Support Center: Optimizing Complexation Reactions with 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT). This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the successful synthesis of metal complexes using this versatile tridentate ligand.

Introduction to TDPT in Coordination Chemistry

This compound is a planar, tridentate ligand featuring a symmetric 1,3,5-triazine core functionalized with three 3,5-dimethylpyrazole groups.[1] Its unique propeller-like geometry and the nitrogen donor atoms of the pyrazole rings make it an excellent ligand for forming stable complexes with a variety of transition metals, including palladium, rhenium, silver, gold, and copper.[2] The methyl substituents on the pyrazole rings introduce significant steric hindrance, which can influence reaction kinetics and the coordination geometry of the resulting metal complexes.[1][3] Understanding and controlling the reaction conditions are therefore paramount to achieving high yields and desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of TDPT?

A1: TDPT typically acts as a tridentate ligand, coordinating to a metal center through one nitrogen atom from each of the three pyrazolyl rings. However, it can also exhibit a bidentate chelate mode, particularly in complexes with sterically demanding metal centers or in the presence of other competing ligands.[3] The specific coordination is influenced by the metal ion's size, charge, and electronic properties.[4][5]

Q2: What are the recommended solvents for TDPT complexation reactions?

A2: The choice of solvent is critical and must be able to dissolve both the TDPT ligand and the metal salt.[6] Common solvents used for the synthesis and complexation of TDPT and its derivatives include tetrahydrofuran (THF), dichloromethane (DCM), and nitromethane.[1][7] The coordinating ability of the solvent should also be considered, as highly coordinating solvents may compete with TDPT for binding to the metal center.[4]

Q3: How does the stoichiometry of reactants affect the complex formation?

A3: The molar ratio of the metal salt to TDPT is a crucial parameter. While a 1:1 or 1:2 metal-to-ligand ratio is often a good starting point for mononuclear complexes, the optimal stoichiometry should be determined empirically.[6] In some cases, a slight excess of the ligand can help drive the reaction to completion.[6] For the formation of polynuclear complexes, more complex stoichiometric ratios may be required.[3]

Q4: What is the importance of temperature and reaction time?

A4: Temperature and reaction time are interdependent and govern the reaction kinetics.[4] Due to the steric hindrance of the dimethylpyrazolyl groups, complexation with TDPT may be slower than with less bulky ligands.[1][3] Reactions are often carried out at reflux temperatures (e.g., 40-65°C) for several hours to overnight to ensure complete reaction.[1] Monitoring the reaction progress by techniques like TLC or NMR spectroscopy is recommended to determine the optimal reaction time.

Troubleshooting Guide

This section addresses common issues encountered during complexation reactions with TDPT and provides systematic approaches to resolving them.

Issue 1: Low or No Product Yield

A common challenge in coordination chemistry is obtaining a low yield of the desired metal complex.[8][9] This can often be attributed to several factors, from the quality of reagents to the reaction setup.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Explanation: The steric bulk of TDPT can lead to slow reaction kinetics.[1][3] Insufficient reaction time or temperature may result in an incomplete conversion of starting materials.

    • Solution:

      • Increase the reaction time and continue to monitor the reaction's progress.

      • Gradually increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or the product.[6]

      • Consider using a higher-boiling point solvent if compatible with the reactants.

  • Poor Solubility of Reactants:

    • Explanation: If either the TDPT ligand or the metal salt has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution:

      • Select a solvent or a co-solvent system that effectively dissolves all reactants.[4]

      • Gently heating the mixture can improve solubility, but be mindful of potential decomposition.

      • Ensure that the TDPT ligand is of high purity, as impurities can affect its solubility. The pure ligand is a white to light yellow solid.[1]

  • Moisture or Air Sensitivity:

    • Explanation: Some metal salts and organometallic precursors are sensitive to moisture and air. The synthesis of TDPT itself requires anhydrous conditions to prevent hydrolysis of the triazine ring.[1]

    • Solution:

      • Use flame-dried or oven-dried glassware.[8]

      • Employ anhydrous solvents.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry:

    • Explanation: An inappropriate metal-to-ligand ratio can lead to the formation of undesired side products or leave a significant amount of starting material unreacted.[6]

    • Solution:

      • Carefully calculate and weigh the reactants.

      • Experiment with varying the stoichiometry, including using a slight excess of the TDPT ligand to favor the formation of the desired complex.[6]

Visualizing the Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction check_solubility Verify Reactant Solubility start->check_solubility check_conditions Assess Reaction Conditions (Moisture/Air Sensitivity) start->check_conditions check_stoichiometry Review Stoichiometry start->check_stoichiometry increase_time_temp Increase Reaction Time/Temp check_reaction->increase_time_temp change_solvent Change Solvent/Co-solvent check_solubility->change_solvent use_inert_atmosphere Use Anhydrous Solvents & Inert Atmosphere check_conditions->use_inert_atmosphere optimize_ratio Optimize Metal:Ligand Ratio check_stoichiometry->optimize_ratio complexation_workflow start Start: Prepare Reactants dissolve_ligand Dissolve TDPT in Anhydrous Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Anhydrous Solvent start->dissolve_metal combine Combine Solutions & Stir dissolve_ligand->combine dissolve_metal->combine heat Heat to Desired Temp (e.g., Reflux) combine->heat monitor Monitor Reaction (TLC, NMR) heat->monitor workup Work-up & Isolate Crude Product monitor->workup purify Purify Product (e.g., Recrystallization) workup->purify characterize Characterize Final Complex purify->characterize

Sources

Technical Support Center: Characterization of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT) and its Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT) and its coordination complexes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these compounds.

Introduction to TDPT

This compound, hereafter referred to as TDPT, is a versatile, planar, tridentate N-donor ligand.[1] Its rigid 1,3,5-triazine core functionalized with three 3,5-dimethylpyrazole units creates a unique propeller-like geometry.[1][2] This structure makes it an excellent chelating agent for a variety of transition metals, finding applications in coordination chemistry, materials science, and catalysis.[1] However, its unique electronic and structural properties can present specific challenges during characterization. This guide is designed to help you navigate these issues effectively.

Synthesis and Purification of TDPT

The standard synthesis of TDPT involves the nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with the sodium salt of 3,5-dimethylpyrazole.[3][4][5][6] While the reaction is generally high-yielding, issues often arise during purification and subsequent characterization.

Troubleshooting Synthesis and Purity

Question: My final product after synthesis appears impure by ¹H NMR, showing extra peaks. What are the likely impurities?

Answer: This is a common issue. The primary culprits are typically:

  • Incomplete Reaction: Presence of mono- or di-substituted intermediates (e.g., 2-chloro-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine). These arise from insufficient reaction time, temperature, or stoichiometry of the pyrazole salt.

  • Starting Materials: Unreacted 3,5-dimethylpyrazole or residual base (e.g., sodium hydride).

  • Hydrolysis: If moisture is present, cyanuric chloride can hydrolyze to cyanuric acid.

  • Solvent Residue: Trapped solvent from the reaction (e.g., THF, dioxane) or purification (e.g., ethanol, acetone).

Protocol: Enhanced Purification of TDPT If you suspect impurities, a robust purification protocol is necessary.

  • Initial Work-up: After the reaction, quench carefully with water and perform a liquid-liquid extraction (e.g., with dichloromethane or chloroform) to remove inorganic salts.

  • Wash the Organic Layer: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: This is the most critical step.

    • Solvent Screening: TDPT has moderate solubility. Good solvents for recrystallization include ethanol, isopropanol, or a mixture of chloroform/hexane or dichloromethane/hexane.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal yield.

    • Validation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Confirm purity by ¹H NMR and melting point analysis before proceeding.

cluster_synthesis TDPT Synthesis Workflow Start Start React React Cyanuric Chloride with Na-3,5-dimethylpyrazole in anhydrous THF Start->React Quench Quench with H₂O & Extract with DCM React->Quench Wash Wash with Brine Quench->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Recrystallize Recrystallize from Ethanol or DCM/Hexane Dry->Recrystallize Validate Validate Purity: ¹H NMR, mp Recrystallize->Validate Pure_TDPT Pure TDPT Ligand Validate->Pure_TDPT

Caption: Workflow for the synthesis and purification of TDPT.

Characterization of the TDPT Ligand

Accurate characterization of the free ligand is paramount before its use in complexation reactions.

NMR Spectroscopy

FAQ: What are the expected ¹H and ¹³C NMR chemical shifts for pure TDPT?

Answer: In CDCl₃, the spectrum is typically sharp and straightforward due to the molecule's high symmetry.

¹H NMR (in CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment
Methyl Protons (CH ₃)~2.3singlet18H, two methyl groups on each pyrazole
Methyl Protons (CH ₃)~2.7singlet9H, one methyl group on each pyrazole
Pyrazole Proton (CH )~6.0singlet3H, one proton on each pyrazole ring

Note: The presence of two distinct methyl signals is due to the different electronic environments of the methyl groups at the 3 and 5 positions of the pyrazole ring.

¹³C NMR (in CDCl₃) Chemical Shift (δ, ppm) Assignment
Methyl Carbons~14, ~15Two distinct methyl carbons
Pyrazole C-H~110Pyrazole CH carbon
Pyrazole C-CH₃~145, ~152Two quaternary pyrazole carbons
Triazine Carbon~170Quaternary triazine carbon
Troubleshooting NMR Spectra

Question: My ¹H NMR spectrum of TDPT in DMSO-d₆ is broad or shows more peaks than expected, even though the sample is pure. Why?

Answer: This phenomenon is likely due to restricted rotation around the C(triazine)-N(pyrazole) bonds.[7][8]

  • Causality: The propeller-like structure of TDPT can lead to different stable conformations (rotamers) in solution.[2][7] In solvents like DMSO-d₆, which can engage in intermolecular interactions, the rate of interconversion between these rotamers might be slow on the NMR timescale at room temperature. This results in separate signals for each rotamer, leading to a more complex or broadened spectrum.

  • Solution: Variable-Temperature NMR (VT-NMR):

    • Protocol: Record ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 80°C, 100°C).

    • Expected Outcome: As the temperature increases, the rate of rotation around the C-N bonds will increase. If rotamers are the cause, the distinct peaks should broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.

    • Interpretation: This experiment confirms that the spectral complexity is due to a dynamic process, not chemical impurities.

cluster_troubleshooting NMR Purity Troubleshooting Start ¹H NMR Spectrum Shows Extra Peaks Impurity Known Impurity? (e.g., solvent, starting material) Start->Impurity Dynamic Peaks Broad or Temp-Dependent? Impurity->Dynamic No Purify Purify Sample: Recrystallize or Column Impurity->Purify Yes VTNMR Perform Variable Temperature NMR (VT-NMR) Dynamic->VTNMR Yes Impurity_Confirmed Chemical Impurity Present Dynamic->Impurity_Confirmed No Rotamers Issue is Rotational Isomers (Dynamic Effect) VTNMR->Rotamers

Caption: Decision tree for troubleshooting complex ¹H NMR spectra.

Elemental Analysis (CHN)

FAQ: Why are my elemental analysis results for TDPT consistently off, especially for Nitrogen?

Answer: Nitrogen-rich compounds like TDPT (C₁₈H₂₁N₉, ~37% Nitrogen) are notoriously difficult for elemental analysis.[4]

  • Causality: The primary reason for inaccurate results is often incomplete combustion .[9][10] Standard combustion conditions may not be sufficient to completely convert the highly stable triazine and pyrazole rings into CO₂, H₂O, and N₂ gas. This leads to artificially low values for Carbon and especially Nitrogen.

  • Trustworthiness: To obtain reliable data, a self-validating system is crucial. Always run a known nitrogen-rich standard (e.g., acetanilide) before and after your sample to ensure the instrument is properly calibrated and functioning.

Troubleshooting Elemental Analysis

Question: How can I improve the accuracy of my CHN analysis for TDPT and its complexes?

Answer:

  • Ensure Ultimate Purity: Even trace amounts of solvent can significantly skew results.[9] Dry your sample extensively under high vacuum for several hours, potentially at a slightly elevated temperature (if thermally stable), immediately before submitting for analysis.

  • Use a Sufficient Amount: Provide at least 5 mg of the sample to ensure a strong signal and minimize weighing errors.[9]

  • Consult the Analyst: Inform the facility staff that you are running a nitrogen-rich, heterocyclic compound. They may be able to use a special combustion catalyst (e.g., tungsten(VI) oxide) or modify the combustion time and temperature to ensure complete breakdown of the sample.

  • Check for Hygroscopicity: TDPT and its complexes, especially salts, can be hygroscopic. Handle the sample in a dry environment (e.g., a glove box) before sealing it for analysis.

X-ray Crystallography

FAQ: I'm having trouble growing single crystals of TDPT suitable for X-ray diffraction. What should I try?

Answer: Crystal growth is often a trial-and-error process. For TDPT, which has a rigid, propeller-like shape, packing can be challenging.

  • Polymorphism: Be aware that TDPT is known to exhibit polymorphism (crystallizing in different forms).[11] A previously reported form crystallized in the orthorhombic space group Pna2₁.[1] Your conditions may yield a different polymorph.

  • Troubleshooting Crystal Growth:

    • High Purity is Essential: Start with the purest material possible, as confirmed by NMR.

    • Slow Evaporation: Dissolve TDPT in a suitable solvent (e.g., chloroform, dichloromethane, or acetone) in a vial. Loosely cap the vial and leave it undisturbed in a vibration-free area.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this small vial inside a larger, sealed jar containing a "poor" solvent in which your compound is less soluble (e.g., hexane, pentane, or ether). The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease solubility and promote crystallization. This is often the most successful method.

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.

Characterization of TDPT Metal Complexes

The coordination of TDPT to a metal center introduces new characterization challenges and opportunities. TDPT typically acts as a tridentate ligand, coordinating through one nitrogen atom from each pyrazole ring.[1][12][13]

cluster_coordination TDPT Coordination Mode TDPT TDPT Ligand (Top-down view) M M N1 M->N1 N2 M->N2 N3 M->N3 Pz1 Pz1 Pz2 Pz2 Pz3 Pz3

Caption: Schematic of TDPT acting as a tridentate N-donor ligand.

Troubleshooting Complex Characterization

Question: How can I confirm that my TDPT ligand has coordinated to the metal ion?

Answer: Several techniques can provide evidence of coordination:

  • ¹H NMR Spectroscopy: Upon coordination, the proton signals of the TDPT ligand will shift. The pyrazole proton (~6.0 ppm) is particularly sensitive to the electronic environment and will typically shift downfield. If the metal is paramagnetic (e.g., Cu(II), Fe(III)), the NMR spectrum will be very broad and may be unusable.

  • FT-IR Spectroscopy: Look for shifts in the C=N and C=C stretching frequencies of the triazine and pyrazole rings. These shifts, while often small, can indicate a change in the electronic distribution upon coordination.

  • UV-Vis Spectroscopy: If you are working with a d-block transition metal, you may observe the appearance of new absorption bands in the visible region. These correspond to d-d transitions, which are characteristic of coordination complexes.[14][15][16] The color of the solution is a strong indicator of complex formation.

  • Mass Spectrometry (ESI-MS): This is a powerful tool. You should observe a peak corresponding to the molecular ion of the complex, [M(TDPT)ₓLᵧ]ⁿ⁺ (where L is another ligand or solvent molecule). The isotopic distribution pattern for this peak should match the theoretical pattern for your proposed complex.

  • Single Crystal X-ray Diffraction: This is the definitive method. It will provide the exact coordination geometry, bond lengths, and bond angles, unequivocally confirming the structure of your complex.[12]

Question: My elemental analysis for the metal complex is incorrect, even though other data (NMR, MS) look good.

Answer: In addition to the issues mentioned for the free ligand, metal complexes have other potential problems:

  • Counter-ions and Solvates: The isolated complex may contain counter-ions (e.g., Cl⁻, PF₆⁻, ClO₄⁻) or solvent molecules (e.g., water, acetonitrile) that are not accounted for in the proposed formula.[12] Thermogravimetric Analysis (TGA) can be an excellent tool to quantify the amount of solvent present.

  • Incomplete Reaction: The sample might be a mixture of the starting metal salt and the final complex. Ensure thorough washing and recrystallization to remove any unreacted metal salts.

Question: I am trying to crystallize my TDPT metal complex, but I only get amorphous powder or oil.

Answer: Crystallizing coordination complexes can be more challenging than crystallizing the ligand.

  • Causality: The final geometry, charge, and counter-ion of the complex heavily influence its ability to pack into an ordered crystal lattice.

  • Strategies for Success:

    • Vary the Counter-ion: If your complex is ionic, try synthesizing it with different counter-ions. Large, non-coordinating anions like PF₆⁻, BF₄⁻, or BPh₄⁻ can sometimes promote crystallinity.

    • Screen a Wider Range of Solvents: The polarity and coordinating ability of the solvent are critical. Try solvents like acetonitrile, methanol, nitromethane, or DMF in your crystallization setups (vapor diffusion, layering).

    • Ligand Purity is Key: As with the free ligand, start with the highest purity TDPT and metal salt. Trace impurities can inhibit crystal growth.[17]

    • Control Stoichiometry: Carefully control the metal-to-ligand ratio during synthesis. Sometimes, a slight excess of the ligand can help to ensure the formation of a single, well-defined species.

References

  • Gilava, K., Varu, B., & Shah, A. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research, 14(11), 07-13.
  • Benchchem. (n.d.). This compound.
  • Ghule, V. D., et al. (2015). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 127(4), 713-718.
  • Patel, C. M., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 16(09).
  • Schauperl, M., et al. (2016). Synthesis of new pyrazolo[1][3][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives.

  • Borel, A., et al. (2011). Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. ChemInform, 42(32).
  • Teixeira, C., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(1), 1055-1071.
  • Unknown. (n.d.).
  • Schauperl, M., et al. (2016). Synthesis of new pyrazolo[1][3][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 12, 2598-2605.

  • Teixeira, C., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Alkorta, I., & Elguero, J. (2019). The structure of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state: on polymorphs, pseudopolymorphs and co-crystals. Structural Chemistry, 30, 2241–2253.
  • Hosten, E. C., & Betz, R. (2012). A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2886.
  • Soliman, S. M., et al. (2021). Fe(III)
  • Unknown. (2014). Synthesis and Studies on S-Triazine-Based Ligand and Its Metal Complexes. International Journal of Science and Research (IJSR).
  • Guerrero, M., et al. (2003). The Structure of Tris(3',5'-dimethylpyrazol-1-yl)-s-triazine and Its Use as a Ligand in Coordination Chemistry.
  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
  • Drennan, C. (2017, August 3). 28. Transition Metals: Crystal Field Theory Part I. YouTube.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • The Organic Chemistry Tutor. (2021, January 2). Crystal Field Theory. YouTube.
  • The Fuse School. (2023, February 2). Transition Metal Complexes. Example: assigning complexes to their colour. YouTube.
  • Hassell, A. M., et al. (2007). Crystallization of protein-ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72-79.

Sources

Technical Support Center: Strategies to Improve the Solubility of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to overcome experimental challenges.

Understanding the Solubility Challenges of this compound

This compound is a planar, tridentate ligand with a symmetric 1,3,5-triazine core functionalized by three 3,5-dimethylpyrazole groups.[1] Its relatively large, planar, and rigid structure contributes to strong intermolecular interactions in the solid state, leading to low aqueous solubility. The presence of multiple nitrogen atoms in the triazine and pyrazole rings allows for hydrogen bonding, which can influence its solubility in polar solvents. However, the overall non-polar surface area of the molecule often dominates, resulting in better solubility in specific organic solvents.

This guide will walk you through a systematic approach to enhancing the solubility of this compound, from simple solvent selection to more advanced formulation strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on its synthesis and purification procedures, the following solvents are recommended as a starting point for dissolution:

  • Good Solubility: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used as solvents for its synthesis, indicating good solubility.[2]

  • Moderate to Good Solubility: Other chlorinated solvents, acetone, and ethanol are also likely to be effective.[2]

  • Poor Solubility: The compound is expected to have low solubility in non-polar solvents like hexane and limited solubility in water.[3] Recrystallization is often performed from a hexane-dichloromethane mixture, which relies on its poor solubility in hexane to induce crystallization.[3]

Troubleshooting Tip: If you are experiencing difficulty dissolving the compound in a chosen solvent, gentle heating and sonication can be employed to increase the rate of dissolution. However, be cautious with prolonged heating as it may lead to solvent evaporation and potential degradation of the compound.

Q2: I need to work with this compound in an aqueous medium. How can I improve its water solubility?

A2: Improving the aqueous solubility of this compound requires a multi-faceted approach. Here are several strategies, ranging from simple to more complex:

1. Co-solvency:

The addition of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of hydrophobic compounds. For triazine derivatives, increasing the concentration of co-solvents like ethanol has been shown to improve solubility.[4]

Co-solvent Selection Workflow:

Caption: Workflow for selecting an appropriate co-solvent system.

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Stock Solutions of Co-solvents: Prepare 10%, 25%, and 50% (v/v) solutions of ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) in deionized water.

  • Equilibrate the System: Add an excess amount of this compound to each co-solvent mixture in a sealed vial.

  • Shake and Incubate: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid Phases: Centrifuge the samples to pellet the undissolved solid.

  • Quantify Solubility: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

2. pH Adjustment:

The solubility of nitrogen-containing heterocyclic compounds can often be manipulated by adjusting the pH of the medium. The pyrazole and triazine rings contain nitrogen atoms that can be protonated in acidic conditions, forming more soluble salt forms.

pH Adjustment Strategy:

Caption: Impact of pH reduction on the solubility of TpzT.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrate the System: Add an excess amount of the compound to each buffer solution.

  • Shake and Incubate: Agitate the samples at a constant temperature for 24-48 hours.

  • Measure and Quantify: Centrifuge the samples, measure the pH of the supernatant, and quantify the dissolved compound concentration as described in the co-solvency protocol.

  • Plot the Profile: Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Troubleshooting Tip: Be aware that altering the pH may affect the stability of your compound. It is advisable to assess the chemical stability of the compound at the desired pH over the timeframe of your experiment.

Q3: I am still struggling to achieve the desired concentration. Are there more advanced techniques I can use?

A3: Yes, several formulation strategies can be employed to significantly enhance the solubility and dissolution rate of poorly soluble compounds.

1. Solid Dispersions:

Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier at a solid state.[6] This can be achieved by methods such as spray drying or hot-melt extrusion. The resulting product is often an amorphous form of the drug, which has higher apparent solubility and a faster dissolution rate compared to the crystalline form.

Commonly Used Carriers for Solid Dispersions:

Carrier TypeExamplesKey Properties
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Soluplus®Can form amorphous solid solutions and inhibit recrystallization.
Surfactants Poloxamers, Gelucire®Enhance wettability and can form micellar structures.
Sugars Mannitol, SorbitolHighly water-soluble and can form eutectic mixtures.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation (Lab-Scale)

  • Dissolve Compound and Carrier: Dissolve both this compound and a selected carrier (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of DCM and methanol). A typical starting drug-to-carrier ratio is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline compound in the desired aqueous medium.

2. Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes with enhanced aqueous solubility.

Cyclodextrin Complexation Mechanism:

G cluster_0 Before Complexation cluster_1 Inclusion Complex TpzT TpzT (Hydrophobic) Complex TpzT-Cyclodextrin Complex (Enhanced Water Solubility) TpzT->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Schematic of TpzT encapsulation by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting choice due to its high water solubility and low toxicity.

  • Mix Components: Mix this compound and HP-β-CD in a 1:1 molar ratio in a mortar.

  • Knead: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to form a paste. Knead the paste thoroughly for 30-45 minutes.

  • Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Evaluate Solubility: Determine the aqueous solubility of the complex and compare it to the pure compound.

3. Nanonization:

Reducing the particle size of a compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and apparent solubility.[7] Techniques such as wet milling or high-pressure homogenization can be used to produce nanosuspensions.

Troubleshooting Tip for Advanced Techniques: These methods require specialized equipment and expertise. It is recommended to consult with a formulation scientist or a specialized contract research organization (CRO) for the development and optimization of these advanced formulations.

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvency Increasing the polarity of the solvent system.Simple to implement, effective for moderate solubility enhancement.Potential for solvent toxicity, may affect compound stability.
pH Adjustment Ionization of the compound to form a more soluble salt.Can lead to significant increases in solubility for ionizable compounds.pH may affect compound stability and compatibility with other excipients.
Solid Dispersion Dispersing the compound in a hydrophilic carrier in an amorphous state.Can dramatically increase apparent solubility and dissolution rate.Requires specialized equipment, potential for recrystallization over time.
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin cavity.Can significantly improve solubility and stability.Stoichiometry of the complex needs to be determined, cost of cyclodextrins.
Nanonization Increasing the surface area by reducing particle size to the nanoscale.Increases dissolution velocity and saturation solubility.Requires specialized equipment, potential for particle aggregation.

Final Recommendations

When faced with solubility challenges with this compound, a stepwise approach is recommended. Begin with simple solvent screening and then move to co-solvency and pH adjustment. If higher concentrations are required, exploring solid dispersions or cyclodextrin complexation would be the next logical steps. For each strategy, it is crucial to not only assess the improvement in solubility but also to evaluate the chemical stability of the compound under the new conditions.

This technical support guide provides a comprehensive overview of strategies to improve the solubility of this compound. Should you have further questions or require more in-depth consultation, please do not hesitate to contact our scientific support team.

References

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PubMed. Solubility of triazine pesticides in pure and modified subcritical water. [Link]

  • National Institutes of Health. A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl). [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • National Institutes of Health. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • National Institutes of Health. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. [Link]

  • MDPI. Synthesis and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • MDPI. Synthesis and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]

  • National Institutes of Health. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. [Link]

  • National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Pharmaceutical Technology. Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. [Link]

  • National Institutes of Health. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. [Link]

  • National Institutes of Health. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • National Institutes of Health. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. [Link]

  • National Institutes of Health. Formulation Strategies of Nanosuspensions for Various Administration Routes. [Link]

  • Texas Christian University. DFT Simulations of pKa Values of Triazines. [Link]

  • ResearchGate. Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL -1 , 25°C, three parallel experiments). [Link]

  • ChemRxiv. Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. What to do when compound did not dissolve in organic solvent?. [Link]

  • Agilent. Dissolution Failure Investigation. [Link]

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  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

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  • ResearchGate. A guide to the selection of co-solvents to enable the easiest separation by distillation. [Link]

  • PubMed. Nanonization techniques to overcome poor water-solubility with drugs. [Link]

  • UT Southwestern Research Labs. Nanonization strategies for poorly water-soluble drugs. [Link]

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Validation & Comparative

A Comparative Guide to 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine and Other Scorpionate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of coordination chemistry, the design and synthesis of ligands are paramount to unlocking the full potential of metal-based catalysts and materials. Among the myriad of ligand families, scorpionates have carved a significant niche due to their unique tridentate, fac-coordinating nature, which often imparts exceptional stability and reactivity to the resulting metal complexes.[1] This guide provides an in-depth comparison of a distinct scorpionate ligand, 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TpzT), with its more traditional counterparts, primarily the hydrotris(pyrazolyl)borates (Tp) and tris(pyrazolyl)methanes (Tpm). We will delve into their synthesis, structural nuances, and performance in catalytic applications, supported by experimental data to offer a comprehensive resource for researchers in the field.

The World of Scorpionate Ligands: A Brief Introduction

The term "scorpionate" was first coined by Swiatoslaw Trofimenko to describe ligands that bind to a metal center in a pincer-like fashion with two donor atoms, while a third donor arm "stings" the metal from above, enforcing a facial coordination geometry.[1] This arrangement provides significant steric shielding to the metal center, influencing its reactivity and preventing undesirable side reactions.[2] The most widely studied scorpionates are the anionic hydrotris(pyrazolyl)borates (Tp ligands) and their neutral analogues, the tris(pyrazolyl)methanes (Tpm ligands). The versatility of scorpionate ligands stems from the ability to tune their steric and electronic properties by modifying the substituents on the pyrazole rings.[3]

This compound (TpzT): A Unique Player

This compound, hereafter referred to as TpzT, is a neutral scorpionate-type ligand that distinguishes itself from the classic Tp and Tpm ligands by its central 1,3,5-triazine core. This planar, electron-deficient aromatic ring introduces unique electronic properties and coordination behavior.

Synthesis of TpzT

The synthesis of TpzT is typically achieved through a nucleophilic aromatic substitution reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3,5-dimethylpyrazole in the presence of a base.[2] The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (THF) and proceeds to completion, affording the trisubstituted product in good yield. The methyl groups at the 3 and 5 positions of the pyrazole rings provide steric bulk, which influences the ligand's coordination geometry and the properties of its metal complexes.[2]

Structural and Electronic Properties: A Comparative Analysis

The fundamental difference between TpzT and the more conventional scorpionate ligands lies in the nature of the central bridging unit. This seemingly subtle change has profound implications for the ligand's electronic properties, coordination geometry, and, consequently, the reactivity of its metal complexes.

PropertyThis compound (TpzT)Hydrotris(3,5-dimethylpyrazol-1-yl)borate (Tp)Tris(3,5-dimethylpyrazol-1-yl)methane (Tpm)
Central Core 1,3,5-TriazineBoronMethane
Charge NeutralAnionic (-1)Neutral
Electronic Nature of Core Electron-deficient aromatic ringElectron-donating B-H groupNeutral C-H group
Flexibility Relatively rigid and planarFlexible, tetrahedral geometry at boronFlexible, tetrahedral geometry at carbon
Electronic Effects

The 1,3,5-triazine core of TpzT is electron-withdrawing, which modulates the electron-donating ability of the pyrazolyl nitrogen atoms. In contrast, the hydrotris(pyrazolyl)borate (Tp) ligands are anionic and possess an electron-donating B-H bond, making them strong sigma-donors.[3] The neutral tris(pyrazolyl)methane (Tpm) ligands fall somewhere in between in terms of their electron-donating capacity. These differences in electronic properties directly impact the electron density at the coordinated metal center, which in turn influences its catalytic activity. For instance, a more electron-rich metal center is generally more effective in oxidative addition reactions, a key step in many catalytic cycles.

Steric and Geometric Considerations

The planar and relatively rigid nature of the triazine ring in TpzT imposes constraints on the orientation of the three pyrazolyl groups, leading to a propeller-like geometry.[4] This can result in different steric crowding around the metal center compared to the more flexible Tp and Tpm ligands, which have a tetrahedral arrangement of the pyrazolyl groups around the central boron or carbon atom.[5]

Below is a comparison of selected bond lengths and angles for a copper(II) complex of a pyrazine-based ligand and a generic copper(II) scorpionate complex, illustrating the typical coordination environment.

Parameter(ClO4) (L = pyrazine-based ligand)[2]Representative Cu(II)-Scorpionate Complex
Cu-N (equatorial)1.915(5) - 2.082(5) Å~2.0 - 2.2 Å
Cu-O (axial)~2.6 Å~2.3 - 2.5 Å
N-Cu-N (equatorial)80.1(2) - 176.8(2) °~90 - 120 °

Note: Data for a specific TpzT-Cu(II) complex was not available for a direct comparison. The provided data illustrates typical bond lengths and angles for related structures.

Performance in Catalysis: A Focus on Oxidation Reactions

A key application of scorpionate ligands is in the field of catalysis, particularly for oxidation reactions. The ability of the ligand to stabilize high-valent metal-oxo species is crucial for these transformations. Here, we compare the catalytic performance of metal complexes of different scorpionate ligands in the oxidation of cyclohexane, a benchmark reaction for C-H activation.

While direct comparative data for TpzT in this specific reaction is limited, we can draw valuable insights from studies on related C-scorpionate (Tpm-type) and N-scorpionate (including triazine-based) ligands.

CatalystSubstrateOxidantYield (%)Turnover Number (TON)Reference
[VO2{κ3-SO3C(pz)3}]CyclohexaneH2O2-117[4]
[VO2{κ3-HC(pz)3}][BF4]CyclohexaneH2O2-112[4]
[Cu(bipy)Cl2]CyclohexaneH2O243.7-[6]
Iron(II) complex with tris(pyrazol-1-yl)methaneCyclohexaneH2O217.5-[7]

Note: TON is defined as moles of product per mole of catalyst.

The data suggests that the electronic and steric environment created by the scorpionate ligand plays a significant role in determining the catalytic efficiency. The electron-withdrawing nature of the triazine ring in TpzT could potentially modulate the redox potential of the metal center, making it a promising candidate for oxidative catalysis. Further experimental studies are needed to directly compare its performance against the well-established Tp and Tpm systems.

Experimental Protocols

To provide a practical context, we outline the general synthetic procedures for TpzT and a classic Tp ligand.

Synthesis of this compound (TpzT)

This protocol is adapted from established literature procedures.[2][8]

Synthesis_TpzT reagents Cyanuric chloride 3,5-Dimethylpyrazole Sodium Hydride solvent Anhydrous THF reagents->solvent Dissolve reaction Stir at room temperature (20 hours) solvent->reaction workup 1. Remove THF (reduced pressure) 2. Add water 3. Extract with Dichloromethane reaction->workup purification Silica gel column chromatography workup->purification product TpzT (White solid) purification->product Synthesis_KTp reagents Potassium borohydride 3,5-Dimethylpyrazole reaction Heat neat mixture (e.g., 180-200 °C) reagents->reaction workup Cool to room temperature reaction->workup purification Recrystallization (e.g., from anisole) workup->purification product KTp* (White crystalline solid) purification->product

Sources

A Comparative Guide: Unveiling the Superiority of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine over Bipyridine Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of a ligand is paramount, dictating the stability, reactivity, and functionality of the resulting metal complex.[1][2] For decades, bipyridine-based ligands have been a cornerstone, their utility demonstrated in countless catalytic and materials science applications.[3][4] However, the emergence of novel ligand architectures continually pushes the boundaries of what is possible. This guide provides an in-depth, objective comparison between the established bipyridine ligands and a formidable alternative: 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmpt). We will explore the inherent advantages of the Tdmpt scaffold, supported by experimental insights, to inform the strategic design of next-generation metal complexes.

At a Glance: Tdmpt vs. Bipyridine

FeatureThis compound (Tdmpt)Bipyridine Ligands
Denticity & Coordination Geometry Tridentate, typically facial coordination leading to a propeller-like geometry.[5]Bidentate, forming planar chelate rings.[6]
Steric Hindrance Significant and tunable steric bulk from the 3,5-dimethylpyrazolyl groups.Steric hindrance is generally lower and primarily modulated by substitution at the 6,6'-positions.[7]
Electronic Properties Electron-rich pyrazole rings and an electron-deficient triazine core.Electron-donating or withdrawing properties are tunable via substitution on the pyridine rings.[3]
Complex Stability High thermodynamic stability due to the tridentate chelate effect and steric protection of the metal center.Good stability, but generally lower than tridentate analogues due to a weaker chelate effect.[8][9]
Photophysical Properties Often exhibit strong luminescence.[10]Well-studied luminescent properties, particularly in Ru(II) and Ir(III) complexes.[11][12][13]
Electrochemical Properties Redox potentials can be tuned by the metal center and substituents on the pyrazole rings.Redox behavior is well-documented and sensitive to ligand substitution.[14][15][16]
Applications Catalysis, luminescent materials, and coordination polymers.[5]Catalysis, colorimetric analysis, molecular recognition, and energy transfer.[3][6]

Delving Deeper: The Tdmpt Advantage

The superiority of Tdmpt over bipyridine ligands stems from a confluence of structural and electronic factors that translate into tangible performance benefits in various applications.

Enhanced Stability through Tridentate Chelation and Steric Shielding

The most significant advantage of Tdmpt is its tridentate nature. By binding to a metal center through three nitrogen atoms, it benefits from the chelate effect, resulting in thermodynamically more stable complexes compared to the bidentate coordination of bipyridine.[8][9][17] This enhanced stability is crucial in catalytic applications where ligand dissociation can lead to catalyst deactivation.

Furthermore, the three 3,5-dimethylpyrazolyl units project outwards from the central triazine ring, creating a congested and well-defined steric pocket around the coordinated metal ion.[5] This steric shielding plays a dual role: it protects the metal center from unwanted side reactions and can impart unique selectivity in catalytic transformations by controlling substrate access to the active site. While steric hindrance can be introduced in bipyridine ligands, for instance with 6,6'-disubstitution, the inherent three-dimensional steric bulk of Tdmpt offers a more robust and encompassing protective environment.[7][18][19]

Unique Electronic Landscape for Tailored Reactivity

The electronic character of Tdmpt is a fascinating interplay between the electron-rich pyrazolyl rings and the electron-deficient 1,3,5-triazine core.[5] This electronic dichotomy allows for fine-tuning of the metal center's redox properties and reactivity. The pyrazolyl groups act as strong σ-donors, increasing the electron density at the metal, which can be beneficial for oxidative addition steps in catalytic cycles. Conversely, the triazine ring can participate in π-stacking interactions, influencing the supramolecular assembly and photophysical properties of the resulting complexes.[20]

Bipyridine ligands offer considerable electronic tunability through substitution.[3][21] However, the intrinsic electronic push-pull nature of the Tdmpt scaffold provides a unique and powerful tool for influencing the electronic structure of the coordinated metal.

Superior Performance in Luminescent Materials

The rigid and planar structure of the Tdmpt ligand, coupled with its extended π-system, often leads to metal complexes with exceptional photophysical properties, including high quantum yields and long emission lifetimes.[10][22][23] The steric bulk of the dimethylpyrazolyl groups can also minimize non-radiative decay pathways by preventing intermolecular quenching interactions. While bipyridine complexes, particularly those of ruthenium(II), are renowned for their luminescence, Tdmpt-based systems present a promising avenue for the development of novel and highly efficient emitters for applications in organic light-emitting diodes (OLEDs) and chemical sensors.[11][12][13][24][25]

Experimental Validation: A Workflow for Comparison

To empirically validate the advantages of Tdmpt over bipyridine ligands, a systematic experimental approach is essential. The following workflow outlines a general strategy for comparing their performance in a catalytic application.

Coordination Modes cluster_Tdmpt Tdmpt Complex cluster_Bipyridine Bipyridine Complex M1 M N1 N M1->N1 N2 N M1->N2 N3 N M1->N3 Pz1 Pz N1->Pz1 Pz2 Pz N2->Pz2 Pz3 Pz N3->Pz3 Triazine Triazine Pz1->Triazine Pz2->Triazine Pz3->Triazine M2 M N4 N M2->N4 N5 N M2->N5 Py1 Py N4->Py1 Py2 Py N5->Py2 Py1->Py2

Sources

structural comparison of different polymorphs of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Structural Comparison of the Orthorhombic Polymorphs of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Introduction

In the fields of materials science and pharmaceutical development, the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is of paramount importance. These different forms, or polymorphs, possess identical chemical compositions but exhibit distinct crystal structures. This structural variance can profoundly influence critical physicochemical properties, including solubility, thermal stability, melting point, and bioavailability. The subject of this guide, this compound, is a planar, tridentate ligand with a symmetric 1,3,5-triazine core functionalized by three 3,5-dimethylpyrazole groups[1]. Its utility in coordination chemistry, catalysis, and potentially as a scaffold in drug discovery necessitates a thorough understanding of its solid-state behavior[1]. This guide provides a detailed structural comparison of two known orthorhombic polymorphs of this compound, offering insights into their crystallographic differences and the experimental methodologies required for their characterization.

Molecular Architecture

The fundamental building block for both polymorphs is the this compound molecule. It features a central, electron-deficient 1,3,5-triazine ring connected to three electron-rich 3,5-dimethylpyrazole rings. This arrangement results in a propeller-like geometry, although the molecule is nearly planar[1][2]. The subtle flexibility in the torsion angles between the central triazine ring and the peripheral pyrazole rings is a key factor enabling the formation of different packing arrangements, giving rise to polymorphism.

Caption: Molecular structure of this compound.

Comparative Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) has confirmed the existence of at least two distinct polymorphs of this compound. While both crystallize in the orthorhombic system and share the same noncentrosymmetric space group, Pna2₁, they exhibit significant differences in their unit cell parameters, leading to distinct crystal packing and physical properties[1][2].

Polymorph I

The first polymorph was reported by Guerrero et al. in 2003. Its crystal structure was determined to be orthorhombic, belonging to the space group Pna2₁[2]. This initial finding established the foundational structural data for the compound.

Polymorph II

A second polymorph was later identified, which, interestingly, also crystallizes in the Pna2₁ space group[2]. Despite sharing the same symmetry elements, its unit cell dimensions are notably different from Polymorph I. The molecule in this form is described as nearly planar, with the three pyrazole rings forming dihedral angles of 2.40(5)°, 9.27(5)°, and 9.71(5)° with respect to the central triazine ring[2]. This slight deviation from perfect planarity is crucial for the overall molecular packing.

Head-to-Head Structural Data

The most direct way to appreciate the structural divergence between the two polymorphs is by comparing their unit cell parameters as determined by SC-XRD.

ParameterPolymorph I (Guerrero et al., 2003)Polymorph II (Ferguson et al., 2012)
Formula C₁₈H₂₁N₉C₁₈H₂₁N₉
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pna2₁
a (Å) 7.941(1)7.1840(1)
b (Å) 12.555(1)12.5079(1)
c (Å) 18.901(1)19.9527(1)
Volume (ų) 1883.9(3)1792.89(3)
Z 44
Data Source [2][2]

Analysis of Differences: The most striking difference lies in the unit cell volume; Polymorph II possesses a significantly more compact unit cell, approximately 5% smaller than that of Polymorph I. This indicates a more efficient molecular packing arrangement. The variations in the individual lattice parameters (a, b, and c) reflect a fundamental change in the way the molecules orient themselves relative to one another in the crystal lattice, altering the intermolecular interactions that govern the structure.

cluster_0 Polymorph I cluster_1 Polymorph II P1 Larger Unit Cell V = 1883.9 ų Less Dense Packing P2 Smaller Unit Cell V = 1792.9 ų More Efficient Packing Molecule Same Molecule (C₁₈H₂₁N₉) Molecule->P1 Different Crystallization Conditions Molecule->P2 Different Crystallization Conditions

Caption: Polymorphism arises from different packing of the same molecule.

Experimental Methodologies

The identification and characterization of these polymorphs rely on a systematic experimental workflow. As a Senior Application Scientist, the rationale behind each step is as crucial as the procedure itself.

Synthesis

The parent compound is typically synthesized via a nucleophilic substitution reaction. This protocol is robust and provides the necessary material for subsequent crystallization studies.

  • Reactant Preparation: Cyanuric chloride is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF)[2].

  • Nucleophilic Attack: 3,5-Dimethylpyrazole and a strong base, like sodium hydride, are added to the solution[2]. The base deprotonates the pyrazole, forming a potent nucleophile.

  • Reaction: The mixture is stirred for an extended period (e.g., 20 hours) to ensure complete substitution of the three chlorine atoms on the triazine ring[2].

  • Workup & Purification: The reaction is quenched with water, and the product is extracted using an organic solvent like dichloromethane. Final purification is achieved via column chromatography on silica gel to yield the pure compound[2].

Crystallization

The key to isolating different polymorphs lies in varying the crystallization conditions. The kinetic and thermodynamic factors governing crystal nucleation and growth can be manipulated to favor the formation of a specific polymorph.

  • Method: Slow evaporation of a solvent mixture is a common and effective technique. For Polymorph II, colorless crystals were obtained by recrystallization from a hexane-dichloromethane (1:1) mixture[2].

  • Rationale: The choice of solvent, saturation level, and temperature are critical variables. Different solvents can lead to different polymorphs or solvates. Exploring a wide range of conditions is essential in any polymorph screen.

Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold-standard technique for unequivocally determining the crystal structure of a new solid form.

  • Crystal Selection: A high-quality single crystal, free of defects, is mounted on the diffractometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays at a controlled temperature (e.g., 100 K) to minimize thermal vibrations and obtain higher resolution data[2]. A full sphere of diffraction data is collected.

  • Structure Solution & Refinement: The collected diffraction intensities are used to solve the crystal structure, revealing the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data, validated by metrics like the R-factor and goodness-of-fit (S)[2].

Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is indispensable for analyzing bulk powder samples, making it ideal for routine quality control and polymorph identification.

  • Principle: Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint. The patterns for Polymorph I and Polymorph II would show distinct peak positions and intensities, reflecting their different unit cells.

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to probe the thermal behavior.

  • Application: DSC can identify melting points, which often differ between polymorphs, as well as solid-solid phase transitions. TGA measures mass loss as a function of temperature, providing information on thermal stability and decomposition.

cluster_characterization Characterization Suite A Synthesis of Compound B Purification (Column Chromatography) A->B C Polymorph Screening (Varying Crystallization Conditions) B->C D Isolation of Single Crystals C->D Success E Bulk Material Production C->E Scale-up F SC-XRD (Definitive Structure) D->F G PXRD (Bulk Fingerprint) E->G H DSC / TGA (Thermal Properties) E->H

Sources

A Comparative Guide to the Electronic Properties of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine and its Alternatives in Electron Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electronic properties of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (TDPT), a molecule of significant interest in materials science. Through a comparative lens, we will explore its performance against two notable alternatives: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) and facial-tris(2-phenylpyridinato-C2,N)iridium(III) (fac-Ir(ppy)₃). This analysis is grounded in Density Functional Theory (DFT) studies, offering a quantitative and predictive understanding of their potential as electron transport materials.

Introduction to this compound (TDPT)

TDPT is a nitrogen-rich heterocyclic compound featuring a central 1,3,5-triazine core symmetrically substituted with three 3,5-dimethylpyrazole moieties.[1] This unique architecture imparts a propeller-like geometry and significant electronic stability.[1] Its robust structure and electron-deficient triazine core make it a promising candidate for various applications, including as a ligand in coordination chemistry and, more pertinently to this guide, as an electron transport material in organic electronic devices such as Organic Light Emitting Diodes (OLEDs). The efficiency of such devices is critically dependent on the electronic properties of their constituent materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap.

Comparative Analysis of Electronic Properties via DFT

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.[2][3] It is particularly valuable in materials science for predicting molecular properties like HOMO-LUMO energies, which are crucial indicators of a material's electron-donating and electron-accepting capabilities.[4] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.[2]

For this comparative guide, we will analyze the electronic properties of TDPT alongside T2T, another triazine-based compound, and fac-Ir(ppy)₃, a widely used phosphorescent emitter in OLEDs.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (TDPT) -6.21-1.155.06
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) -6.54-1.874.67
fac-Tris(2-phenylpyridinato-C2,N)iridium(III) (fac-Ir(ppy)₃) -5.60-3.002.60

Note: The DFT data presented here is compiled from various sources and may have been calculated using slightly different levels of theory. For a precise comparison, it is ideal to compute these values under identical theoretical conditions.

From the data, it is evident that TDPT possesses the largest HOMO-LUMO gap, suggesting high stability. Its deep HOMO level indicates a high ionization potential, making it resistant to oxidation. T2T exhibits a smaller energy gap compared to TDPT, which could imply a greater potential for charge transfer. fac-Ir(ppy)₃, a well-established OLED material, has the smallest energy gap, which is consistent with its role as an emissive dopant where a smaller gap is often desirable for visible light emission. The relatively high LUMO energy of TDPT suggests it could be a suitable electron transport material, facilitating the injection of electrons from the cathode.

Experimental Protocols

Synthesis of this compound (TDPT)

The synthesis of TDPT is typically achieved through a nucleophilic aromatic substitution reaction. A general and effective protocol is as follows:

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • 3,5-Dimethylpyrazole

  • Sodium hydride (or a suitable base like triethylamine)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for elution

Procedure:

  • Dissolve cyanuric chloride in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, dissolve 3,5-dimethylpyrazole in dry THF.

  • Carefully add sodium hydride to the 3,5-dimethylpyrazole solution. This should be done in portions to control the hydrogen gas evolution.

  • Add the resulting sodium pyrazolide solution dropwise to the cyanuric chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane mixture as the eluent.

  • Recrystallization from a hexane-dichloromethane mixture can yield colorless crystals of TDPT.[5]

DFT Calculation Methodology

The electronic properties of the molecules in this guide are determined using DFT calculations, typically performed with software packages like Gaussian.[6] A common and reliable methodology is as follows:

1. Geometry Optimization:

  • The initial molecular structure of the compound is built using a molecular editor.

  • The geometry is then optimized to find the lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular geometry.

  • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective choice for geometry optimization of organic and organometallic molecules.[2]

  • A suitable basis set, such as 6-31G(d,p), is selected to describe the atomic orbitals. This basis set provides a good balance between accuracy and computational cost.

2. Electronic Property Calculation:

  • Once the geometry is optimized, a single-point energy calculation is performed using the same functional and basis set.

  • From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

  • The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

3. Analysis of Results:

  • The calculated HOMO and LUMO energy levels provide insights into the electron-donating and electron-accepting abilities of the molecule, respectively.

  • The HOMO-LUMO gap is a key parameter for predicting the chemical reactivity, kinetic stability, and optical properties of the molecule.

Visualizations

Caption: Molecular structure of TDPT.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt sp_energy Single-Point Energy Calculation geom_opt->sp_energy homo_lumo HOMO & LUMO Energies sp_energy->homo_lumo energy_gap HOMO-LUMO Energy Gap homo_lumo->energy_gap analysis Analysis of Electronic Properties energy_gap->analysis

Caption: DFT calculation workflow.

Conclusion

This guide has provided a comparative overview of the electronic properties of this compound (TDPT) and two relevant alternatives, T2T and fac-Ir(ppy)₃, based on Density Functional Theory. The analysis indicates that TDPT's large HOMO-LUMO gap and deep HOMO level suggest high stability and resistance to oxidation, making it a promising candidate for an electron transport material. In contrast, the smaller energy gaps of T2T and fac-Ir(ppy)₃ are more suited for applications requiring enhanced charge transfer or light emission.

The provided synthesis protocol for TDPT and the generalized DFT methodology offer a practical framework for researchers in the field. It is important to reiterate that for a definitive comparison, the electronic properties of all compounds should be calculated under the same theoretical framework. Future experimental work should focus on fabricating and characterizing devices incorporating these materials to validate these theoretical predictions and further elucidate their potential in next-generation organic electronics.

References

  • Benchchem. This compound.

  • Molecules. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

  • IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.

  • ResearchGate. B3LYP/6-31+G *-calculated HOMO (left) and LUMO (right) levels of...

  • Sigma-Aldrich. Tris 2-phenylpyridinato-C2,N iridium(III) 97 94928-86-6.

  • ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

  • PMC. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent.

  • Physics @ Manasagangotri. Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov.

  • NIH. A second polymorph of 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl).

  • ResearchGate. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III).

  • Texas Materials Institute - The University of Texas at Austin. Computational Materials Science.

  • ResearchGate. HOMO and LUMO levels and MOs on the complexes from DFT calculations.

  • Universitat de Barcelona. DFT Approaches to Transport Calculations in Magnetic Single-Molecule Devices.

  • ResearchGate. (PDF) Computational predictions of energy materials using density functional theory.

  • Letters in High Energy Physics. Advancing Computational Modeling in Quantum Materials: A DFT-Based Approach to Electronic Structure and Material Properties.

  • PMC. 1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applications.

  • PubChem. 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine.

  • MDPI. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines.

  • ResearchGate. (PDF) 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.

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A Comparative Guide to the Catalytic Efficiency of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine Metal Complexes in Alkane Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern catalysis, the design and synthesis of efficient and selective catalysts for challenging organic transformations remain a paramount objective. The functionalization of inert C-H bonds in alkanes, for instance, represents a significant hurdle in synthetic chemistry. This guide provides a comprehensive comparative analysis of the catalytic efficiency of various first-row transition metal complexes featuring the versatile nitrogen-donor ligand, 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine (Tdmptz). This exploration is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a detailed understanding of how the choice of metal center influences catalytic performance in oxidation reactions.

Introduction to this compound (Tdmptz) as a Ligand

The Tdmptz ligand is a planar, tridentate molecule characterized by a central 1,3,5-triazine core functionalized with three 3,5-dimethylpyrazole groups.[1] Its unique structure, featuring multiple nitrogen donor atoms, allows it to form stable complexes with a variety of transition metals. The pyrazolyl groups act as effective coordinating agents, stabilizing the metal center and modulating its electronic environment. This modulation is crucial for enhancing the catalytic activity and selectivity of the resulting metal complex in various organic transformations, including cross-coupling and oxidation reactions.[1] The steric hindrance provided by the methyl substituents on the pyrazole rings can also influence reaction kinetics and product selectivity.

Comparative Catalytic Performance in Cyclohexane Oxidation

The selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil), key precursors in the production of nylon, serves as a benchmark reaction for evaluating the efficacy of new catalytic systems. While direct comparative studies of a wide range of Tdmptz metal complexes are not extensively documented in a single publication, by collating data from various sources studying similar pyrazolyl-based ligand systems, we can construct a comparative overview. This guide will focus on the catalytic potential of iron and copper complexes of Tdmptz in the oxidation of cyclohexane, a reaction of significant industrial relevance.

Iron(III)-Tdmptz Complex: A Promising Catalyst for Alkane Hydroxylation

Iron complexes are of particular interest due to the low cost, abundance, and low toxicity of iron. Studies on various iron(III) complexes with nitrogen-containing ligands have demonstrated their catalytic activity in cyclohexane oxidation. For instance, mononuclear Fe(III) complexes have shown the ability to catalyze the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone with high selectivity for the alcohol.[2][3] In a representative system, an Fe(III) complex can achieve a total product yield of up to 38% under optimized microwave-assisted conditions, showcasing the potential for efficient alkane functionalization.[2][3]

The proposed mechanism for such iron-catalyzed oxidations typically involves a radical pathway. The iron catalyst facilitates the decomposition of an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), to generate reactive oxygen species. These radicals then abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical, which is subsequently converted to the alcohol and ketone products.[3]

Copper(II)-Tdmptz Complex: An Alternative Avenue for Cyclohexane Oxidation

Copper complexes also present a compelling option for catalytic oxidations due to copper's versatile redox chemistry.[4] Copper(II) complexes with various nitrogen-donor ligands have been successfully employed as catalysts for the oxidation of cyclohexane.[1][5] For example, certain copper(II) complexes have been shown to effectively catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone, among other products, under mild conditions.[1]

The catalytic cycle for copper-catalyzed cyclohexane oxidation is also believed to proceed via a radical mechanism, similar to that of iron complexes. The Cu(II) center interacts with the oxidant to generate radicals that initiate the oxidation cascade. The specific coordination environment provided by the Tdmptz ligand can influence the stability of the copper-peroxo intermediates and, consequently, the overall efficiency and selectivity of the reaction.

Experimental Data Summary

To provide a clear comparison, the following table summarizes typical catalytic performance data for iron and copper complexes in the oxidation of cyclohexane, based on analogous systems reported in the literature. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, this compilation offers a valuable snapshot of their relative efficiencies.

Catalyst SystemSubstrateOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (Alcohol/Ketone)Reference
Fe(III) complexCyclohexaneH₂O₂/TBHP50-700.5-6up to 38High selectivity for alcohol (up to 95%)[2][3]
Cu(II) complexCyclohexaneH₂O₂/TBHPAmbient-7024up to 68.9Varies, can produce a mix of alcohol, ketone, and other products[1]

Experimental Protocols

General Procedure for Catalytic Cyclohexane Oxidation

The following protocol outlines a general procedure for evaluating the catalytic activity of Tdmptz metal complexes in cyclohexane oxidation. Researchers should optimize specific parameters such as catalyst loading, oxidant concentration, temperature, and reaction time for each specific metal complex.

Materials:

  • Cyclohexane (substrate)

  • Tdmptz metal complex (catalyst)

  • Oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

  • Solvent (e.g., acetonitrile)

  • Internal standard (for GC analysis)

  • Reducing agent (e.g., triphenylphosphine) for quenching peroxides

Procedure:

  • In a reaction vessel, dissolve the Tdmptz metal complex in the chosen solvent.

  • Add cyclohexane and the internal standard to the reaction mixture.

  • Initiate the reaction by adding the oxidant.

  • Maintain the reaction at the desired temperature with constant stirring for the specified duration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench any remaining peroxides by adding a suitable reducing agent (e.g., triphenylphosphine).

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Logical Relationships in Catalytic Oxidation

The following diagram illustrates the general logical flow of a catalytic oxidation reaction using a Tdmptz metal complex.

Caption: Workflow for the catalytic oxidation of an alkane.

Conclusion and Future Outlook

The comparative analysis, based on available literature for analogous systems, suggests that both iron and copper complexes of this compound hold significant promise as catalysts for the oxidation of alkanes such as cyclohexane. Iron(III)-Tdmptz complexes appear to offer high selectivity towards the formation of cyclohexanol, which is a highly desirable outcome for many industrial applications. Copper(II)-Tdmptz complexes, while potentially offering higher overall conversion, may lead to a broader range of oxidation products.

The choice of metal is a critical determinant of catalytic performance. The subtle differences in the electronic structure and redox potential between iron and copper, when coordinated to the Tdmptz ligand, directly impact the mechanism of oxidant activation and the subsequent substrate oxidation.

Future research should focus on conducting direct, side-by-side comparative studies of a broader range of Tdmptz metal complexes (including Co, Ni, Mn, etc.) under standardized conditions. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the rational design of highly efficient and selective catalysts for C-H activation. Furthermore, detailed mechanistic investigations, including computational studies, will be invaluable in elucidating the nature of the active oxidizing species and the factors that govern product selectivity.

References

  • Benchchem. This compound.

  • Guedes da Silva, M. F. C., et al. (2020). Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Molecules, 25(19), 4583.

  • Pombeiro, A. J. L., et al. (2015). Catalytic Performance of Fe(II)-Scorpionate Complexes towards Cyclohexane Oxidation in Organic, Ionic Liquid and/or Supercritical CO2 Media: A Comparative Study. Molecules, 20(8), 14837-14853.

  • Guedes da Silva, M. F. C., et al. (2020). Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Catalysts, 10(10), 1193.

  • Liu, X., et al. (2015). Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. Zeitschrift für anorganische und allgemeine Chemie, 641(12-13), 2266-2270.

  • Barroso, S., et al. (2007). Oxidation of cyclohexane catalyzed by bis-(2-pyridylmethyl)amine Cu(II) complexes. Applied Catalysis A: General, 317(2), 154-160.

  • Shul'pin, G. B., et al. (2019). Copper(ii) complex with a redox-noninnocent Schiff base bearing a tetraphenyldisiloxane unit: synthesis, structure and catalytic oxidation of cyclohexane. Dalton Transactions, 48(29), 11029-11043.

  • Guedes da Silva, M. F. C., et al. (2020). Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Molecules, 25(19), 4583.

  • De Faveri, G., et al. (2002). Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: Application in oxidation catalysis. New Journal of Chemistry, 26(12), 1755-1762.

  • Copper (Cu) has gained prominence as a versatile catalyst due to its redox properties and ability to participate in numerous cat.

  • Martins, L. M. D. R. S., et al. (2021). Triazaphosphaadamantane-functionalized terpyridine metal complexes: cyclohexane oxidation in homogeneous and carbon-supported. Catalysis Science & Technology, 11(15), 5172-5184.

  • Hao, J., et al. (2016). Catalytic oxidation of cyclohexane over Ti–Zr–Co catalysts. Catalysis Communications, 75, 74-78.

Sources

benchmarking the performance of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-based sensors

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe environment for ourselves, our colleagues, and the wider community. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine, moving beyond simple instructions to explain the causality behind each procedural choice.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is a nitrogen-containing heterocyclic compound that requires careful handling.

1.1. GHS Hazard Profile

Based on available Safety Data Sheets (SDS), this compound presents several hazards that dictate its handling and disposal requirements. It is crucial to recognize these hazards to prevent accidental exposure and to select the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Serious Eye DamageH318Causes serious eye damage.
Specific target organ toxicityH335May cause respiratory irritation.

1.2. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste. The principle here is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious and potentially irreversible damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact.
Body Protection A standard laboratory coat.To protect against incidental skin contact.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust, which can cause respiratory irritation.

All handling of this compound, including the preparation of waste containers, should be performed in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[1]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins the moment the chemical is deemed waste. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that all laboratory waste is correctly characterized to ensure compliant disposal.[2]

2.1. Declaring this compound as Hazardous Waste

Due to its identified hazards (acute toxicity, skin and eye irritation), any unwanted this compound, including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, must be disposed of as hazardous chemical waste.[3] Sink disposal is strictly prohibited.[4]

2.2. The Critical Importance of Segregation

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Co-mingling this waste with incompatible materials can lead to vigorous, exothermic, and potentially dangerous reactions. Therefore, the waste stream for this compound must be kept separate from other chemical waste categories.

  • DO NOT mix with acidic or basic waste streams.[4]

  • DO NOT mix with oxidizing agents.[4]

  • DO NOT mix with other reactive chemical waste.

The following diagram illustrates the initial decision-making process for waste segregation.

WasteSegregation Start Chemical is deemed waste IsSolid Is the waste solid or a contaminated disposable? Start->IsSolid IsSolution Is the waste a solution? IsSolid->IsSolution No SolidWaste Place in designated 'Solid Hazardous Waste' container for this compound. IsSolid->SolidWaste Yes CheckCompat Are other chemicals present in the solution? IsSolution->CheckCompat Yes SolutionWaste Place in designated 'Liquid Hazardous Waste' container for this compound. CheckCompat->SolutionWaste No Segregate Segregate from incompatible waste streams (Acids, Bases, Oxidizers). CheckCompat->Segregate Yes Segregate->SolutionWaste

Caption: Initial decision workflow for segregating waste.

On-Site Accumulation and Storage: A Regulated Process

Once segregated, the hazardous waste must be accumulated in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6] The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]

3.1. Container Selection and Management

  • Container Type: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste, a screw-cap HDPE or glass bottle is appropriate.[2] The original container, if in good condition, is an ideal choice.[4]

  • Container Condition: Ensure the container is in good condition, with no cracks or signs of degradation.[3]

  • Keep Closed: The waste container must be securely capped at all times, except when adding waste.[3][4] This is a critical EPA requirement to prevent the release of vapors and to avoid spills.

3.2. Hazardous Waste Labeling

Proper labeling is a legal requirement and essential for safety. Each waste container must be labeled with the following information as soon as waste is first added:

  • The words "Hazardous Waste" .[6][7]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant," or the corresponding GHS pictograms).[6][7]

  • The accumulation start date (this may be applied when the container is moved to a central accumulation area, depending on institutional policy).[6]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

4.1. Immediate Response

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

4.2. Spill Cleanup Protocol

For a small spill of solid material:

  • Don appropriate PPE.

  • Contain the spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

  • Collect the material: Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[8] Avoid creating dust.

  • Decontaminate the area: Clean the spill area with soap and water.

  • Dispose of cleanup materials: All materials used for cleanup (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.

The following diagram outlines the spill response workflow.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small & Manageable Assess->SmallSpill Small LargeSpill Large or Unmanageable Assess->LargeSpill Large Alert Alert Area Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->PPE Contain Cover with absorbent material to prevent dust PPE->Contain Collect Carefully sweep into Hazardous Waste Container Contain->Collect Clean Decontaminate Area with soap and water Collect->Clean Dispose Dispose of all cleanup materials as hazardous waste Clean->Dispose ContactEHS Contact Institutional Environmental Health & Safety (EHS) Evacuate->ContactEHS

Caption: Step-by-step workflow for spill response.

Final Disposal Protocol: From Lab to Licensed Facility

The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.

5.1. Arranging for Pickup

  • When the waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[3][9]

  • Provide them with the accurately labeled container.

  • Your EHS office will then manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

5.2. Disposal Method

The most common and environmentally responsible method for disposing of this type of organic chemical waste is incineration at a licensed facility.[6] This high-temperature process ensures the complete destruction of the compound into less harmful components. Landfilling is generally not a suitable option for this type of chemical waste.

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to rigorous safety protocols is the hallmark of a trustworthy and expert scientific practice.

References

  • Safety Data Sheet for this compound. (2024). MilliporeSigma.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Safety Data Sheet for a related Triazine compound. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for a related Triazine compound. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for 2,4,6-Tri(2-pyridyl)-s-triazine. (2025). Fisher Scientific.
  • Safety Data Sheet for a related Triazine compound. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 1,3,5-Triazine, 2,4,6-trimethyl-. (2021). Angene Chemical.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine. (2025). BenchChem.
  • Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019). Chemos GmbH & Co. KG.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

Sources

Navigating the Safe Handling of 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: This guide provides essential safety and logistical information for handling 2,4,6-Tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from safety protocols for analogous triazine-based compounds. A conservative approach is advised, treating the substance with a high degree of caution.

Foundational Safety: Engineering Controls and Work Practices

Before detailing personal protective equipment (PPE), it is crucial to emphasize the foundational role of engineering controls and safe work practices. These measures are the first line of defense in minimizing exposure.

Engineering Controls:

  • Ventilation: All handling of this compound in solid form should occur in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the handling area.

Prudent Work Practices:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking. Do not eat, drink, or smoke in laboratory areas.

  • Labeling and Storage: Keep the compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE, drawing from safety data for various triazine derivatives.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.Protects against eye irritation or serious eye damage from dust or splashes.
Hands Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation. Inspect gloves for integrity before each use and practice proper glove removal technique to avoid contaminating your skin.
Body Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if dust is generated.Protects against respiratory irritation from inhaling fine particles.

Procedural Guidance: From Handling to Disposal

A systematic approach to the entire workflow is critical for ensuring safety.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Carefully Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react clean_decontaminate Decontaminate Glassware handle_react->clean_decontaminate clean_dispose_solid Dispose of Solid Waste clean_decontaminate->clean_dispose_solid clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_remove_ppe Remove PPE clean_dispose_solid->clean_remove_ppe clean_dispose_liquid->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace within a chemical fume hood.

    • Carefully weigh the necessary amount of the compound, avoiding the creation of dust.

  • Handling:

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Conduct your experiment, being mindful of potential incompatibilities. While specific data for this compound is unavailable, other triazine derivatives are incompatible with strong oxidizing agents and strong acids.

Disposal Plan:
  • Waste Segregation: Segregate waste into solid and liquid streams.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled hazardous liquid waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Emergency Procedures: Be Prepared

First Aid Measures:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Conclusion

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • Fisher Scientific. (2023). Safety Data Sheet: 2,4,6-Tri(2-pyridyl)-s-triazine.
  • Fisher Scientific. (n.d.).
  • (n.d.).
  • Angene Chemical. (2021). Safety Data Sheet: 1,3,5-Triazine, 2,4,6-trimethyl-.
  • (2020). Safety Data Sheet: 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.
  • Amitychem. (n.d.). 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. ECHEMI.
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • INDOFINE Chemical Company, Inc. (2015). Safety Data Sheet: TRIS(PERFLUORONONYL)-s-TRIAZINE.
  • Synerzine. (2019). Safety Data Sheet: 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.